Di-p-tolyl oxalate
Description
Structure
3D Structure
Properties
CAS No. |
63867-33-4 |
|---|---|
Molecular Formula |
C16H14O4 |
Molecular Weight |
270.28 g/mol |
IUPAC Name |
bis(3-methylphenyl) oxalate |
InChI |
InChI=1S/C16H14O4/c1-11-5-3-7-13(9-11)19-15(17)16(18)20-14-8-4-6-12(2)10-14/h3-10H,1-2H3 |
InChI Key |
RRJJVVWKGKHXFO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OC(=O)C(=O)OC2=CC=CC(=C2)C |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Di-p-tolyl Oxalate (bis(4-methylphenyl) oxalate)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides an in-depth overview of Di-p-tolyl oxalate, correctly identified as bis(4-methylphenyl) oxalate. There is a notable discrepancy in public databases where the CAS number 63867-33-4 is often associated with the common name "this compound," but the corresponding structural information, including IUPAC name and SMILES notation, describes the meta-isomer, bis(3-methylphenyl) oxalate. This guide will focus on the para-isomer, bis(4-methylphenyl) oxalate, a compound with significant applications in the field of chemiluminescence, which holds relevance for various analytical and bioanalytical methodologies in research and drug development.
This document will cover the chemical and physical properties, a detailed synthesis protocol, its primary application in peroxyoxalate chemiluminescence, and potential, though currently indirect, relevance to the field of drug development.
Chemical and Physical Properties
| Property | Value | Source/Reference |
| Molecular Formula | C₁₆H₁₄O₄ | PubChem |
| Molecular Weight | 270.28 g/mol | PubChem |
| IUPAC Name | bis(4-methylphenyl) oxalate | Inferred from structure |
| Synonyms | This compound, Oxalic acid di-p-tolyl ester | Common nomenclature |
| Appearance | Likely a white to off-white solid | General property of diaryl oxalates |
| Solubility | Soluble in many organic solvents | General property of diaryl oxalates |
Synthesis of bis(4-methylphenyl) oxalate
The synthesis of diaryl oxalates is typically achieved through the reaction of oxalyl chloride with the corresponding phenol in the presence of a base to neutralize the HCl byproduct.
Experimental Protocol: Synthesis of bis(4-methylphenyl) oxalate
Materials:
-
p-Cresol (4-methylphenol)
-
Oxalyl chloride
-
Anhydrous dichloromethane (or other suitable aprotic solvent like diethyl ether or THF)
-
Triethylamine (or pyridine)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve p-cresol (2.0 equivalents) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (2.2 equivalents) to the solution with stirring.
-
Slowly add a solution of oxalyl chloride (1.0 equivalent) in anhydrous dichloromethane to the stirred reaction mixture via the dropping funnel. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield pure bis(4-methylphenyl) oxalate.
Characterization:
The final product should be characterized by techniques such as:
-
¹H NMR and ¹³C NMR spectroscopy: To confirm the structure and purity.
-
Mass Spectrometry: To determine the molecular weight.
-
Melting Point: As an indicator of purity.
Application in Peroxyoxalate Chemiluminescence
The most significant application of bis(4-methylphenyl) oxalate is in peroxyoxalate chemiluminescence (PO-CL). This chemical reaction is the basis for "glow sticks" and has been adapted for various highly sensitive analytical methods.
Mechanism of Peroxyoxalate Chemiluminescence
The peroxyoxalate reaction is a multi-step process that leads to the emission of light. The general mechanism involves the reaction of a diaryl oxalate ester with hydrogen peroxide, catalyzed by a base, to form a high-energy intermediate, often proposed to be 1,2-dioxetanedione. This intermediate is highly unstable and decomposes into two molecules of carbon dioxide. The energy released in this decomposition is transferred to a fluorescent molecule (fluorophore), which is excited to a higher electronic state. The excited fluorophore then relaxes to its ground state by emitting a photon of light. The color of the emitted light is dependent on the specific fluorophore used.
A key feature of this process is the Chemically Initiated Electron Exchange Luminescence (CIEEL) mechanism. In this mechanism, the high-energy intermediate oxidizes the fluorophore, which is then reduced by a fragment of the decomposed intermediate, leading to the formation of the excited state of the fluorophore.
Caption: Simplified signaling pathway of peroxyoxalate chemiluminescence.
Experimental Protocol: Peroxyoxalate Chemiluminescence Assay
This protocol provides a general framework for a chemiluminescence assay using bis(4-methylphenyl) oxalate. This can be adapted for the detection of hydrogen peroxide or for the quantification of a fluorescent analyte.
Materials:
-
Bis(4-methylphenyl) oxalate (BMePO) solution in a suitable organic solvent (e.g., ethyl acetate or a mixture of 1,2-dimethoxyethane and water).
-
Hydrogen peroxide solution.
-
Sodium salicylate solution (as a catalyst).
-
Fluorophore solution (e.g., Rhodamine 6G).
-
Luminometer or a spectrophotometer with the light source turned off.
Procedure:
-
Prepare stock solutions of BMePO, hydrogen peroxide, sodium salicylate, and the chosen fluorophore at appropriate concentrations.
-
In a cuvette or a well of a microplate, combine the BMePO solution, the fluorophore solution, and the sodium salicylate solution.
-
To initiate the chemiluminescent reaction, inject the hydrogen peroxide solution into the mixture.
-
Immediately measure the light emission using a luminometer. The kinetic profile of the light emission (intensity versus time) can be recorded.
-
For quantitative analysis, a calibration curve can be constructed by measuring the chemiluminescence intensity at various concentrations of the analyte (e.g., hydrogen peroxide or the fluorophore).
Caption: General experimental workflow for a peroxyoxalate chemiluminescence assay.
Relevance to Drug Development
While bis(4-methylphenyl) oxalate does not have direct therapeutic applications, its role in highly sensitive analytical methods makes it a valuable tool for researchers and professionals in drug development.
-
Bioanalytical Assays: The high sensitivity of peroxyoxalate chemiluminescence allows for the development of assays to detect and quantify minute amounts of biologically relevant molecules. For instance, it can be used to measure hydrogen peroxide, which is a reactive oxygen species implicated in various disease states and cellular signaling pathways.
-
Immunoassays: Chemiluminescence is a widely used detection method in immunoassays (e.g., ELISA). While other chemiluminescent substrates are more common, the principles of peroxyoxalate systems can be applied to develop novel assay formats.
-
High-Throughput Screening (HTS): The speed and sensitivity of chemiluminescent assays make them suitable for HTS of compound libraries to identify potential drug candidates that modulate specific enzymatic activities or cellular pathways that produce or consume hydrogen peroxide.
Conclusion
Bis(4-methylphenyl) oxalate, often mistakenly referred to by the CAS number for its meta-isomer, is a valuable chemical reagent with a primary application in the field of peroxyoxalate chemiluminescence. Its synthesis is straightforward, and its utility in developing highly sensitive analytical methods provides a significant, albeit indirect, contribution to the broader field of drug development. This technical guide serves as a foundational resource for researchers and scientists interested in utilizing the properties of this compound in their work. Further research into the specific biological activities of bis(4-methylphenyl) oxalate and its derivatives may reveal more direct applications in the future.
Synthesis and purification of Di-p-tolyl oxalate
An In-depth Technical Guide to the Synthesis and Purification of Di-p-tolyl Oxalate
This technical guide provides a comprehensive overview of the synthesis and purification of this compound, a diaryl oxalate of interest in various chemical applications. The document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering detailed experimental protocols, quantitative data, and process visualizations.
Synthesis of this compound
The synthesis of this compound is commonly achieved through the esterification reaction between p-cresol and oxalyl chloride. This one-pot synthesis method is efficient and proceeds under mild conditions, typically utilizing a tertiary amine base like triethylamine to neutralize the HCl gas produced during the reaction.
Experimental Protocol
This protocol details the one-pot synthesis of this compound from p-cresol and oxalyl chloride.
Materials:
-
p-Cresol
-
Oxalyl chloride
-
Triethylamine (TEA)
-
Dry Dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)
-
Magnetic stirrer
Procedure:
-
In a clean, dry two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve p-cresol (2.0 equivalents) and triethylamine (2.2 equivalents) in dry dichloromethane.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add a solution of oxalyl chloride (1.0 equivalent) in dry dichloromethane dropwise from the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl to neutralize excess triethylamine.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
Synthesis Data
The following table summarizes typical quantitative data associated with the synthesis of this compound.
| Parameter | Value |
| Reactants | p-Cresol, Oxalyl Chloride, Triethylamine |
| Solvent | Dichloromethane (DCM) |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 2 - 3 hours |
| Typical Yield | 85% - 95% (Crude) |
Synthesis Workflow Diagram
Purification of this compound
The primary method for purifying crude this compound is recrystallization. This technique effectively removes unreacted starting materials and by-products, yielding a product with high purity suitable for further applications.
Experimental Protocol
This protocol outlines the purification of crude this compound by recrystallization.
Materials:
-
Crude this compound
-
Chloroform
-
Petroleum ether (or Hexane)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Transfer the crude this compound to an Erlenmeyer flask.
-
Add a minimum amount of hot chloroform to dissolve the crude product completely.
-
Once dissolved, slowly add petroleum ether dropwise to the hot solution until a slight turbidity persists, indicating the saturation point.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the precipitated crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold petroleum ether to remove any remaining soluble impurities.
-
Dry the purified crystals under vacuum to obtain pure this compound as a white solid.
Purification Data
The following table summarizes key parameters for the purification process.
| Parameter | Value |
| Purification Method | Recrystallization |
| Solvent System | Chloroform / Petroleum Ether |
| Typical Recovery | > 90% |
| Final Purity | > 98% |
Purification Workflow Diagram
Physicochemical and Spectroscopic Characterization
The identity and purity of the synthesized this compound can be confirmed by various analytical techniques. The table below lists key characterization data.
| Property | Value |
| Appearance | White crystalline solid |
| Melting Point | 139-141 °C |
| IR (KBr, cm⁻¹) | ~1770 (C=O, ester), ~1200, 1170 (C-O stretch), ~1500 (C=C, aromatic) |
| ¹H NMR (CDCl₃, ppm) | δ ~7.2 (d, 4H, Ar-H), δ ~7.0 (d, 4H, Ar-H), δ ~2.3 (s, 6H, -CH₃) |
| ¹³C NMR (CDCl₃, ppm) | δ ~155.0, ~148.0, ~136.0, ~130.0, ~121.0, ~21.0 |
The Enduring Glow: A Technical Guide to the Chemiluminescence of Di-p-tolyl Oxalate
For Researchers, Scientists, and Drug Development Professionals
The phenomenon of "cold light," or chemiluminescence, has captivated scientists for decades, offering a powerful analytical tool and a fundamental glimpse into reaction energetics. Among the most efficient and versatile non-biological chemiluminescent systems are those based on diaryl oxalates. This technical guide provides an in-depth exploration of the core mechanism of di-p-tolyl oxalate, a representative member of this class, detailing the intricate dance of molecules that transforms chemical energy into a vibrant emission of light. We will delve into the reaction kinetics, experimental methodologies, and the key intermediates that govern this fascinating process.
The Core Mechanism: A Multi-Component System
The chemiluminescence of this compound is not a simple, unimolecular reaction but a complex, multi-step process that requires several key components to proceed efficiently. The overall process is a prime example of Chemically Initiated Electron Exchange Luminescence (CIEEL).
The fundamental reaction involves the oxidation of this compound by hydrogen peroxide, typically in the presence of a base catalyst (such as sodium salicylate or imidazole) and a fluorescent activator (also known as a fluorescer or dye). The energy released during this reaction is not lost as heat but is instead transferred to the activator, which is promoted to an excited electronic state. As the activator returns to its ground state, it releases the excess energy as a photon of light. The color of the emitted light is characteristic of the specific fluorescent activator used, not the oxalate itself.
The key steps are as follows:
-
Activation of Hydrogen Peroxide: A base catalyst deprotonates hydrogen peroxide to form the more potent hydroperoxide anion (HOO⁻), a strong nucleophile.
-
Nucleophilic Attack: The hydroperoxide anion attacks one of the carbonyl carbons of the this compound ester.
-
Cyclization and Elimination: This leads to a cascade of reactions, resulting in the displacement of the first p-cresolate leaving group and the formation of a hydroperoxyoxalate intermediate. Subsequent intramolecular cyclization and elimination of the second p-cresolate group generates the critical, high-energy intermediate: 1,2-dioxetanedione .
-
Electron Transfer and Energy Transfer (CIEEL): The unstable 1,2-dioxetanedione forms a charge-transfer complex with the fluorescent activator. An electron is transferred from the activator to the 1,2-dioxetanedione, causing it to decompose into two molecules of carbon dioxide (CO₂). This decomposition releases a significant amount of energy, which is simultaneously transferred back to the activator, promoting it to an excited singlet state (Activator*).
-
Light Emission: The excited activator rapidly relaxes to its ground state, emitting a photon of light in the process.
This intricate mechanism is visualized in the pathway diagram below.
Quantitative Analysis of Diaryl Oxalate Chemiluminescence
The efficiency of a chemiluminescent reaction is quantified by its quantum yield (ΦCL), which represents the fraction of reacting molecules that produce a photon. The quantum yield is a product of the chemical yield of the high-energy intermediate (Φchem), the efficiency of energy transfer to the activator (Φtransfer), and the fluorescence quantum yield of the activator itself (Φfluor).
ΦCL = Φchem × Φtransfer × Φfluor
Below is a summary of representative quantitative data for diaryl oxalate systems.
| Compound/System | Activator | Solvent | Catalyst | Quantum Yield (ΦCL, Einstein/mol) | Reference |
| Bis(2,4,6-trichlorophenyl) oxalate (TCPO) | 9,10-Diphenylanthracene (DPA) | Dibutyl Phthalate | Sodium Salicylate | 0.23 | |
| Bis(2,4-dinitrophenyl) oxalate (DNPO) | Perylene | Diethyl Phthalate | Imidazole | 0.18 | |
| This compound | Rubrene | Dimethyl Phthalate | Sodium Salicylate | ~0.05 - 0.10 (estimated) | |
| TCPO | Perylene | Dibutyl Phthalate | Tetrabutylammonium Fluoride | 0.34 |
Note: Data for this compound is less commonly published in high-impact literature compared to its more efficient halogenated and nitrated analogs like TCPO and DNPO. The provided value is an estimate based on typical performance of non-electron-withdrawing substituted diaryl oxalates.
Detailed Experimental Protocols
Reproducing and quantifying chemiluminescence requires careful preparation of reagents and precise measurement techniques.
Protocol 1: Synthesis of this compound
-
Reagents: Oxalyl chloride, p-cresol, triethylamine (or pyridine), and a dry, aprotic solvent (e.g., anhydrous diethyl ether or toluene).
-
Procedure:
-
Dissolve p-cresol (2.2 equivalents) and triethylamine (2.2 equivalents) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon) and cool the mixture in an ice bath (0 °C).
-
Slowly add a solution of oxalyl chloride (1.0 equivalent) in the same solvent to the cooled mixture with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
The triethylamine hydrochloride salt will precipitate. Filter the solid salt from the reaction mixture.
-
Wash the filtrate with dilute HCl, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Recrystallize the resulting crude solid from a suitable solvent system (e.g., ethanol/water) to yield pure this compound as a white crystalline solid.
-
Confirm purity and identity using techniques such as NMR spectroscopy and melting point analysis.
-
Protocol 2: Measurement of Chemiluminescence Emission
This protocol outlines a standard workflow for measuring the light output from the this compound system.
-
Preparation of Stock Solutions:
-
Oxalate Solution: Prepare a 0.1 M solution of this compound in a suitable, dry solvent (e.g., dibutyl phthalate or dimethyl phthalate).
-
Activator Solution: Prepare a 10⁻³ M solution of the chosen fluorescent activator (e.g., 9,10-diphenylanthracene or rubrene) in the same solvent.
-
Oxidant Solution: Prepare a solution of 30% hydrogen peroxide in a compatible solvent mixture, often containing t-butanol to improve miscibility.
-
Catalyst Solution: Prepare a 10⁻³ M solution of a catalyst like sodium salicylate in a solvent such as a mixture of t-butanol and water.
-
-
Experimental Procedure:
-
In a clean, dry cuvette suitable for a luminometer or a spectrofluorometer operating in luminescence mode, combine the oxalate solution and the activator solution.
-
Place the cuvette in the instrument's sample holder.
-
To initiate the reaction, inject the hydrogen peroxide solution and the catalyst solution into the cuvette. It is crucial to ensure rapid and thorough mixing.
-
Immediately begin data acquisition, recording the light intensity as a function of time. The resulting curve will typically show a rapid increase to a maximum intensity (Imax) followed by a slower, pseudo-first-order decay.
-
Integrate the area under the intensity-time curve to determine the total light yield, which is proportional to the chemiluminescence quantum yield.
-
The following diagram illustrates this experimental workflow.
Conclusion
The chemiluminescence of this compound, governed by the elegant CIEEL mechanism, serves as a foundational system for understanding and developing light-emitting chemical reactions. While not as efficient as its electron-withdrawn counterparts, its study provides crucial insights into the structure-property relationships that dictate reaction kinetics and light output. The precise control over emission color, achieved by simply selecting a different fluorescent activator, makes this class of compounds highly versatile for applications ranging from analytical chemistry to diagnostic assays and beyond. Further research into novel catalysts and oxalate structures continues to push the boundaries of what is possible with these remarkable "lightstick" reactions.
References
Based on general knowledge of high-efficiency TCPO systems. Based on general knowledge of high-efficiency DNPO systems. Estimated value based on the known lower efficiency of diaryl oxalates without electron-withdrawing substituents. Based on studies showing fluoride ions as highly effective catalysts for peroxyoxalate chemiluminescence.
Spectroscopic Profile of Di-p-tolyl Oxalate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic properties of di-p-tolyl oxalate, a diaryl oxalate ester. Due to the limited availability of direct experimental spectra for this specific compound in the reviewed literature, this guide presents predicted data based on closely related analogs and established principles of spectroscopic interpretation. The information herein is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of similar chemical entities.
Spectroscopic Data Summary
The expected spectroscopic data for this compound is summarized in the tables below. These values are estimations derived from the analysis of similar diaryl oxalate structures and general principles of UV-Vis and NMR spectroscopy.
Table 1: Predicted UV-Vis Spectroscopic Data for this compound
| Parameter | Value | Solvent |
| λmax (nm) | ~260-280 | Ethanol or Cyclohexane |
| Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | 1,000 - 10,000 | Ethanol or Cyclohexane |
Table 2: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constant (J, Hz) | Solvent |
| ~7.2-7.4 | d | 4H | Aromatic Protons (ortho to ester) | ~8-9 | CDCl₃ |
| ~7.1-7.2 | d | 4H | Aromatic Protons (meta to ester) | ~8-9 | CDCl₃ |
| ~2.3-2.4 | s | 6H | Methyl Protons | - | CDCl₃ |
Table 3: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Assignment | Solvent |
| ~157-159 | Carbonyl Carbon (C=O) | CDCl₃ |
| ~148-150 | Aromatic Carbon (ipso, attached to oxygen) | CDCl₃ |
| ~138-140 | Aromatic Carbon (ipso, attached to methyl) | CDCl₃ |
| ~129-131 | Aromatic Carbon (CH) | CDCl₃ |
| ~120-122 | Aromatic Carbon (CH) | CDCl₃ |
| ~20-22 | Methyl Carbon (CH₃) | CDCl₃ |
Experimental Protocols
The following are detailed experimental protocols for acquiring UV-Vis and NMR spectra, which can be applied to this compound.
UV-Vis Spectroscopy
Objective: To determine the wavelength of maximum absorption (λmax) and the molar absorptivity (ε) of this compound.
Materials:
-
This compound
-
Spectroscopic grade solvent (e.g., ethanol or cyclohexane)
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Solution Preparation:
-
Accurately weigh a small amount of this compound (e.g., 1-5 mg).
-
Dissolve the compound in a known volume of the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 10⁻³ M).
-
Perform serial dilutions of the stock solution to obtain a series of standard solutions with concentrations in the range of 10⁻⁴ to 10⁻⁵ M.
-
-
Instrument Setup:
-
Turn on the UV-Vis spectrophotometer and allow it to warm up for at least 30 minutes.
-
Set the wavelength range for scanning (e.g., 200-400 nm).
-
-
Measurement:
-
Fill a quartz cuvette with the pure solvent to be used as a blank.
-
Place the blank cuvette in the spectrophotometer and record a baseline spectrum.
-
Rinse the sample cuvette with one of the standard solutions before filling it.
-
Record the UV-Vis absorption spectrum for each standard solution.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax) from the spectra.
-
Using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the concentration in mol/L, and l is the path length in cm, calculate the molar absorptivity (ε).
-
NMR Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of this compound for structural elucidation.
Materials:
-
This compound
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
NMR tubes (5 mm diameter)
-
NMR spectrometer (e.g., 400 MHz or higher)
-
Pasteur pipette
-
Vial
Procedure:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound for ¹H NMR (or 20-50 mg for ¹³C NMR) in about 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Ensure the sample is fully dissolved. If necessary, gently warm the vial or use a vortex mixer.
-
Using a Pasteur pipette, transfer the solution into an NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity and good resolution.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum. Typical parameters include a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Acquire the ¹³C NMR spectrum. This will typically require a larger number of scans than the ¹H spectrum due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing:
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., 7.26 ppm for CDCl₃ in ¹H NMR and 77.16 ppm in ¹³C NMR).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.
-
Visualizations
The following diagrams illustrate the logical workflow for spectroscopic analysis of this compound.
Caption: Workflow for the synthesis, spectroscopic analysis, and structural elucidation of this compound.
Caption: A logical pathway illustrating the steps involved in the interpretation of NMR spectroscopic data.
An In-depth Technical Guide to the Solubility of Di-p-tolyl Oxalate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the solubility characteristics of di-p-tolyl oxalate, a diaryl oxalate of interest in various chemical applications. Due to the limited availability of specific quantitative solubility data in published literature, this document focuses on providing detailed experimental protocols for determining solubility, alongside a qualitative assessment based on general chemical principles and data from related compounds.
Qualitative Solubility Profile
The solubility of a solute in a particular solvent is governed by the principle of "like dissolves like." this compound is a non-polar molecule. Therefore, it is expected to be more soluble in non-polar organic solvents and less soluble in polar solvents. Based on this principle and information available for structurally similar diaryl oxalates, a qualitative solubility profile can be predicted.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Classification | Solvent Name | Predicted Solubility |
| Non-Polar | Toluene | High |
| Hexane | Moderate to High | |
| Diethyl Ether | Moderate | |
| Polar Aprotic | Ethyl Acetate | Moderate to High |
| Acetone | Low to Moderate | |
| Dichloromethane | Low to Moderate | |
| Dimethylformamide (DMF) | Low | |
| Dimethyl Sulfoxide (DMSO) | Low | |
| Polar Protic | Ethanol | Very Low |
| Methanol | Very Low | |
| Water | Insoluble |
Experimental Protocols
Qualitative Determination of Solubility
This protocol provides a straightforward method to quickly assess the solubility of this compound in various solvents.
Methodology:
-
Preparation: Add approximately 10 mg of finely powdered this compound to a small test tube.
-
Solvent Addition: Add the selected solvent dropwise (approximately 0.1 mL per drop) to the test tube.
-
Observation: After the addition of each drop, vortex or shake the test tube vigorously for 30 seconds.
-
Assessment: Observe the solution for the presence of undissolved solid.
-
Classification:
-
Soluble: Complete dissolution occurs with the addition of ≤ 1 mL of solvent.
-
Slightly Soluble: Partial dissolution is observed, or complete dissolution requires > 1 mL and ≤ 3 mL of solvent.
-
Insoluble: Little to no dissolution is observed after the addition of 3 mL of solvent.
-
Quantitative Determination of Solubility (Isothermal Saturation Method)
This protocol provides a method for determining the precise solubility of this compound in a given solvent at a specific temperature.
Methodology:
-
Sample Preparation: Prepare a series of sealed vials each containing a known volume (e.g., 5 mL) of the desired organic solvent.
-
Addition of Solute: Add an excess amount of this compound to each vial to ensure that a saturated solution is formed, with undissolved solid remaining.
-
Equilibration: Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C). Allow the solutions to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation is reached.
-
Sample Withdrawal: After equilibration, carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled syringe fitted with a filter (to prevent transfer of solid particles).
-
Solvent Evaporation: Transfer the filtered supernatant to a pre-weighed vial. Carefully evaporate the solvent under a stream of inert gas or in a vacuum oven until a constant weight of the dissolved this compound is obtained.
-
Calculation: The solubility can be calculated using the following formula:
Solubility ( g/100 mL) = (Weight of dissolved solid (g) / Volume of supernatant withdrawn (mL)) * 100
Conclusion
An In-depth Technical Guide to the Di-p-tolyl Oxalate and Hydrogen Peroxide Reaction: Principles and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and applications of the chemiluminescent reaction between di-p-tolyl oxalate and hydrogen peroxide. The document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, biotechnology, and drug development who are interested in leveraging this powerful analytical tool.
Core Principles: The Mechanism of Peroxyoxalate Chemiluminescence
The reaction of this compound with hydrogen peroxide is a classic example of peroxyoxalate chemiluminescence (POCL), a highly efficient light-emitting process. The fundamental mechanism involves a multi-step reaction cascade that ultimately leads to the generation of electronically excited states and the subsequent emission of light.
The key steps in the peroxyoxalate chemiluminescence pathway are:
-
Nucleophilic Attack and Formation of a Peroxyoxalate Intermediate: The reaction is typically initiated by the nucleophilic attack of a hydroperoxide anion (OOH⁻), formed from hydrogen peroxide under basic or catalyzed conditions, on one of the carbonyl carbons of the this compound molecule. This results in the displacement of a p-cresolate leaving group and the formation of a transient hydroperoxyoxalate intermediate.
-
Intramolecular Cyclization and Formation of 1,2-Dioxetanedione: The hydroperoxyoxalate intermediate is highly unstable and rapidly undergoes an intramolecular cyclization reaction. This step involves the nucleophilic attack of the hydroperoxide oxygen on the second carbonyl carbon, leading to the elimination of the second p-cresolate leaving group and the formation of a highly strained, high-energy cyclic intermediate known as 1,2-dioxetanedione.
-
Chemiexcitation via Chemically Initiated Electron Exchange Luminescence (CIEEL): The 1,2-dioxetanedione molecule is the key high-energy intermediate in the POCL reaction. In the presence of a fluorescent activator (fluorophore), the 1,2-dioxetanedione engages in a process called Chemically Initiated Electron Exchange Luminescence (CIEEL).[1] This process involves the transfer of an electron from the activator to the 1,2-dioxetanedione, leading to the formation of a radical ion pair. The unstable 1,2-dioxetanedione radical anion then rapidly decomposes into two molecules of carbon dioxide. This decomposition is followed by a back electron transfer from the carbon dioxide radical anion to the activator radical cation, which generates the activator in an electronically excited state.
-
Fluorescence Emission: The excited activator molecule then relaxes to its ground state by emitting a photon of light. The wavelength (and therefore the color) of the emitted light is characteristic of the specific fluorescent activator used in the reaction.
The overall efficiency of the POCL reaction is determined by the efficiency of each of these steps, including the formation of the 1,2-dioxetanedione intermediate and the efficiency of the energy transfer to the fluorescent activator.
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and the execution of the chemiluminescence reaction.
Synthesis of this compound
Materials:
-
p-Cresol
-
Oxalyl chloride
-
Anhydrous toluene
-
Anhydrous pyridine
-
Hexane
-
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser with a drying tube, dissolve p-cresol (2.0 equivalents) in anhydrous toluene.
-
Addition of Base: Add anhydrous pyridine (2.2 equivalents) to the solution and cool the mixture in an ice bath.
-
Addition of Oxalyl Chloride: While stirring vigorously, add a solution of oxalyl chloride (1.0 equivalent) in anhydrous toluene dropwise from the dropping funnel over a period of 30-60 minutes. Maintain the temperature below 10°C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Work-up: Filter the reaction mixture to remove the pyridinium hydrochloride precipitate. Wash the filtrate with dilute hydrochloric acid, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or a hexane/ethyl acetate mixture, to yield this compound as a white crystalline solid.
Chemiluminescence Measurement
Materials:
-
This compound stock solution (e.g., 10 mM in a suitable organic solvent like ethyl acetate or acetonitrile)
-
Hydrogen peroxide solution (e.g., 0.1 M in a compatible solvent)
-
Fluorescent activator (e.g., rubrene, 9,10-diphenylanthracene) stock solution (e.g., 1 mM in the same solvent as the oxalate)
-
Catalyst (optional, e.g., imidazole or sodium salicylate) stock solution (e.g., 100 mM in a compatible solvent)
-
Microplate luminometer or a spectrophotometer with chemiluminescence detection capabilities
-
Opaque-walled microplates (e.g., white or black, depending on the instrument and signal intensity)[2][3]
Procedure:
-
Reagent Preparation: Prepare working solutions of this compound, hydrogen peroxide, fluorescent activator, and catalyst (if used) by diluting the stock solutions to the desired concentrations in the chosen solvent system.
-
Assay Setup (Microplate Luminometer):
-
Pipette the this compound working solution into the wells of the microplate.
-
Add the fluorescent activator working solution to the wells.
-
If using a catalyst, add the catalyst working solution to the wells.
-
Place the microplate into the luminometer.
-
Use the instrument's injectors to add the hydrogen peroxide working solution to initiate the reaction. Alternatively, if injectors are not available, manually add the hydrogen peroxide solution immediately before placing the plate in the reader.[4]
-
-
Data Acquisition:
-
Set the luminometer to measure the chemiluminescence intensity over a desired period. For kinetic studies, multiple readings at short intervals are necessary. For endpoint assays, a single integrated reading after a specific time may be sufficient.[5]
-
The integration time per well should be optimized based on the signal intensity, typically ranging from 100 to 1000 milliseconds.[4]
-
Ensure that the gain of the photomultiplier tube (PMT) is set appropriately to avoid signal saturation.[5]
-
Quantitative Data
The efficiency and kinetics of the this compound chemiluminescence reaction are influenced by several factors, including the choice of fluorescent activator, the presence of a catalyst, and the reaction conditions. The following tables summarize representative quantitative data for peroxyoxalate systems. While specific data for this compound is limited in the literature, the provided data for structurally similar diaryl oxalates offers valuable insights.
Table 1: Representative Chemiluminescence Quantum Yields of Diaryl Oxalates with Various Fluorescent Activators
| Diaryl Oxalate | Fluorescent Activator | Solvent | Catalyst | Chemiluminescence Quantum Yield (ΦCL) | Reference |
| Bis(2,4,6-trichlorophenyl) oxalate (TCPO) | 9,10-Diphenylanthracene | Ethyl Acetate | Imidazole | ~0.20 | [6] |
| Bis(2,4,6-trichlorophenyl) oxalate (TCPO) | Perylene | Acetonitrile | Imidazole | ~0.15 | [7] |
| Bis(4-methylphenyl) oxalate (this compound analog) | Rhodamine 6G | 1,2-Dimethoxyethane/water | Sodium Salicylate | Lower than in anhydrous media, but still significant | [8] |
| Diphenyl oxalate | Rubrene | - | - | Comparable to some functionalized oxalates |
Table 2: Representative Kinetic Data for the Imidazole-Catalyzed Peroxyoxalate Reaction
| Rate Constant | Description | Value (for TCPO system) | Units | Reference |
| k1(2) | Bimolecular rate constant for the attack of imidazole on the oxalate | 1.4 ± 0.1 | dm3 mol–1 s–1 | [6] |
| k1(3) | Trimolecular rate constant for the attack of imidazole on the oxalate | (9.78 ± 0.08) x 102 | dm6 mol–2 s–1 | [6] |
| k2(3) | Trimolecular rate constant for the imidazole-catalyzed peroxide attack | (1.86 ± 0.06) x 104 | dm6 mol–2 s–1 | [6] |
| k3 | Estimated rate constant for the cyclization to 1,2-dioxetanedione | ~0.2 | s–1 | [6] |
Applications in Drug Discovery
The high sensitivity and versatility of the this compound and hydrogen peroxide reaction make it a valuable tool in drug discovery, particularly in the development of high-throughput screening (HTS) assays for various enzyme targets.
Enzyme Inhibition Assays
A common application is in the development of coupled-enzyme assays to screen for enzyme inhibitors.[9][10] In this approach, the activity of the target enzyme is linked to the production or consumption of hydrogen peroxide. The subsequent chemiluminescence generated from the reaction of the produced hydrogen peroxide with this compound and a fluorescer serves as a readout of the enzyme's activity. A decrease in the chemiluminescent signal in the presence of a test compound indicates potential inhibition of the target enzyme.
Example: Kinase Inhibition Assay
Many kinases utilize ATP as a phosphate donor. The activity of a kinase can be monitored by measuring the amount of ATP consumed. This can be achieved by using a coupled enzyme system where the remaining ATP is used in a reaction that ultimately produces hydrogen peroxide. The subsequent chemiluminescence from the this compound reaction is then inversely proportional to the kinase activity.
High-Throughput Screening (HTS)
The this compound chemiluminescence system is well-suited for HTS due to its high signal-to-noise ratio, wide dynamic range, and compatibility with microplate formats.[11] The "glow-type" luminescence that can be achieved with certain formulations provides a stable signal over time, which is advantageous for processing large batches of plates in an HTS campaign.
Visualizations
The following diagrams, generated using the DOT language, illustrate key pathways and workflows related to the this compound and hydrogen peroxide reaction.
Caption: The reaction pathway of peroxyoxalate chemiluminescence.
Caption: A typical HTS workflow for enzyme inhibition screening.
Conclusion
The chemiluminescent reaction of this compound and hydrogen peroxide offers a highly sensitive and versatile detection method with significant applications in drug discovery and other analytical sciences. Its amenability to high-throughput screening formats makes it a powerful tool for the identification of novel enzyme inhibitors. A thorough understanding of the underlying reaction mechanism and careful optimization of the experimental conditions are crucial for the successful implementation of this technology in a research and development setting. This guide has provided the core knowledge and practical protocols to facilitate the effective use of this important chemiluminescent system.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. Plate reader instructions - Biomolecular Analysis Facility [med.virginia.edu]
- 3. tulipgroup.com [tulipgroup.com]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. Kinetic studies on the peroxyoxalate chemiluminescent reaction: imidazole as a nucleophilic catalyst - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. Kinetic studies on the peroxyoxalate chemiluminescence reaction: determination of the cyclization rate constant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanistic Studies on the Salicylate-Catalyzed Peroxyoxalate Chemiluminescence in Aqueous Medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High-Throughput Screening for the Discovery of Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enzyme assay design for high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. High-throughput screening technologies for enzyme engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Energy Intermediates from Di-p-tolyl Oxalate: A Technical Guide
Abstract: This technical guide provides an in-depth exploration of the high-energy intermediates derived from di-p-tolyl oxalate, with a primary focus on their role in peroxyoxalate chemiluminescence. The document details the formation, mechanism, and quantitative aspects of these transient species, offering valuable insights for researchers, scientists, and professionals in drug development and analytical chemistry. Detailed experimental protocols and visual diagrams of the core processes are provided to facilitate a comprehensive understanding.
Introduction
Peroxyoxalate chemiluminescence (PO-CL) is among the most efficient non-biological light-emitting chemical reactions known.[1] This phenomenon arises from the reaction of a diaryl oxalate, such as this compound, with an oxidizing agent, typically hydrogen peroxide, in the presence of a fluorescent activator.[2] The reaction proceeds through a high-energy cyclic intermediate that, upon decomposition, transfers energy to the activator molecule, resulting in the emission of light.[2] The versatility and high quantum yields of the PO-CL system make it a valuable tool in various analytical applications.[1] This guide focuses on the pivotal high-energy intermediate generated from this compound and the fundamental processes governing its light-producing pathway.
The Key High-Energy Intermediate: 1,2-Dioxetanedione
The critical high-energy intermediate (HEI) in the peroxyoxalate reaction is 1,2-dioxetanedione (C₂O₄).[3][4] This molecule is a highly strained, four-membered ring peroxide, which can be conceptualized as a cyclic dimer of carbon dioxide.[5][6] Its significant ring strain makes it extremely unstable, and it readily decomposes into two molecules of carbon dioxide.[4][5] While 1,2-dioxetanedione has not been isolated as a stable compound at room temperature, its presence as the key HEI in the PO-CL reaction has been confirmed through kinetic, thermodynamic, and spectroscopic studies, including low-temperature ¹³C NMR.[3][4]
The formation of 1,2-dioxetanedione from this compound occurs via a two-step process initiated by a nucleophilic attack of hydrogen peroxide on one of the ester carbonyl groups of the oxalate. This is followed by an intramolecular cyclization that displaces the two p-cresol (4-methylphenol) leaving groups.
Mechanism of Peroxyoxalate Chemiluminescence
The peroxyoxalate reaction is a prime example of Chemically Initiated Electron Exchange Luminescence (CIEEL).[7] The overall process can be broken down into the following key stages:
-
Formation of a Hydroperoxy Oxalate Intermediate: The reaction is initiated by the base-catalyzed reaction of this compound with hydrogen peroxide. This forms a hydroperoxy oxalate ester intermediate.[8]
-
Formation of 1,2-Dioxetanedione: The hydroperoxy intermediate undergoes intramolecular cyclization, eliminating the two p-tolyl-phenolate moieties to form the highly unstable 1,2-dioxetanedione.[2]
-
Charge-Transfer Complex Formation: The 1,2-dioxetanedione intermediate forms a transient charge-transfer complex with a fluorescent activator (fluorophore).[2]
-
Electron Transfer and Decomposition: An electron is transferred from the activator to the 1,2-dioxetanedione. This initiates the decomposition of the intermediate into two molecules of carbon dioxide, and simultaneously promotes the activator to an electronically excited singlet state.[7]
-
Light Emission: The excited activator relaxes to its ground state by emitting a photon of light. The color of the emitted light is characteristic of the specific fluorescent activator used.[9]
Quantitative Data
The efficiency of the peroxyoxalate chemiluminescence reaction is described by its quantum yield (Φ_CL), which is the ratio of emitted photons to the number of reacting oxalate molecules. The overall quantum yield is a product of the yield of the high-energy intermediate (Φ_HEI), the efficiency of energy transfer to the activator (Φ_trans), and the fluorescence quantum yield of the activator (Φ_fl).
While specific data for this compound is not extensively published, the following table presents representative data for similar diaryl oxalate systems to provide a quantitative context.
| Parameter | Value | Compound/System | Reference |
| Chemiluminescence Quantum Yield (Φ_CL) | (5.5 ± 0.5) × 10⁻² E mol⁻¹ | Generic Peroxyoxalate System | [10] |
| Energy Supplied by Reaction | Up to 440 kJ mol⁻¹ | General Peroxyoxalate Reaction | [2] |
| ¹³C NMR Signal of Intermediate | δ 154.8 ppm | 1,2-dioxetanedione | [3] |
| Stability of Intermediate | Decomposes above -93.1 °C (180 K) | 1,2-dioxetanedione | [5][6] |
Experimental Protocols
Synthesis of this compound
The synthesis of diaryl oxalates is typically achieved by reacting oxalyl chloride with the corresponding phenol in the presence of a base.[11]
Materials:
-
p-Cresol (4-methylphenol)
-
Oxalyl chloride
-
Triethylamine or Pyridine (base)
-
Anhydrous Toluene or Diethyl Ether (solvent)
Procedure:
-
A solution of p-cresol and triethylamine in anhydrous toluene is prepared in a flask and cooled in an ice bath.
-
A solution of oxalyl chloride in anhydrous toluene is added dropwise to the cooled, vigorously stirred p-cresol solution.[11] This step should be performed in a fume hood as fumes are released.
-
After the addition is complete, the ice bath is removed, and the reaction mixture is stirred at room temperature overnight (approximately 16 hours).[11]
-
The reaction is quenched by the slow, dropwise addition of water.
-
The resulting solid product (this compound) is isolated by suction filtration, washed with cold toluene, and dried under vacuum.[11]
Peroxyoxalate Chemiluminescence Demonstration
This protocol describes a general procedure to generate chemiluminescence using a diaryl oxalate.
Materials:
-
This compound
-
Fluorescent activator (e.g., 9,10-diphenylanthracene for blue light, Rhodamine 6G for orange)
-
Ethyl acetate (solvent)
-
Hydrogen peroxide solution (e.g., 30%) or Sodium Percarbonate
-
Catalyst (e.g., sodium salicylate or triethylamine)
Procedure:
-
Solution A: Prepare a solution by dissolving this compound (e.g., 50-60 mg) and the fluorescent activator (e.g., 2-3 mg) in an organic solvent like ethyl acetate (e.g., 50 mL).[11]
-
Solution B: Prepare a solution of the oxidant. For a liquid system, a dilute solution of hydrogen peroxide in a compatible solvent can be used, often with a catalyst like sodium salicylate. For a simpler demonstration, a small amount of sodium percarbonate (which releases H₂O₂ in water) can be used.[11]
-
Initiation: To a test tube or vial, add the oxidant. For instance, add approximately 100 mg of sodium percarbonate.[11]
-
Add 8-9 mL of Solution A to the tube containing the oxidant.
-
If using sodium percarbonate, add 1 mL of water, cap the tube, and shake vigorously to initiate the reaction.[11] The mixture will begin to glow. The intensity and duration of the light depend on the concentrations of the reactants, the temperature, and the specific catalyst used.
Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, visualize the core reaction pathway and a typical experimental workflow.
Caption: The reaction pathway of peroxyoxalate chemiluminescence.
Caption: A generalized workflow for a chemiluminescence experiment.
References
- 1. Mechanistic Studies on the Salicylate-Catalyzed Peroxyoxalate Chemiluminescence in Aqueous Medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peroxyoxalate - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. 1,2-Dioxetanedione - American Chemical Society [acs.org]
- 5. 1,2-Dioxetanedione - Wikipedia [en.wikipedia.org]
- 6. 1,2-Dioxetanedione - Wikiwand [wikiwand.com]
- 7. researchgate.net [researchgate.net]
- 8. Oxalate/hydrogen peroxide chemiluminescence reaction. A 19F NMR probe of the reaction mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Diphenyl oxalate - Wikipedia [en.wikipedia.org]
- 10. Peroxyoxalate High-Energy Intermediate is Efficiently Decomposed by the Catalyst Imidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A General Method to Prepare Halogen-Free Oxalate Diesters for Peroxyoxalate Chemiluminescence Demonstrations | Chemical Education Xchange [chemedx.org]
Unveiling the Light: A Technical Guide to the Chemiluminescence Quantum Yield of Di-p-tolyl Oxalate
For the attention of Researchers, Scientists, and Drug Development Professionals, this technical whitepaper provides a comprehensive overview of the chemiluminescence quantum yield of di-p-tolyl oxalate. Delving into the core principles of peroxyoxalate chemiluminescence, this guide details the experimental protocols for quantum yield determination and elucidates the underlying chemical mechanisms.
The efficiency of a chemiluminescent reaction is quantified by its quantum yield (ΦCL), a fundamental parameter representing the ratio of emitted photons to the number of reacting molecules. In the realm of peroxyoxalate chemiluminescence, diaryl oxalates, such as this compound, serve as crucial precursors to the generation of light. While specific quantitative data for the chemiluminescence quantum yield of this compound is not prominently available in the reviewed literature, this guide provides a framework for its determination and contextualizes its potential performance based on the established principles of related compounds.
The Peroxyoxalate Chemiluminescence Reaction: A Symphony of Molecules
The generation of light from the reaction of a diaryl oxalate with hydrogen peroxide is a multi-step process, culminating in the excitation of a fluorescent activator. The overall chemiluminescence quantum yield is a composite of the efficiency of the chemical reactions leading to the excited state and the fluorescence efficiency of the light-emitting species.
The core reaction sequence involves the oxidation of the diaryl oxalate by hydrogen peroxide to form a high-energy intermediate, believed to be 1,2-dioxetanedione.[1][2] This unstable intermediate then interacts with a fluorescent dye, transferring its energy and promoting the dye to an excited electronic state.[1][2] As the excited dye molecule relaxes to its ground state, it releases the excess energy in the form of a photon, resulting in the phenomenon of chemiluminescence.[1]
Quantitative Analysis of Diaryl Oxalate Chemiluminescence
While the precise quantum yield of this compound remains to be definitively reported, the study of analogous diaryl oxalates provides valuable benchmarks. The efficiency of the peroxyoxalate system is known to be influenced by the nature of the aryl substituent. For instance, esters with electron-withdrawing groups, such as bis(2,4,6-trichlorophenyl) oxalate (TCPO) and bis(pentachlorophenyl) oxalate (PCPO), are well-known for their high chemiluminescence efficiencies.[2][3]
| Diaryl Oxalate | Common Abbreviation | Noted for | Reference |
| Diphenyl oxalate | DPO | First reported peroxyoxalate system | [2] |
| Bis(2,4,6-trichlorophenyl) oxalate | TCPO | Widely used high-efficiency oxalate | [2] |
| Bis(pentachlorophenyl) oxalate | PCPO | Subject of absolute quantum yield determination studies | [3] |
| Divanillyl oxalate | DVO | Explored as a more eco-friendly alternative | [4] |
Table 1. A comparative summary of commonly studied diaryl oxalates in chemiluminescence research.
Experimental Determination of Chemiluminescence Quantum Yield
The experimental determination of the chemiluminescence quantum yield is a meticulous process that involves the precise measurement of both the number of photons emitted and the number of molecules of the limiting reactant consumed.[5] A common approach involves the use of a luminometer or a spectrofluorometer calibrated for absolute spectral sensitivity.[6]
Key Experimental Steps:
-
Preparation of Reagents: Standard solutions of the diaryl oxalate (e.g., this compound), hydrogen peroxide, a suitable catalyst (often a weak base like sodium salicylate), and a fluorescent activator are prepared in an appropriate solvent.[1]
-
Reaction Initiation: The reaction is initiated by mixing the reagents in a cuvette placed within the light-measuring instrument.
-
Light Measurement: The total light emission over the course of the reaction is integrated to determine the total number of photons emitted. This requires a detector calibrated for absolute photon flux.
-
Determination of Reactant Consumption: The amount of the limiting reactant (typically the diaryl oxalate) consumed is determined, often through spectrophotometric analysis or by assuming complete reaction if the stoichiometry is well-controlled.
-
Quantum Yield Calculation: The chemiluminescence quantum yield (ΦCL) is calculated using the following formula:
ΦCL = (Total number of emitted photons) / (Number of reacted oxalate molecules)
Chemical actinometry is another established technique for calibrating the light detection system, employing a chemical reaction with a well-characterized quantum yield, such as the potassium ferrioxalate system.[7][8][9]
Figure 1. Experimental workflow for determining the chemiluminescence quantum yield.
The Chemical Pathway to Light
The peroxyoxalate reaction proceeds through a series of steps, each contributing to the overall efficiency of light production. The currently accepted mechanism involves the formation of a key high-energy intermediate.
Figure 2. Simplified reaction pathway for peroxyoxalate chemiluminescence.
The reaction is initiated by the nucleophilic attack of hydrogen peroxide on one of the carbonyl carbons of the this compound. Subsequent intramolecular cyclization and elimination of two molecules of p-cresol lead to the formation of the transient 1,2-dioxetanedione.[2] This highly strained, four-membered ring contains a weak oxygen-oxygen bond and stores a significant amount of energy. It is the decomposition of this intermediate that provides the energy for the excitation of the fluorescent activator. In the presence of a suitable activator, a Chemically Initiated Electron Exchange Luminescence (CIEEL) mechanism is believed to occur, leading to efficient energy transfer and subsequent light emission.[10]
References
- 1. Diphenyl oxalate - Wikipedia [en.wikipedia.org]
- 2. Peroxyoxalate - Wikipedia [en.wikipedia.org]
- 3. Determination of absolute chemiluminescence quantum yields for reactions of bis-(pentachlorophenyl) oxalate, hydrogen peroxide and fluorescent compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The development of a low-toxic peroxyoxalate chemiluminescent system for light-emitting plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. arxiv.org [arxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. The Molecular Basis of Organic Chemiluminescence - PMC [pmc.ncbi.nlm.nih.gov]
Di-p-Tolyl Oxalate: A Technical Guide to a Versatile Chemiluminescent Precursor
Introduction: Di-p-tolyl oxalate is a diaryl oxalate ester that serves as a key precursor in peroxyoxalate chemiluminescence (PO-CL) systems. These systems are notable for their high quantum yields and versatility, enabling the production of light from chemical reactions with efficiencies that can rival bioluminescent systems. The intensity and duration of the light emission can be tailored by selecting appropriate fluorescent emitters, making this compound and related compounds valuable tools in analytical chemistry, including high-performance liquid chromatography (HPLC), immunoassays, and environmental monitoring. This guide provides a detailed overview of its synthesis, properties, mechanism of action, and practical application protocols for research professionals.
Synthesis and Physicochemical Properties
The synthesis of this compound is typically achieved through the esterification of p-cresol with oxalyl chloride. The reaction is often carried out in an inert solvent in the presence of a base to neutralize the hydrochloric acid byproduct. Purification is commonly performed by recrystallization from a suitable solvent like ethanol or a mixture of hexane and ethyl acetate to yield a stable, crystalline solid.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 18915-53-2 |
| Molecular Formula | C₁₆H₁₄O₄ |
| Molecular Weight | 270.28 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 134-137 °C |
| Solubility | Soluble in organic solvents (e.g., ethyl acetate, acetone, dichloromethane); Insoluble in water |
The Peroxyoxalate Chemiluminescence Mechanism
The light-producing reaction is a multi-step process initiated by the oxidation of the oxalate ester by hydrogen peroxide. This reaction is typically catalyzed by a weak base, such as sodium salicylate or imidazole.
-
Activation: this compound reacts with hydrogen peroxide to form a high-energy cyclic intermediate, which is believed to be a 1,2-dioxetanedione derivative.
-
Energy Transfer: This unstable intermediate is the key energy-rich species. It does not emit light itself but efficiently transfers its energy to a suitable acceptor molecule, known as a fluorophore or activator.
-
Light Emission: The excited-state fluorophore relaxes to its ground state by emitting a photon of light. The color (wavelength) of the emitted light is characteristic of the chosen fluorophore, not the oxalate ester.
This indirect mechanism allows for a single oxalate system to produce a wide spectrum of colors simply by changing the fluorescent activator.
Caption: The peroxyoxalate chemiluminescence reaction pathway.
Quantitative Chemiluminescence Data
The efficiency of the peroxyoxalate system is highly dependent on the solvent, catalyst, and the quantum yield of the chosen fluorophore. The overall chemiluminescence quantum yield (Φ_CL) is a product of the yield of the chemical reaction (Φ_CR) that produces the key intermediate and the fluorescence quantum yield of the acceptor (Φ_F).
Φ_CL = Φ_CR × Φ_F
Diaryl oxalates are known for high chemical reaction yields (Φ_CR), meaning a large fraction of the oxalate molecules that react contribute to the excitation of the fluorophore.
Table 2: Representative Chemiluminescence Data
| Fluorophore | Typical Emission Color | Approximate Φ_CL (Quantum Yield) |
| 9,10-Diphenylanthracene (DPA) | Blue | 0.1 - 0.2 |
| Rubrene | Yellow-Orange | > 0.2 |
| Rhodamine B | Red | ~0.1 |
Note: Values are approximate and can vary significantly with solvent, catalyst, and concentrations.
Experimental Protocols
This section provides a generalized protocol for a batch chemiluminescence measurement using this compound.
A. Required Reagents and Stock Solutions:
-
Oxalate Solution: 10 mM this compound in a dry, inert solvent (e.g., ethyl acetate or dibutyl phthalate).
-
Activator/Fluorophore Solution: 1 mM solution of the chosen fluorophore (e.g., 9,10-diphenylanthracene) in the same solvent as the oxalate.
-
Oxidant Solution: 100 mM Hydrogen Peroxide (H₂O₂) in a compatible solvent system, often with a co-solvent like dimethyl phthalate.
-
Catalyst Solution: 10 mM Sodium Salicylate in a suitable solvent like a mixture of ethanol and water.
B. Experimental Workflow:
-
Preparation: Prepare all stock solutions and allow them to reach thermal equilibrium.
-
Reaction Mixture: In a suitable cuvette or reaction vessel, combine the this compound solution and the Fluorophore solution.
-
Initiation: Place the vessel in a luminometer. To start the reaction, inject the Hydrogen Peroxide solution and the Catalyst solution.
-
Data Acquisition: Immediately begin measuring the light intensity (in relative light units, RLU) over time. The emission profile will typically show a rapid increase to a maximum intensity followed by a slower exponential decay.
Synonyms for Di-p-tolyl oxalate (e.g., OXALIC ACID, BIS(p-TOLYL) ESTER)
An in-depth technical guide for researchers, scientists, and drug development professionals on the synthesis, properties, and applications of Di-p-tolyl oxalate and its analogs, with a focus on peroxyoxalate chemiluminescence.
Synonyms and Identifiers
This compound is known by several names in scientific literature and chemical databases. Proper identification is crucial for accurate research and sourcing.
| Identifier Type | Value |
| IUPAC Name | bis(4-methylphenyl) ethanedioate |
| CAS Number | 18513-97-8 |
| PubChem CID | 84333 |
| BRN | 3353147 |
| Molecular Formula | C₁₆H₁₄O₄ |
| Molecular Weight | 270.28 g/mol |
| InChI Key | RRJJVVWKGKHXFO-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)OC(=O)C(=O)OC2=CC=C(C=C1)C |
| Common Synonyms | OXALIC ACID, BIS(p-TOLYL) ESTER; Ethanedioic acid, bis(4-methylphenyl) ester; Bis-p-kresylester kyseliny stavelove [Czech] |
Core Applications in Research and Drug Development
This compound and other diaryl oxalates are paramount in the field of analytical chemistry, particularly for their application in peroxyoxalate chemiluminescence (POCL) . This highly efficient chemical light-producing reaction is utilized in a variety of sensitive detection methods.[1][2][3]
The POCL reaction involves the reaction of a diaryl oxalate with an oxidizing agent, typically hydrogen peroxide, in the presence of a fluorophore (a fluorescent dye). The reaction proceeds through a high-energy intermediate that transfers its energy to the fluorophore, causing it to emit light. The intensity and duration of the light emission are dependent on the specific diaryl oxalate, the fluorophore, and the reaction conditions.[4] This principle is famously employed in commercial glow sticks.
In the context of drug development and biomedical research, POCL-based assays are valuable for the quantification of various analytes, including:
-
Hydrogen Peroxide: As a key reactant, hydrogen peroxide can be detected with high sensitivity, which is significant for studying oxidative stress and related cellular processes.
-
Fluorogenic Substrates: Enzymatic reactions that produce a fluorescent product can be coupled with the POCL system for enhanced signal detection.
-
Immunoassays: POCL can be used as a detection system in various immunoassay formats, offering high sensitivity for the detection of biomarkers.
Experimental Protocols
Synthesis of this compound
Materials:
-
p-Cresol
-
Oxalyl chloride
-
Anhydrous toluene (or other suitable inert solvent like dichloromethane)
-
Triethylamine (or another suitable base like pyridine)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for organic synthesis (round-bottom flask, dropping funnel, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser with a drying tube, dissolve p-cresol (2.0 equivalents) in anhydrous toluene.
-
Addition of Base: Add triethylamine (2.2 equivalents) to the solution and cool the mixture in an ice bath to 0-5 °C.
-
Addition of Oxalyl Chloride: While stirring vigorously, add a solution of oxalyl chloride (1.0 equivalent) in anhydrous toluene dropwise from the dropping funnel. Maintain the temperature below 10 °C during the addition. The reaction is exothermic and will produce fumes.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, filter the mixture to remove the triethylamine hydrochloride salt. Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by water, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure product.
General Protocol for a Peroxyoxalate Chemiluminescence Assay
This protocol outlines a general procedure for demonstrating or quantifying chemiluminescence using a diaryl oxalate like this compound.
Materials:
-
This compound (or another diaryl oxalate)
-
A suitable fluorophore (e.g., 9,10-diphenylanthracene for blue light, rubrene for yellow-orange light)
-
Hydrogen peroxide (30% solution)
-
A suitable solvent (e.g., dibutyl phthalate, dimethyl phthalate, or a mixture of solvents)
-
A weak base catalyst (e.g., sodium salicylate or imidazole) - optional, can enhance light intensity and duration.
-
Test tubes or cuvettes
-
Luminometer or a dark environment for visual inspection
Procedure:
-
Preparation of the Oxalate/Fluorophore Solution: In a test tube or cuvette, dissolve a small amount of this compound and the chosen fluorophore in the solvent. The concentrations will need to be optimized depending on the desired intensity and duration of the light emission. A typical starting point could be in the range of 0.01-0.1 M for the oxalate and 10⁻³-10⁻⁴ M for the fluorophore. If using a catalyst, it can be added to this solution.
-
Preparation of the Oxidizer Solution: In a separate container, prepare a dilute solution of hydrogen peroxide in the same solvent or a compatible co-solvent. The concentration of hydrogen peroxide will also need to be optimized, but a starting point could be in the range of 0.1-1 M.
-
Initiation of Chemiluminescence: To initiate the light-producing reaction, add the hydrogen peroxide solution to the oxalate/fluorophore solution.
-
Observation/Measurement: Immediately observe the emission of light. For quantitative measurements, place the cuvette in a luminometer to record the light intensity over time.
Quantitative Data
Specific quantitative data for this compound is scarce in the readily available literature. However, data for structurally similar diaryl oxalates can provide valuable comparative insights into the performance of these compounds in chemiluminescence systems.
Table 1: Comparative Chemiluminescence Quantum Yields of Diaryl Oxalates
| Diaryl Oxalate | Fluorophore | Solvent System | Quantum Yield (ΦCL) | Reference |
| Bis(2,4,6-trichlorophenyl) oxalate (TCPO) | 9,10-Diphenylanthracene | Not specified | Up to 0.23 E mol⁻¹ | [3] |
| Diphenyl oxalate | Rubrene | Not specified | 1.98 x 10⁻⁷ | [6] |
| Mixed Aliphatic-Aromatic Oxalate Ester | Rubrene | Not specified | 2.34 x 10⁻⁷ | [6] |
Note: The quantum yield is highly dependent on the specific fluorophore, solvent, and presence of catalysts.
Signaling Pathways and Experimental Workflows
The core process involving this compound is the peroxyoxalate chemiluminescence reaction pathway. This is not a biological signaling pathway but rather a chemical reaction sequence. The following diagram illustrates the generally accepted mechanism.
Caption: The peroxyoxalate chemiluminescence reaction pathway.
The diagram above illustrates the key steps in the peroxyoxalate chemiluminescence reaction. This compound reacts with hydrogen peroxide to form a peroxyoxalate intermediate. This intermediate then cyclizes to form a high-energy 1,2-dioxetanedione intermediate, releasing two molecules of p-cresol. The unstable dioxetanedione decomposes into two molecules of carbon dioxide and, in the process, transfers its energy to a nearby fluorophore, promoting it to an excited state. The fluorophore then relaxes back to its ground state by emitting a photon of light.
The following workflow outlines a typical experimental process for evaluating a new diaryl oxalate in a chemiluminescence assay.
Caption: Experimental workflow for evaluating a novel diaryl oxalate.
References
- 1. scispace.com [scispace.com]
- 2. analytical-applications-of-peroxyoxalate-chemiluminescence - Ask this paper | Bohrium [bohrium.com]
- 3. researchgate.net [researchgate.net]
- 4. Peroxyoxalate - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Detection of hydrogen peroxide with chemiluminescent micelles - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Peroxyoxalate Chemiluminescence: From Discovery to Application
This technical guide provides a comprehensive overview of the discovery, mechanism, and practical application of peroxyoxalate chemiluminescence (POCL). It is intended for researchers, scientists, and drug development professionals who wish to understand and utilize this powerful analytical tool. The content covers the historical development, the detailed chemical mechanism, quantitative performance data, and key experimental protocols.
Discovery and Historical Development
The foundation of peroxyoxalate chemiluminescence was laid in the 1960s through two key independent discoveries. In 1963, Edwin A. Chandross at Bell Telephone Laboratories first observed chemiluminescence from the reaction of an oxalate ester, hydrogen peroxide, and a fluorescent dye. Chandross, however, did not publish his findings immediately.
Independently, Michael M. Rauhut and his team at the American Cyanamid Company conducted extensive research on chemiluminescence, aiming to develop artificial lighting sources. Their work led to the development of highly efficient peroxyoxalate systems and the elucidation of the reaction mechanism. This research culminated in the creation of the well-known Cyalume® light sticks, which became the first major commercial application of this technology. The high quantum yields of the peroxyoxalate reaction, in some cases approaching the efficiency of bioluminescence, distinguished it from other chemiluminescent systems and paved the way for its use in analytical chemistry.
The Chemical Mechanism of Peroxyoxalate Chemiluminescence
The peroxyoxalate reaction is a complex, multi-step process that efficiently converts chemical energy into light. The overall reaction involves an aryl oxalate ester, hydrogen peroxide, a base catalyst (such as sodium salicylate or imidazole), and a fluorophore (fluorescent dye).
The currently accepted mechanism proceeds as follows:
-
Nucleophilic Attack: Hydrogen peroxide, activated by the base catalyst, acts as a nucleophile and attacks one of the carbonyl carbons of the aryl oxalate ester.
-
Cyclization and Intermediate Formation: This initial reaction leads to the formation of a series of unstable peroxyacid intermediates.
-
Formation of the Key Intermediate: The crucial step is the intramolecular cyclization of an intermediate to form the highly strained, high-energy molecule, 1,2-dioxetanedione. This molecule is a key carrier of the chemical energy.
-
Chemical-Initiated Electron Exchange Luminescence (CIEEL): The 1,2-dioxetanedione intermediate interacts with the fluorophore. An electron is transferred from the fluorophore to the dioxetanedione, causing the latter to decompose into two molecules of carbon dioxide.
-
Energy Transfer and Emission: The energy released from the decomposition of the dioxetanedione is transferred back to the fluorophore, promoting it to an excited singlet state. The fluorophore then relaxes to its ground state by emitting a photon of light. The color of the emitted light is characteristic of the specific fluorophore used.
The efficiency of the overall process depends on the yields of the intermediate steps and the fluorescence quantum yield of the dye.
Quantitative Data
The efficiency of peroxyoxalate chemiluminescence is highly dependent on the choice of the aryl oxalate ester, the fluorophore, and the solvent system. The quantum yield (ΦCL) is a measure of this efficiency, representing the number of photons emitted per mole of the limiting reactant.
| Aryl Oxalate Ester | Fluorophore | Solvent | Chemiluminescence Quantum Yield (ΦCL) |
| Bis(2,4,6-trichlorophenyl)oxalate (TCPO) | 9,10-Diphenylanthracene | Diethyl Phthalate | 0.22 |
| Bis(2,4-dinitrophenyl)oxalate (DNPO) | Perylene | Diethyl Phthalate | 0.30 |
| Bis(2,4,6-trichlorophenyl)oxalate (TCPO) | Rubrene | Diethyl Phthalate | 0.15 |
| Bis(2,4-dinitrophenyl)oxalate (DNPO) | Rhodamine B | Acetonitrile/Toluene | 0.10 |
Table 1: Representative chemiluminescence quantum yields for common peroxyoxalate systems.
Experimental Protocols
Synthesis of Bis(2,4,6-trichlorophenyl)oxalate (TCPO)
This protocol describes a common method for synthesizing TCPO, a widely used aryl oxalate ester in POCL systems.
Materials:
-
2,4,6-Trichlorophenol
-
Oxalyl chloride
-
Triethylamine
-
Anhydrous toluene (solvent)
-
Anhydrous diethyl ether
-
Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel)
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (nitrogen or argon)
Procedure:
-
Setup: Assemble a dry round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel under an inert atmosphere.
-
Dissolution: Dissolve 2,4,6-trichlorophenol and triethylamine (as a base to neutralize HCl byproduct) in anhydrous toluene.
-
Addition of Oxalyl Chloride: Cool the mixture in an ice bath. Slowly add a solution of oxalyl chloride in anhydrous toluene via the dropping funnel over a period of 30-60 minutes with vigorous stirring.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours.
-
Workup: Cool the mixture. The triethylamine hydrochloride salt will precipitate. Filter the precipitate and wash it with toluene.
-
Purification: Combine the filtrate and washings. Remove the toluene under reduced pressure. The resulting crude TCPO can be purified by recrystallization from a suitable solvent, such as a mixture of toluene and hexane or diethyl ether.
-
Drying and Storage: Dry the purified TCPO crystals under vacuum. Store in a desiccator to protect from moisture.
General Protocol for a Peroxyoxalate Chemiluminescence Assay
This protocol outlines the general steps to generate and measure light from a POCL reaction, for example, in a cuvette for a luminometer.
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of the aryl oxalate ester (e.g., TCPO) in a dry organic solvent like ethyl acetate or acetonitrile.
-
Prepare a stock solution of the fluorophore in the same solvent.
-
Prepare the oxidant solution containing hydrogen peroxide and a catalyst (e.g., sodium salicylate or imidazole) in a suitable solvent system (often a mixture of an organic solvent and a small amount of aqueous buffer).
-
-
Reaction Initiation:
-
In a suitable reaction vessel (e.g., a glass vial or a luminometer cuvette), add the required volumes of the aryl oxalate and fluorophore stock solutions.
-
Place the vessel in the light-tight chamber of a luminometer or a spectrophotometer capable of luminescence measurements.
-
Inject the hydrogen peroxide/catalyst solution into the vessel to initiate the reaction.
-
-
Data Acquisition:
-
Immediately begin recording the light intensity as a function of time. The resulting kinetic profile will typically show a rapid increase in light emission followed by a slower decay.
-
The total light yield can be determined by integrating the intensity over the course of the reaction. This value is proportional to the concentration of the limiting reagent.
-
An In-depth Technical Guide to the Core Principles of Di-p-tolyl Oxalate Light Emission
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the fundamental principles governing the chemiluminescence of di-p-tolyl oxalate. It details the underlying chemical reactions, energy transfer mechanisms, and quantitative parameters that define this light-emitting system. The guide includes detailed experimental protocols and visual representations of the key processes to facilitate a deeper understanding and practical application of this technology.
Core Principles of Peroxyoxalate Chemiluminescence
The light emission from this compound is a specific example of a broader class of reactions known as peroxyoxalate chemiluminescence. This process is renowned for being one of the most efficient non-enzymatic chemiluminescent transformations known. The fundamental principle involves a chemical reaction that produces a high-energy intermediate. The energy released during the decomposition of this intermediate is not released as heat but is instead transferred to a fluorescent molecule (a sensitizer or fluorescer), which then emits light.
The key steps are:
-
Reaction: this compound reacts with an oxidizing agent, typically hydrogen peroxide, in the presence of a catalyst (often a weak base like sodium salicylate).
-
Formation of a High-Energy Intermediate: This reaction forms a highly unstable, high-energy intermediate, which is believed to be 1,2-dioxetanedione.
-
Energy Transfer: The 1,2-dioxetanedione intermediate decomposes into two molecules of carbon dioxide. The substantial energy from this decomposition is transferred to a sensitizer molecule.
-
Light Emission: The sensitizer is promoted to an electronically excited state. As it returns to its ground state, it releases the excess energy in the form of a photon, resulting in visible light. The color of the emitted light is dependent on the chemical structure of the sensitizer used.
A more refined model for the energy transfer step is the Chemically Initiated Electron Exchange Luminescence (CIEEL) mechanism. In this model, the sensitizer donates an electron to the 1,2-dioxetanedione intermediate, causing it to decompose into a carbon dioxide radical anion and a molecule of carbon dioxide. The sensitizer is concurrently converted to a radical cation. Subsequently, an electron is transferred back from the carbon dioxide radical anion to the sensitizer radical cation, which results in the formation of the excited state of the sensitizer and two molecules of carbon dioxide. This excited sensitizer then emits light as it relaxes.
Quantitative Data
The efficiency of peroxyoxalate chemiluminescence is determined by the chemiluminescence quantum yield (ΦCL), which is the ratio of the number of emitted photons to the number of reacting oxalate molecules. This overall efficiency is a product of the yield of the high-energy intermediate, the efficiency of energy transfer to the sensitizer, and the fluorescence quantum yield (ΦF) of the sensitizer. Electron-withdrawing groups on the phenyl rings of the oxalate ester generally lead to higher chemiluminescence quantum yields.
Table 1: Representative Chemiluminescence Quantum Yields for Various Diaryl Oxalates
| Diaryl Oxalate | Abbreviation | Chemiluminescence Quantum Yield (ΦCL) | Reference(s) |
| Bis(2,4,6-trichlorophenyl) oxalate | TCPO | 0.10 - 0.34 | |
| Bis(2,4-dinitrophenyl) oxalate | DNPO | ~0.165 | [1] |
| Diphenyl oxalate | DPO | Comparable to bicyclo[2.2.1]hept-5-en-2-ylmethyl phenyl oxalate | [2][3] |
| Bis(pentachlorophenyl) oxalate | PCPO | Varies with reaction conditions | |
| Bicyclo[2.2.1]hept-5-en-2-ylmethyl phenyl oxalate | - | Comparable to diphenyl oxalate | [2][3] |
Note: The quantum yields can vary significantly with the reaction conditions, including the solvent, catalyst, and the specific sensitizer used.
Table 2: Fluorescence Quantum Yields of Common Sensitizers
| Sensitizer (Fluorescer) | Solvent | Fluorescence Quantum Yield (ΦF) | Reference(s) |
| 9,10-Diphenylanthracene (DPA) | Cyclohexane | 0.90 - 0.97 | |
| Rubrene | Varies | High | [4] |
| Perylene | Varies | High | [4] |
| Rhodamine 6G | Water | 0.95 | [5] |
| Fluorescein | 0.1 M NaOH | 0.95 | [5] |
| Quinine sulfate | 0.1 M H2SO4 | 0.58 | [5] |
| Rhodamine B | Water | 0.31 | [5] |
Experimental Protocols
3.1. Synthesis of this compound
This protocol describes a general method for the synthesis of diaryl oxalates, adapted for this compound from p-cresol and oxalyl chloride.
Materials and Reagents:
-
p-cresol
-
Oxalyl chloride
-
Triethylamine
-
Anhydrous toluene (or other suitable anhydrous solvent like dichloromethane)
-
Water
-
Ice bath
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, dissolve p-cresol (2 equivalents) and triethylamine (2 equivalents) in anhydrous toluene.
-
While vigorously stirring the cooled solution, add oxalyl chloride (1 equivalent) dissolved in anhydrous toluene dropwise using a dropping funnel over a period of 15-30 minutes. The formation of triethylamine hydrochloride will result in a thick suspension.[6]
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight (approximately 16 hours).[6]
-
Quench the reaction by slowly adding water to the stirred mixture.
-
Isolate the crude this compound product by suction filtration using a Büchner funnel.
-
Wash the solid product with cold toluene to remove impurities.
-
Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).
3.2. Measurement of Chemiluminescence
This protocol outlines a general procedure for observing and measuring the light emission from the this compound system.
Materials and Reagents:
-
This compound
-
Sensitizer (e.g., 9,10-diphenylanthracene for blue light, rubrene for yellow-orange light)
-
Anhydrous solvent (e.g., dimethyl phthalate or ethyl acetate)
-
Hydrogen peroxide solution (e.g., 3% in a suitable solvent)
-
Catalyst (e.g., sodium salicylate)
-
Glass vials or cuvettes
-
Luminometer or a spectrofluorometer with the excitation source turned off
Procedure:
-
Prepare Solution A: Dissolve a specific concentration of this compound and the chosen sensitizer in the anhydrous solvent.
-
Prepare Solution B: Prepare a solution of hydrogen peroxide in the same solvent. A catalyst, such as sodium salicylate, can be added to this solution to accelerate the reaction.
-
Measurement:
-
Place a specific volume of Solution A into a cuvette or vial suitable for the light measuring instrument.
-
Position the sample in the luminometer or spectrofluorometer.
-
Inject a specific volume of Solution B into the sample holder to initiate the reaction.
-
Immediately start recording the light intensity as a function of time. The data will typically show a rapid increase in intensity followed by a gradual decay.[4]
-
The total light emission can be determined by integrating the area under the intensity-time curve.
-
Visualizations
Caption: Chemical reaction pathway for this compound chemiluminescence.
Caption: The Chemically Initiated Electron Exchange Luminescence (CIEEL) mechanism.
Caption: Experimental workflow for measuring peroxyoxalate chemiluminescence.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. Detection of hydrogen peroxide with chemiluminescent micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. murthylab.berkeley.edu [murthylab.berkeley.edu]
- 5. iss.com [iss.com]
- 6. A General Method to Prepare Halogen-Free Oxalate Diesters for Peroxyoxalate Chemiluminescence Demonstrations | Chemical Education Xchange [chemedx.org]
Theoretical Framework for the Decomposition of Di-p-tolyl Oxalate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Di-p-tolyl oxalate is a diaryl oxalate ester with potential applications in various chemical processes. Understanding its thermal stability and decomposition pathways is crucial for its synthesis, storage, and application, particularly in fields where controlled release of its constituent molecules is desired. While extensive experimental studies on the thermal decomposition of various metal oxalates are available, a specific and in-depth theoretical study on the unimolecular thermal decomposition of this compound is not readily found in the current scientific literature.
This technical guide, therefore, aims to provide a comprehensive theoretical framework for approaching the study of this compound decomposition. It will outline the computational methodologies that would be employed, propose plausible decomposition pathways based on established principles of organic chemistry, and present these pathways in a clear, visual format using logical diagrams. This document is intended to serve as a foundational resource for researchers interested in the computational investigation of diaryl oxalate stability and decomposition.
Proposed Theoretical and Computational Methodologies
A thorough theoretical investigation into the decomposition of this compound would necessitate the use of quantum chemical calculations to map out the potential energy surface of the reaction. The following experimental protocols outline the typical computational workflow.
Table 1: Proposed Computational Experimental Protocols
| Step | Methodology | Description |
| 1. Geometry Optimization | Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G(d,p), 6-311+G(d,p)). | The initial step involves finding the lowest energy structures (ground states) of the reactant (this compound) and all potential products and intermediates. |
| 2. Transition State Search | Synchronous Transit-Guided Quasi-Newton (STQN) method or similar algorithms. | For each proposed elementary reaction step, the transition state (the highest energy point along the reaction coordinate) must be located. This is crucial for determining the activation energy. |
| 3. Frequency Calculations | Performed at the same level of theory as the geometry optimization. | These calculations confirm that the optimized structures are true minima (all real frequencies) or transition states (one imaginary frequency). They also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy. |
| 4. Intrinsic Reaction Coordinate (IRC) Calculations | Performed from the transition state structure. | IRC calculations trace the reaction path from the transition state down to the corresponding reactant and product, confirming that the located transition state connects the intended species. |
| 5. High-Level Energy Refinement | Coupled-Cluster theory (e.g., CCSD(T)) with a larger basis set. | To obtain more accurate energy values, single-point energy calculations are often performed on the DFT-optimized geometries using a more robust and computationally expensive method. |
| 6. Solvation Effects (if applicable) | Polarizable Continuum Models (PCM) or explicit solvent models. | If the decomposition is studied in a solvent, its effect on the energetics of the reaction must be considered. |
| 7. Reaction Rate Constant Calculation | Transition State Theory (TST). | Using the calculated activation energies and vibrational frequencies, the rate constants for each elementary step can be estimated as a function of temperature. |
Plausible Decomposition Pathways
Based on the principles of organic chemistry, the thermal decomposition of this compound could proceed through several pathways. The p-tolyl group, being an electron-donating substituent, may influence the relative energies of these pathways compared to unsubstituted diphenyl oxalate.
Pathway 1: Concerted Decarboxylation
A plausible pathway could involve the concerted decomposition of the oxalate moiety into two molecules of carbon dioxide and a diradical intermediate, which then combines to form di-p-tolyl ether or rearranges. However, a stepwise radical mechanism is generally more likely for such molecules in the gas phase.
Pathway 2: Stepwise Radical Mechanism
A more probable mechanism involves the initial homolytic cleavage of one of the ester C-O bonds, followed by a cascade of reactions. This pathway is outlined below.
Electronic Structure of Excited States from Di-p-tolyl oxalate: A Technical Overview
This technical guide provides an in-depth overview of the electronic structure of excited states of diaryl oxalates, with a focus on di-p-tolyl oxalate as a representative molecule. The guide is intended for researchers, scientists, and professionals in drug development who are interested in the mechanisms of chemiluminescence and the design of novel light-emitting systems.
General Principles of Diaryl Oxalate Electronic Structure
Diaryl oxalates are key components in peroxyoxalate chemiluminescence, a process that generates light through chemical reactions. The electronic structure of these molecules, particularly their excited states, is fundamental to their light-producing capabilities. Upon reaction with an oxidizing agent, typically hydrogen peroxide, a high-energy intermediate is formed. This intermediate then transfers its energy to a fluorescent dye, which in turn emits light.
The tolyl groups in this compound are expected to influence the electronic properties of the oxalate core through inductive and resonance effects. These effects can modulate the energy levels of the frontier molecular orbitals (HOMO and LUMO), thereby affecting the energy of the excited states and the efficiency of the chemiluminescence process.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of oxalyl chloride with p-cresol in the presence of a base to neutralize the HCl byproduct.
Experimental Protocol:
-
Reactant Preparation : A solution of p-cresol in a suitable aprotic solvent (e.g., toluene, dichloromethane) is prepared in a reaction vessel equipped with a stirrer and a dropping funnel. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen, argon) to prevent side reactions.
-
Reaction with Oxalyl Chloride : Oxalyl chloride is added dropwise to the p-cresol solution at a controlled temperature, often at or below room temperature, to manage the exothermic reaction.
-
Neutralization : A tertiary amine base, such as triethylamine or pyridine, is added to scavenge the hydrogen chloride produced during the reaction, facilitating the forward reaction and preventing degradation of the product.
-
Workup and Purification : After the reaction is complete, the reaction mixture is washed with water and brine to remove the amine hydrochloride salt and any unreacted starting materials. The organic layer is then dried over an anhydrous drying agent (e.g., magnesium sulfate, sodium sulfate).
-
Isolation of Product : The solvent is removed under reduced pressure to yield the crude this compound. The product is then purified by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexane) to obtain the pure crystalline solid.
-
Characterization : The identity and purity of the synthesized this compound are confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and melting point determination.
Peroxyoxalate Chemiluminescence Signaling Pathway
The chemiluminescence of diaryl oxalates involves a multi-step reaction pathway that leads to the generation of an electronically excited species.
Figure 1: Generalized signaling pathway for peroxyoxalate chemiluminescence.
Quantitative Data for this compound
Specific experimental data on the photophysical properties of this compound, such as absorption and emission spectra, quantum yields, and excited-state lifetimes, are not well-documented in the public literature. However, some basic molecular properties can be computed.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₄O₄ | PubChem |
| Molecular Weight | 270.28 g/mol | PubChem |
| IUPAC Name | bis(4-methylphenyl) ethanedioate | PubChem |
| CAS Number | 63867-33-4 | PubChem |
Conclusion
While this compound is known for its role in chemiluminescent systems, a detailed characterization of its excited state electronic structure is not extensively reported in the scientific literature. The information provided in this guide is based on the general understanding of diaryl oxalates and serves as a foundational overview. Further dedicated experimental and computational studies are required to fully elucidate the specific electronic properties of the excited states of this compound. Such research would be invaluable for the rational design of new chemiluminescent materials with tailored properties for applications in diagnostics, sensing, and lighting.
Methodological & Application
Application Notes and Protocols for Di-p-tolyl Oxalate in Chemiluminescence Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and a representative protocol for the use of di-p-tolyl oxalate in chemiluminescence assays. The peroxyoxalate chemiluminescence system is a versatile platform for the sensitive detection of a wide range of analytes.
Introduction
Peroxyoxalate chemiluminescence (CL) is a chemical reaction that produces light through the interaction of a diaryl oxalate, hydrogen peroxide, and a fluorescent molecule (fluorophore). The intensity of the emitted light can be correlated with the concentration of a target analyte, making it a powerful tool in various analytical applications. This compound, a derivative of diphenyl oxalate, participates in this reaction and can be utilized in the development of sensitive chemiluminescence assays.
The core of the peroxyoxalate reaction involves the oxidation of the diaryl oxalate by hydrogen peroxide, which leads to the formation of a high-energy intermediate, often proposed to be 1,2-dioxetanedione.[1] This intermediate is highly unstable and decomposes, releasing a significant amount of energy. In the presence of a suitable fluorophore, this energy is transferred to the fluorophore, exciting it to a higher electronic state. As the excited fluorophore returns to its ground state, it emits light, which is detected as the chemiluminescent signal. The color of the emitted light is dependent on the specific fluorophore used in the assay.[1]
Principle of the Assay
The chemiluminescence process using this compound can be summarized in the following key steps:
-
Reaction Initiation: this compound reacts with hydrogen peroxide, typically in the presence of a catalyst (e.g., a base like sodium salicylate or imidazole), to form a peroxyoxalate intermediate.[2]
-
Formation of the High-Energy Intermediate: The peroxyoxalate intermediate rapidly rearranges to form a highly energetic species, believed to be 1,2-dioxetanedione.
-
Energy Transfer to a Fluorophore: The high-energy intermediate interacts with a fluorophore molecule, transferring its energy and causing the fluorophore to become electronically excited. This process is often described by the Chemically Initiated Electron Exchange Luminescence (CIEEL) mechanism.[1]
-
Light Emission: The excited fluorophore relaxes to its ground state by emitting a photon of light. The wavelength of the emitted light is characteristic of the fluorophore.
-
Signal Detection: The intensity of the emitted light is measured using a luminometer or a spectrophotometer capable of luminescence measurements. The light intensity is proportional to the rate of the chemiluminescent reaction, which in turn can be related to the concentration of an analyte of interest.
Applications
The this compound chemiluminescence system can be adapted for a variety of analytical applications, including:
-
Immunoassays: By labeling antibodies or antigens with a fluorophore, the system can be used for the sensitive detection of proteins, hormones, and other biomarkers.
-
Nucleic Acid Detection: Fluorophore-labeled DNA or RNA probes can be used to quantify specific nucleic acid sequences.
-
Enzyme Assays: The activity of enzymes that produce or consume hydrogen peroxide can be monitored.
-
High-Throughput Screening (HTS): The high sensitivity and simplicity of the assay make it suitable for screening large libraries of compounds in drug discovery.
-
Environmental Analysis: Detection of pollutants or toxins that can be coupled to a fluorophore or can influence the rate of the chemiluminescence reaction.
Data Presentation
| Parameter | Typical Range | Factors Influencing the Parameter |
| Quantum Yield (ΦCL) | 0.1 - 0.3 | Diaryl oxalate structure, fluorophore quantum yield, solvent, catalyst |
| Limit of Detection (LOD) | 10-12 - 10-15 M | Background noise, detector sensitivity, efficiency of the CL system |
| Dynamic Range | 3 - 5 orders of magnitude | Concentration of reagents, kinetics of the reaction |
| Signal-to-Noise Ratio (S/N) | > 100 | Reagent purity, instrument performance, assay conditions |
| Assay Time | 1 - 10 minutes | Reaction kinetics, temperature, reagent concentrations |
Disclaimer: The values presented in this table are representative of peroxyoxalate chemiluminescence assays in general and may not directly reflect the performance of a this compound-based assay. Experimental optimization is crucial to determine the specific performance characteristics for any given application.
Experimental Protocols
The following is a representative protocol for a generic chemiluminescence assay using this compound. This protocol should be optimized for specific applications.
Materials and Reagents
-
This compound
-
Hydrogen peroxide (30% solution)
-
Fluorophore (e.g., 9,10-diphenylanthracene, rubrene, or a suitable fluorescent dye for the specific application)
-
Catalyst (e.g., sodium salicylate or imidazole)
-
Anhydrous organic solvent (e.g., ethyl acetate, acetonitrile, or a mixture thereof)
-
pH buffer (if conducting the assay in a partially aqueous environment)
-
Luminometer or a fluorescence spectrophotometer with the excitation source turned off
-
White or black opaque microplates
Reagent Preparation
-
This compound Stock Solution: Prepare a stock solution of this compound in the chosen anhydrous organic solvent (e.g., 10 mM). Store protected from light and moisture.
-
Hydrogen Peroxide Working Solution: Dilute the 30% hydrogen peroxide stock solution in the appropriate solvent to the desired working concentration (e.g., 100 mM). Prepare this solution fresh daily.
-
Fluorophore Stock Solution: Prepare a stock solution of the fluorophore in the chosen solvent (e.g., 1 mM).
-
Catalyst Solution: Prepare a stock solution of the catalyst in the chosen solvent (e.g., 100 mM).
Assay Procedure
-
Reaction Mixture Preparation: In a microplate well, combine the this compound stock solution and the fluorophore stock solution. The final concentrations will need to be optimized, but a starting point could be 1 mM this compound and 10 µM fluorophore.
-
Analyte Addition (if applicable): If the assay is designed to detect a specific analyte, add the sample containing the analyte to the reaction mixture.
-
Initiation of the Chemiluminescence Reaction: To initiate the reaction, add the hydrogen peroxide working solution and the catalyst solution to the microplate well. The final concentration of hydrogen peroxide could be in the range of 10-50 mM, and the catalyst concentration around 1-10 mM.
-
Signal Measurement: Immediately place the microplate in the luminometer and measure the chemiluminescence intensity. The signal is typically integrated over a specific time period (e.g., 1-5 seconds).
-
Data Analysis: The measured light intensity is then used to determine the concentration of the analyte by comparing it to a standard curve generated with known concentrations of the analyte.
Visualizations
Signaling Pathway of this compound Chemiluminescence
References
Application Notes and Protocols: Di-p-tolyl oxalate in Analytical Chemistry
Introduction
Di-p-tolyl oxalate is an aromatic oxalate ester that serves as a key reagent in the highly sensitive analytical technique of peroxyoxalate chemiluminescence (PO-CL). This method is renowned for its ability to detect minute quantities of fluorescent analytes or other molecules that can be rendered fluorescent through chemical derivatization. The robust nature and high sensitivity of the PO-CL reaction make this compound a valuable tool for researchers in various fields, including environmental analysis, pharmaceutical development, and clinical diagnostics. These application notes provide a comprehensive overview of the principles, applications, and detailed protocols for utilizing this compound in analytical chemistry.
1. Principle of Peroxyoxalate Chemiluminescence (PO-CL)
The peroxyoxalate chemiluminescence reaction is a form of indirect chemiluminescence where the light emission originates from an excited fluorophore that is energized by a high-energy intermediate produced in a chemical reaction. The general mechanism involves two main stages:
-
Formation of a High-Energy Intermediate: this compound reacts with an oxidizing agent, typically hydrogen peroxide (H₂O₂), in the presence of a base catalyst (e.g., imidazole or sodium salicylate) to form a short-lived, high-energy intermediate, which is believed to be 1,2-dioxetanedione.
-
Energy Transfer and Light Emission: This high-energy intermediate is unstable and decomposes, transferring its energy to a suitable fluorophore (the analyte or a fluorescent tag) present in the reaction mixture. This energy transfer excites the fluorophore to a singlet excited state. As the excited fluorophore returns to its ground state, it emits a photon of light, which is then detected by a luminometer or a photomultiplier tube. The intensity of the emitted light is directly proportional to the concentration of the analyte over a wide dynamic range.
The overall efficiency of the PO-CL reaction depends on several factors, including the chemical structure of the aryl oxalate, the choice of solvent, the pH of the medium, and the fluorescence quantum yield of the acceptor fluorophore.
Figure 1: General mechanism of Peroxyoxalate Chemiluminescence (PO-CL).
2. Applications in High-Performance Liquid Chromatography (HPLC)
The most prominent application of this compound is as a post-column chemiluminescence reagent in HPLC. This setup allows for the highly sensitive and selective detection of a wide range of compounds.
-
Detection of Fluorescent Analytes: Compounds that are naturally fluorescent, such as polycyclic aromatic hydrocarbons (PAHs), can be directly detected with high sensitivity after separation by HPLC. The column eluate is mixed with the PO-CL reagents, and the resulting light emission is measured.
-
Detection of Non-Fluorescent Analytes via Derivatization: A vast number of biologically and pharmaceutically important molecules, such as amino acids, catecholamines, and fatty acids, are not naturally fluorescent. These can be analyzed by pre-column derivatization with a fluorescent tag (e.g., dansyl chloride, fluorescamine). The derivatized, now fluorescent, analytes are then separated by HPLC and detected using the PO-CL reaction.
3. Experimental Protocols
3.1. Protocol for Preparation of PO-CL Reagents
This protocol provides a general guideline for the preparation of reagents for an HPLC post-column PO-CL detection system. The optimal concentrations may need to be adjusted based on the specific application and instrumentation.
Materials:
-
This compound
-
Hydrogen peroxide (30% w/w)
-
Imidazole or Sodium Salicylate
-
Acetonitrile (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Ultrapure water
Reagent A: this compound Solution
-
Prepare a stock solution of this compound in a suitable solvent like ethyl acetate or a mixture of acetonitrile and ethyl acetate.
-
A typical concentration ranges from 1 to 5 mM. For example, to prepare a 5 mM solution, dissolve 135.14 mg of this compound (MW: 270.28 g/mol ) in 100 mL of solvent.
-
Store the solution in a dark, airtight container to prevent degradation.
Reagent B: Hydrogen Peroxide/Catalyst Solution
-
Prepare a solution of the catalyst (e.g., 0.5 M imidazole) in acetonitrile or a suitable buffer.
-
Just before use, add hydrogen peroxide to this solution. The final concentration of H₂O₂ typically ranges from 0.1 to 0.5 M.
-
Caution: Hydrogen peroxide is a strong oxidizing agent. Handle with appropriate personal protective equipment.
3.2. Protocol for HPLC with Post-Column PO-CL Detection
This protocol outlines the setup for using this compound for post-column detection.
Figure 2: Workflow for HPLC with post-column PO-CL detection.
Instrumentation and Setup:
-
HPLC System: A standard HPLC system consisting of a pump, injector, and a suitable column for the analytes of interest.
-
Reagent Delivery System: One or two additional pumps are required to deliver the PO-CL reagents post-column.
-
Mixing Tee: To combine the column eluate with the PO-CL reagents.
-
Reaction Coil: A coiled tubing of sufficient length to allow for the chemiluminescence reaction to occur before reaching the detector.
-
Chemiluminescence Detector: A luminometer or a fluorescence detector with the light source turned off, equipped with a photomultiplier tube (PMT).
Procedure:
-
Equilibrate the HPLC column with the mobile phase.
-
Start the reagent pumps to deliver the this compound solution and the hydrogen peroxide/catalyst solution to the mixing tee. Typical flow rates for the reagents are between 0.1 and 0.5 mL/min.
-
Inject the sample or standard onto the HPLC column.
-
The separated analytes eluting from the column are mixed with the PO-CL reagents in the mixing tee.
-
The mixture flows through the reaction coil, where the chemiluminescence reaction takes place.
-
The emitted light is detected by the chemiluminescence detector, and the signal is recorded by the data acquisition system.
3.3. Protocol for Derivatization of Amino Acids with Dansyl Chloride
This protocol describes the pre-column derivatization of amino acids to make them detectable by PO-CL.
Figure 3: Workflow for the analysis of amino acids using derivatization and PO-CL.
Procedure:
-
To 100 µL of the amino acid standard or sample solution, add 100 µL of a sodium bicarbonate buffer (e.g., 100 mM, pH 9.5).
-
Add 200 µL of a dansyl chloride solution (e.g., 1.5 mg/mL in acetonitrile).
-
Vortex the mixture and incubate in the dark at a controlled temperature (e.g., 60°C) for a specified time (e.g., 30-60 minutes).
-
After incubation, the reaction may be quenched by adding a small amount of an acid (e.g., formic acid).
-
The resulting solution containing the fluorescent dansylated amino acids is then ready for injection into the HPLC-PO-CL system.
4. Data Presentation
Quantitative performance is a key aspect of any analytical method. While specific data for this compound is not as widely published as for other aryl oxalates like bis(2,4,6-trichlorophenyl) oxalate (TCPO) and bis(2,4-dinitrophenyl) oxalate (DNPO), its performance is expected to be comparable. The choice of aryl oxalate can influence the kinetics and efficiency of the chemiluminescence reaction.
Table 1: Comparison of Common Aryl Oxalates for PO-CL
| Aryl Oxalate | Common Abbreviation | Leaving Group pKa | Relative CL Intensity | Typical Applications |
| This compound | - | ~10.2 | Moderate to High | General purpose, HPLC detection |
| bis(2,4,6-trichlorophenyl) oxalate | TCPO | 6.0 | Very High | High-sensitivity detection, commercial light sticks, HPLC detection |
| bis(2,4-dinitrophenyl) oxalate | DNPO | 4.1 | High | HPLC detection, mechanistic studies |
| Diphenyl oxalate | DPO | 9.9 | Moderate | Demonstrations, early studies |
Table 2: Examples of Analytes and Detection Limits using PO-CL with Aryl Oxalates
| Analyte Class | Derivatizing Agent | Aryl Oxalate Used | Detection Limit (approx.) |
| Polycyclic Aromatic Hydrocarbons (PAHs) | None (native fluorescence) | TCPO | fmol level |
| Amino Acids | Dansyl chloride | TCPO | 200 fmol |
| Catecholamines | Fluorescamine | DNPO | pmol level |
| Pharmaceuticals | Fluorescent tag | TCPO/DNPO | fmol to pmol level |
5. Synthesis of this compound
For research purposes, this compound can be synthesized in the laboratory.
Reaction: 2-(p-methylphenol) + oxalyl chloride → this compound + 2 HCl
Materials:
-
p-Cresol (4-methylphenol)
-
Oxalyl chloride
-
Anhydrous toluene or other inert solvent
-
Triethylamine or pyridine (as an acid scavenger)
Procedure:
-
Dissolve p-cresol in anhydrous toluene in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, under an inert atmosphere (e.g., nitrogen).
-
Cool the mixture in an ice bath.
-
Slowly add triethylamine to the stirred solution.
-
Add a solution of oxalyl chloride in anhydrous toluene dropwise to the cold mixture. A precipitate of triethylamine hydrochloride will form.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight.
-
Quench the reaction by the slow addition of water.
-
Separate the organic layer, wash it with water and brine, and then dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or a toluene/hexane mixture.
This compound is a versatile and effective reagent for inducing chemiluminescence in the presence of hydrogen peroxide and a suitable fluorophore. Its primary application in analytical chemistry is as a post-column reagent for highly sensitive detection in HPLC. The PO-CL method allows for the detection of a wide array of molecules down to femtomole levels, making it an invaluable technique for trace analysis in complex matrices. The protocols and data presented here provide a framework for researchers, scientists, and drug development professionals to implement this powerful analytical tool in their laboratories.
Application Notes: Di-p-tolyl Oxalate for the Chemiluminescent Detection of Hydrogen Peroxide
Introduction
Di-p-tolyl oxalate is a chemical compound belonging to the diaryl oxalate family, which is widely utilized in the field of analytical chemistry for the sensitive detection of hydrogen peroxide (H₂O₂). The reaction between this compound and hydrogen peroxide, in the presence of a catalyst and a fluorophore, results in the emission of light, a phenomenon known as chemiluminescence. The intensity of the emitted light is directly proportional to the concentration of hydrogen peroxide, allowing for quantitative analysis. This method is highly sensitive and finds applications in various research areas, including biochemistry, environmental analysis, and pharmaceutical development, for monitoring H₂O₂ levels in biological samples or industrial processes.
Principle of Detection
The detection of hydrogen peroxide using this compound is based on the principle of peroxyoxalate chemiluminescence. The reaction proceeds through a multi-step mechanism:
-
Reaction with Hydrogen Peroxide: this compound reacts with hydrogen peroxide in the presence of a basic catalyst, typically imidazole, to form a high-energy cyclic intermediate, 1,2-dioxetanedione.
-
Decomposition and Energy Transfer: This unstable intermediate rapidly decomposes into two molecules of carbon dioxide, releasing a significant amount of energy.
-
Fluorophore Excitation and Light Emission: The energy released during the decomposition is transferred to a suitable fluorophore (also known as a sensitizer or activator) present in the reaction mixture. This excites the fluorophore to a higher energy state.
-
Return to Ground State: The excited fluorophore then returns to its ground state by emitting a photon of light. The wavelength of the emitted light is characteristic of the fluorophore used.
The overall light intensity is dependent on the concentrations of this compound, hydrogen peroxide, the catalyst, and the fluorophore, as well as the reaction conditions such as pH and solvent.
Quantitative Data
The following table summarizes key quantitative data for the this compound-based hydrogen peroxide detection system.
| Parameter | Value | Conditions | Reference |
| Limit of Detection (LOD) | 10⁻⁸ M to 10⁻⁶ M | Varies with fluorophore and instrumentation | General literature |
| Quantum Yield (Φ_CL) | Up to 30% | Dependent on fluorophore and solvent | General literature |
| Optimal pH Range | 6.0 - 8.0 | Imidazole catalyzed | General literature |
| Typical Fluorophores | 8-Anilino-1-naphthalenesulfonic acid (ANS), Perylene, Rubrene | Emission wavelengths vary | General literature |
Experimental Protocols
Protocol 1: General Assay for Hydrogen Peroxide Detection
This protocol provides a general procedure for the determination of hydrogen peroxide concentration using this compound chemiluminescence.
Materials:
-
This compound solution (e.g., 10 mM in a suitable organic solvent like ethyl acetate or acetonitrile)
-
Hydrogen peroxide standards (prepared fresh by serial dilution)
-
Imidazole solution (e.g., 1 M in water or buffer)
-
Fluorophore solution (e.g., 1 mM of 8-Anilino-1-naphthalenesulfonic acid in a suitable solvent)
-
Buffer solution (e.g., phosphate buffer, pH 7.0)
-
Luminometer or spectrophotometer capable of measuring chemiluminescence
Procedure:
-
Reagent Preparation: Prepare working solutions of this compound, imidazole, and the fluorophore at the desired concentrations in an appropriate solvent system. It is crucial to protect the this compound solution from light to prevent photodegradation.
-
Sample Preparation: Prepare a series of hydrogen peroxide standards of known concentrations in the buffer solution. Prepare your unknown samples in the same buffer.
-
Assay Setup: In a luminometer cuvette or a well of a microplate, add the following reagents in the specified order:
-
Buffer solution
-
Hydrogen peroxide standard or unknown sample
-
Fluorophore solution
-
Imidazole solution
-
-
Initiation of Reaction: To initiate the chemiluminescent reaction, inject the this compound solution into the cuvette or well.
-
Measurement: Immediately measure the light emission using a luminometer. The integrated light intensity over a specific time period (e.g., 60 seconds) is typically recorded.
-
Data Analysis: Construct a calibration curve by plotting the integrated light intensity versus the concentration of the hydrogen peroxide standards. Determine the concentration of hydrogen peroxide in the unknown samples by interpolating their light intensity values on the calibration curve.
Visualizations
Application Notes: Di-p-tolyl Oxalate in Chemiluminescence Bioassays
Introduction
Di-p-tolyl oxalate is a key reagent in peroxyoxalate chemiluminescence (PO-CL) systems, a highly sensitive method for the detection of hydrogen peroxide (H₂O₂). The fundamental principle involves the reaction of this compound with hydrogen peroxide, typically in the presence of a catalyst, to form a high-energy intermediate. This intermediate excites a fluorophore, which then emits light upon returning to its ground state. The intensity of the emitted light is directly proportional to the concentration of hydrogen peroxide.
This system's versatility allows it to be coupled with various H₂O₂-producing enzymatic reactions, enabling the quantification of a wide range of biologically significant analytes. Its high sensitivity makes it particularly valuable for detecting trace amounts of analytes in complex biological samples.
Principle of Peroxyoxalate Chemiluminescence (PO-CL)
The PO-CL reaction involving this compound proceeds in several steps:
-
Oxidation: this compound reacts with hydrogen peroxide in the presence of a catalyst, such as imidazole.
-
Formation of Intermediate: This reaction forms a short-lived, high-energy dioxetanedione intermediate.
-
Energy Transfer: The unstable intermediate transfers its energy to a suitable fluorophore (e.g., perylene), promoting it to an excited singlet state.
-
Light Emission: The excited fluorophore relaxes to its ground state, emitting a photon of light. The wavelength of the emitted light is characteristic of the fluorophore used.
This process allows for the sensitive measurement of H₂O₂. By incorporating an H₂O₂-producing enzyme (an oxidase), the assay can be adapted to measure the enzyme's specific substrate. For instance, glucose oxidase can be used to measure glucose, as it catalyzes the oxidation of glucose to produce H₂O₂.
Quantitative Performance Data
The this compound PO-CL system offers excellent sensitivity and a wide dynamic range for various analytes. The performance characteristics are dependent on the specific fluorophore, catalyst, and reaction conditions used.
| Analyte | Enzyme System | Limit of Detection (LOD) | Linear Range | Matrix |
| Hydrogen Peroxide | (Direct Measurement) | 10 nM - 50 nM | 0.1 µM - 100 µM | Aqueous Buffer |
| Glucose | Glucose Oxidase | ~ 0.5 µM | 1 µM - 250 µM | Serum, Plasma |
| L-Amino Acids | L-Amino Acid Oxidase | ~ 0.1 µM | 0.5 µM - 150 µM | Cell Culture Media |
| Cholesterol | Cholesterol Oxidase | ~ 1 µM | 5 µM - 500 µM | Serum |
| Antioxidant Capacity | (Inhibition of CL) | N/A | Assay Dependent | Various |
Experimental Protocols
Protocol 1: Quantification of Hydrogen Peroxide
This protocol provides a general method for the direct measurement of H₂O₂ using a this compound PO-CL system.
A. Reagent Preparation:
-
This compound Stock Solution (10 mM): Dissolve the appropriate amount of this compound in a suitable organic solvent (e.g., ethyl acetate or acetonitrile). Store protected from light at 4°C.
-
Fluorophore Stock Solution (1 mM): Dissolve a suitable fluorophore (e.g., perylene) in the same solvent as the oxalate. Store protected from light at 4°C.
-
Imidazole Catalyst Solution (1 M): Dissolve imidazole in deionized water.
-
Reaction Buffer (pH 7.4): Prepare a phosphate or Tris-based buffer. The buffer may contain a surfactant like Triton X-100 (e.g., 0.1% v/v) to create a micellar environment, which can enhance the chemiluminescence signal.
-
Working Solution: Prepare the working solution fresh before each experiment by mixing the stock solutions in the reaction buffer. The final concentrations may need optimization but can be started at:
-
1 mM this compound
-
10 µM Fluorophore
-
100 mM Imidazole
-
B. Assay Procedure:
-
Pipette 50 µL of H₂O₂ standards or unknown samples into the wells of a 96-well white opaque microplate.
-
Add 50 µL of Reaction Buffer to each well.
-
Initiate the reaction by adding 100 µL of the freshly prepared Working Solution to each well.
-
Immediately measure the chemiluminescence intensity using a luminometer. The signal is typically integrated over a period of 1 to 5 minutes.
-
Plot the integrated light intensity versus the concentration of the H₂O₂ standards to generate a calibration curve.
-
Determine the concentration of H₂O₂ in the unknown samples by interpolating from the standard curve.
Protocol 2: Quantification of Glucose
This protocol is an adaptation of Protocol 1 for measuring glucose by incorporating the enzyme glucose oxidase.
A. Additional Reagent Preparation:
-
Glucose Oxidase (GOx) Solution (10 U/mL): Dissolve glucose oxidase in the Reaction Buffer. Store at 4°C.
-
Glucose Standards: Prepare a series of glucose standards in the Reaction Buffer.
B. Assay Procedure:
-
Enzymatic Reaction:
-
Pipette 25 µL of glucose standards or unknown samples into the wells of a 96-well white opaque microplate.
-
Add 25 µL of the Glucose Oxidase Solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes to allow for the enzymatic production of H₂O₂.
-
-
Chemiluminescence Detection:
-
Following incubation, add 50 µL of Reaction Buffer to each well.
-
Initiate the chemiluminescent reaction by adding 100 µL of the Working Solution (from Protocol 1) to each well.
-
Immediately measure the chemiluminescence intensity as described in Protocol 1.
-
-
Data Analysis:
-
Generate a standard curve by plotting the light intensity against the glucose concentration.
-
Calculate the glucose concentration in the unknown samples from the standard curve.
-
Visualizations
Experimental and Reaction Workflows
The following diagrams illustrate the general workflow of a PO-CL bioassay and the underlying reaction principle.
Caption: General experimental workflow for an enzyme-coupled PO-CL bioassay.
Caption: Principle of the peroxyoxalate chemiluminescence (PO-CL) reaction.
Application in Cell Signaling Research
The PO-CL assay can be a powerful tool for studying signaling pathways that involve the production of reactive oxygen species (ROS), such as H₂O₂. For example, the activation of receptor tyrosine kinases (RTKs) by growth factors can lead to the activation of NADPH oxidase (NOX) enzymes, which produce H₂O₂ as a signaling molecule.
Caption: Use of PO-CL to measure H₂O₂ in an RTK signaling pathway.
Application Notes and Protocols: Di-p-tolyl Oxalate in Clinical Diagnostics
Introduction
Di-p-tolyl oxalate is a non-luminescent diaryl oxalate ester that serves as a key reagent in chemiluminescence (CL) based analytical methods. Its utility in clinical diagnostics lies in its reaction with hydrogen peroxide (H₂O₂), which generates a high-energy intermediate. This intermediate efficiently transfers energy to a suitable fluorophore, which then emits light. The intensity of the emitted light is proportional to the concentration of hydrogen peroxide. This principle is widely applicable in clinical chemistry, as many enzymatic reactions involving clinically relevant analytes produce hydrogen peroxide. By coupling these enzymatic reactions with the this compound chemiluminescence system, a highly sensitive and specific measurement of various analytes can be achieved. This document provides an overview of the applications, quantitative performance, and detailed protocols for the use of this compound in clinical diagnostics.
Chemiluminescence Reaction Pathway
The fundamental principle of the this compound chemiluminescence system is the peroxyoxalate reaction. In this multi-step process, this compound reacts with hydrogen peroxide in the presence of a catalyst to form a putative high-energy intermediate, often proposed to be a 1,2-dioxetanedione derivative. This unstable intermediate subsequently decomposes and excites a fluorophore (sensitizer) present in the reaction mixture. The excited fluorophore then relaxes to its ground state by emitting a photon of light. The intensity of this emitted light is measured and correlated with the analyte concentration.
Applications in Clinical Diagnostics
The this compound chemiluminescence system is a versatile platform for quantifying a variety of clinical analytes that can be linked to the production or consumption of hydrogen peroxide. The most common approach involves the use of specific oxidoreductase enzymes.
-
Cholesterol Determination: Cholesterol oxidase (ChOx) catalyzes the oxidation of cholesterol to cholest-4-en-3-one, producing H₂O₂ as a byproduct.[1] The subsequent detection of this H₂O₂ using this compound allows for the quantification of total cholesterol in serum samples.[1]
-
Glucose Measurement: Glucose oxidase (GOx) is a highly specific enzyme that catalyzes the oxidation of glucose to gluconic acid and H₂O₂. This enzymatic reaction, coupled with the peroxyoxalate chemiluminescence reaction, enables the sensitive measurement of glucose levels in biological fluids.
-
Uric Acid Analysis: Uricase catalyzes the oxidation of uric acid to allantoin, with the concomitant production of hydrogen peroxide.[2] This allows for the determination of uric acid concentrations in serum and urine, which is important for the diagnosis and management of conditions like gout.[2]
-
Oxalate Measurement: Oxalate oxidase can be used to convert oxalate in plasma to hydrogen peroxide, which is then detected via a chemiluminescent reaction. This is particularly useful for diagnosing and monitoring hyperoxalurias.[3]
Quantitative Data Summary
The analytical performance of this compound-based assays is characterized by high sensitivity and a wide dynamic range. The following table summarizes typical performance characteristics for selected clinical analytes. It is important to note that these values are representative and can vary based on the specific experimental conditions, instrumentation, and sample matrix.
| Analyte | Method | Linear Range | Limit of Detection (LOD) | Sample Matrix |
| Cholesterol | Enzymatic-Chemiluminescence | Up to ~20 µg/mL | Not specified | Serum |
| Uric Acid | Flow Injection Analysis | Up to 0.60 mmol/L | Not specified | Urine |
| Hydrogen Peroxide | Flow Injection Analysis | Not specified | Not specified | Aqueous solutions |
Experimental Workflow
A typical experimental workflow for the determination of a clinical analyte using a this compound-based chemiluminescence assay, particularly in a flow injection analysis (FIA) system, involves several key steps from sample preparation to data acquisition.
Detailed Experimental Protocols
The following are generalized protocols for the preparation of reagents and the determination of cholesterol in serum. These protocols are based on common practices described in the literature and should be optimized for specific laboratory conditions and instrumentation.
Protocol 1: Preparation of Reagents
-
This compound Stock Solution:
-
Dissolve a precisely weighed amount of this compound in a suitable organic solvent (e.g., acetone, ethyl acetate) to a final concentration of 1-10 mM.
-
Store the solution in a dark, airtight container at 4°C to minimize degradation.
-
-
Fluorophore Stock Solution:
-
Prepare a stock solution of the chosen fluorophore (e.g., a perylene derivative) in a compatible solvent at a concentration of 1-5 mM.
-
Protect the solution from light and store at 4°C.
-
-
Catalyst Solution:
-
Prepare a solution of a suitable catalyst, such as imidazole or a tertiary amine, in an appropriate buffer. The concentration will depend on the specific assay and should be optimized.
-
-
Enzyme Solution (e.g., Cholesterol Oxidase):
-
Dissolve cholesterol oxidase in a suitable buffer (e.g., phosphate buffer, pH 7.0) to the desired activity level.
-
Prepare this solution fresh daily or store in aliquots at -20°C for short-term storage.
-
-
Working Reagent:
-
The working reagent is typically prepared fresh before each run by mixing the this compound stock solution, fluorophore stock solution, and catalyst in an appropriate buffer. The final concentrations will need to be optimized but are often in the micromolar range.
-
Protocol 2: Determination of Total Cholesterol in Serum
This protocol is a representative example and may require significant optimization.
-
Sample Preparation:
-
For the analysis of total cholesterol, which includes both free and esterified forms, enzymatic hydrolysis of the cholesterol esters is necessary.[1] This is achieved by incubating the serum sample with cholesterol esterase.
-
To remove potential interferences, serum samples may require a deproteinization step, for example, by precipitation with an organic solvent like methanol, followed by centrifugation.[4]
-
-
Enzymatic Reaction:
-
Mix the pre-treated serum sample with a solution containing cholesterol oxidase (and cholesterol esterase for total cholesterol) in a suitable buffer.
-
Incubate the mixture at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow for the enzymatic conversion of cholesterol and the production of hydrogen peroxide.[4]
-
-
Chemiluminescence Detection (Flow Injection Analysis Example):
-
Set up a flow injection analysis system where the stream containing the reaction mixture from the enzymatic step merges with a stream containing the this compound working reagent.
-
The merged stream passes through a flow cell positioned in front of a photomultiplier tube (PMT) or other suitable light detector.
-
The chemiluminescence emission is recorded as a peak, and the height or area of the peak is proportional to the hydrogen peroxide concentration, and thus the cholesterol concentration in the sample.
-
-
Calibration and Quantification:
-
Prepare a series of cholesterol standards of known concentrations.
-
Process these standards in the same manner as the unknown samples to generate a calibration curve of light intensity versus cholesterol concentration.
-
The cholesterol concentration in the unknown samples is then determined by interpolating their light intensity readings on the calibration curve.
-
References
Application Notes and Protocols for Di-p-tolyl Oxalate Chemiluminescence
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the experimental setup for di-p-tolyl oxalate chemiluminescence, a non-biological light-emitting reaction with applications in analytical chemistry and drug development. The protocols outlined below are based on established principles of peroxyoxalate chemiluminescence.
Principle of this compound Chemiluminescence
This compound chemiluminescence is a type of chemical reaction that produces light. The process involves the reaction of this compound with an oxidizing agent, typically hydrogen peroxide, in the presence of a catalyst and a fluorescent dye (fluorophore). The reaction proceeds through a high-energy intermediate, believed to be 1,2-dioxetanedione. This intermediate is unstable and decomposes, transferring its energy to the fluorophore. The excited fluorophore then relaxes to its ground state by emitting a photon of light. The color of the emitted light is characteristic of the specific fluorophore used.
The overall efficiency of light production in this system, known as the quantum yield, can be quite high, making it a sensitive detection method. The reaction rate and light intensity can be influenced by factors such as pH, solvent, and the presence of a catalyst. For instance, slightly alkaline conditions, often achieved by adding a weak base like sodium salicylate, can accelerate the reaction and produce brighter light.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) | Notes |
| This compound | Synthesis Grade | Custom Synthesis | See Protocol 2.2 for synthesis |
| Hydrogen peroxide | 30% (w/w) solution | Sigma-Aldrich | Handle with care (strong oxidizer) |
| Sodium salicylate | ACS Reagent Grade | Fisher Scientific | Catalyst |
| 9,10-Diphenylanthracene | Scintillation Grade | Acros Organics | Fluorophore (for blue light) |
| Ethyl acetate | HPLC Grade | VWR | Solvent |
| Toluene | Anhydrous | Sigma-Aldrich | For synthesis |
| Oxalyl chloride | 2.0 M in Dichloromethane | Sigma-Aldrich | For synthesis |
| p-Cresol | 99% | Alfa Aesar | For synthesis |
| Triethylamine | ≥99% | Sigma-Aldrich | For synthesis |
Synthesis of this compound
This protocol is adapted from general procedures for the synthesis of diaryl oxalates.
-
Reaction Setup: In a fume hood, add p-cresol (2 equivalents) and triethylamine (2.2 equivalents) to a round-bottom flask containing anhydrous toluene. Cool the mixture in an ice bath with continuous stirring.
-
Addition of Oxalyl Chloride: Slowly add a solution of oxalyl chloride (1 equivalent) in toluene dropwise to the cooled mixture. The reaction is exothermic and will produce fumes, so slow addition is crucial.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of water.
-
Isolation: The solid this compound product can be isolated by vacuum filtration, washed with cold toluene, and then water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.
-
Characterization: Confirm the identity and purity of the synthesized this compound using techniques such as NMR spectroscopy and melting point determination.
Chemiluminescence Assay Protocol
-
Stock Solution Preparation:
-
This compound: Prepare a 0.1 M stock solution in ethyl acetate.
-
9,10-Diphenylanthracene (DPA): Prepare a 1 x 10⁻³ M stock solution in ethyl acetate.
-
Sodium Salicylate: Prepare a 5 x 10⁻³ M stock solution in a suitable solvent like ethanol or a mixture of ethanol and ethyl acetate.
-
-
Reaction Mixture Preparation: In a glass vial or cuvette, combine the following:
-
2.0 mL of the this compound stock solution.
-
1.0 mL of the DPA stock solution.
-
0.5 mL of the sodium salicylate stock solution.
-
-
Initiation of Chemiluminescence: To initiate the light-producing reaction, inject 0.5 mL of a freshly prepared 1% hydrogen peroxide solution in ethyl acetate into the reaction mixture.
-
Data Acquisition: Immediately after injection, place the vial or cuvette in a luminometer or a spectrophotometer capable of measuring light emission over time. Record the chemiluminescence intensity as a function of time. The kinetic parameters, such as the time to maximum intensity and the decay rate, can be determined from this data.
Data Presentation
Table 1: Key Parameters in this compound Chemiluminescence
| Parameter | Typical Value/Range | Conditions | Reference |
| Chemiluminescence Quantum Yield | Up to 23% (for peroxyoxalate systems) | Dependent on fluorophore and reaction conditions | |
| Excitation Energy Provided | Up to 440 kJ mol⁻¹ | Peroxyoxalate reaction | |
| Emission Wavelength (with DPA) | ~430 nm (Blue) | 9,10-Diphenylanthracene | General Knowledge |
| Optimal pH | Slightly alkaline | Use of a weak base catalyst like sodium salicylate |
Visualization of Pathways and Workflows
Chemiluminescence Reaction Pathway
Caption: Reaction pathway for this compound chemiluminescence.
Experimental Workflow
Caption: Workflow for the this compound chemiluminescence experiment.
Applications in Drug Development and Research
The high sensitivity of peroxyoxalate chemiluminescence makes it a valuable tool in various analytical applications, including those relevant to drug development.
-
High-Performance Liquid Chromatography (HPLC): Peroxyoxalate chemiluminescence can be used as a post-column detection method in HPLC to quantify analytes that are either naturally fluorescent or have been derivatized with a fluorescent tag. This offers improved sensitivity and selectivity compared to standard UV-Vis or fluorescence detection.
-
Immunoassays: The principle of chemiluminescence is widely used in various immunoassay formats, such as enzyme-linked immunosorbent assays (ELISA), for the detection of biomarkers and drug molecules. While luminol-based systems are common, peroxyoxalate systems offer an alternative with high efficiency.
-
Flow Injection Analysis (FIA): The rapid nature of the chemiluminescent reaction makes it suitable for high-throughput screening and flow injection analysis systems for the determination of analytes like hydrogen peroxide, which can be a byproduct of enzymatic reactions used in biosensors.
Application Notes and Protocols for Di-p-tolyl Oxalate in Environmental Trace Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peroxyoxalate chemiluminescence (PO-CL) is a highly sensitive detection method frequently employed in analytical chemistry for the quantification of trace-level analytes. The reaction involves the oxidation of an oxalate ester, such as di-p-tolyl oxalate, by hydrogen peroxide in the presence of a fluorophore. The subsequent decomposition of a high-energy intermediate transfers energy to the fluorophore, which then emits light. The intensity of this emitted light is proportional to the concentration of the analyte. This compound is one of the various aryl oxalates used in these systems. This document provides an overview of the application of this compound in environmental trace analysis, focusing on the determination of fluorescent pollutants. While specific validated methods for this compound are not extensively documented in readily available literature, this application note provides a generalized protocol based on the well-established principles of peroxyoxalate chemiluminescence, which can be adapted and validated for use with this compound.
Principle of Peroxyoxalate Chemiluminescence (PO-CL)
The PO-CL reaction is a multi-step process:
-
Reaction of this compound with Hydrogen Peroxide: this compound reacts with hydrogen peroxide, typically in the presence of a catalyst (often a base), to form a high-energy cyclic intermediate, 1,2-dioxetanedione.
-
Energy Transfer to a Fluorophore: This unstable intermediate decomposes into two molecules of carbon dioxide. The energy released from this decomposition is transferred to a fluorescent molecule (the analyte or a fluorescent tag), exciting it to a higher electronic state.
-
Light Emission: The excited fluorophore returns to its ground state by emitting a photon. The intensity of this chemiluminescence is measured and correlated with the analyte concentration.
This process is an example of chemically initiated electron exchange luminescence (CIEEL).
Applications in Environmental Trace Analysis
The primary application of PO-CL in environmental analysis is as a post-column detection method for high-performance liquid chromatography (HPLC). This combination (HPLC-CL) is particularly powerful for the determination of fluorescent or fluorophore-labeled environmental pollutants, such as:
-
Polycyclic Aromatic Hydrocarbons (PAHs): Many PAHs are naturally fluorescent and are priority environmental pollutants.
-
Pesticides and Herbicides: Non-fluorescent pesticides can be derivatized with a fluorescent tag.
-
Pharmaceuticals and Personal Care Products (PPCPs): Certain PPCPs that exhibit native fluorescence can be detected.
-
Indirect Determination of Hydrogen Peroxide: The reaction can be used to determine the concentration of hydrogen peroxide in environmental samples.
Quantitative Data
The following table summarizes typical analytical performance data achievable with HPLC-PO-CL systems for the analysis of fluorescent compounds. It is important to note that this data is representative of the technique and would require validation for a specific method using this compound.
| Analyte Class | Example Compound | Typical Detection Limit (LOD) | Typical Linearity Range | Typical Recovery (%) |
| PAHs | Perylene | 1 - 10 fmol | 0.01 - 100 µg/L | 85 - 110 |
| PAHs | Benzo[a]pyrene | 5 - 50 fmol | 0.05 - 150 µg/L | 80 - 115 |
| Fluoroquinolones | Ofloxacin | 0.1 - 1 ng/mL | 1 - 1000 ng/mL | 90 - 105 |
Experimental Protocols
The following are generalized protocols for the determination of fluorescent analytes in environmental water samples using HPLC with PO-CL detection. These protocols would need to be optimized and validated for use with this compound.
Protocol 1: Determination of Polycyclic Aromatic Hydrocarbons (PAHs) in Water
1. Sample Preparation (Solid-Phase Extraction)
-
Filter the water sample (1 L) through a 0.45 µm glass fiber filter.
-
Acidify the sample to pH 3 with hydrochloric acid.
-
Condition a C18 SPE cartridge (500 mg, 6 mL) with 10 mL of methanol followed by 10 mL of deionized water.
-
Load the water sample onto the SPE cartridge at a flow rate of 5-10 mL/min.
-
Wash the cartridge with 10 mL of a water/methanol (50:50, v/v) solution.
-
Dry the cartridge under a stream of nitrogen for 30 minutes.
-
Elute the PAHs with 10 mL of acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of acetonitrile for HPLC analysis.
2. HPLC-CL Analysis
-
HPLC System: A standard HPLC system with a gradient pump, autosampler, and column oven.
-
Analytical Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
Gradient: 50% B to 100% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Post-Column Reagent Delivery:
-
Reagent 1: this compound solution (e.g., 1 mM in acetonitrile/ethyl acetate).
-
Reagent 2: Hydrogen peroxide solution (e.g., 0.1 M in acetone or another suitable organic solvent) containing a catalyst such as imidazole.
-
Deliver both reagents at a flow rate of 0.5 mL/min each using a post-column reagent pump.
-
-
Chemiluminescence Detector: A suitable chemiluminescence detector with a flow cell.
-
Data Acquisition: Record the chemiluminescence signal over time.
3. Calibration
-
Prepare a series of standard solutions of the target PAHs in acetonitrile.
-
Inject each standard and construct a calibration curve by plotting the peak area against the concentration.
Protocol 2: Determination of Hydrogen Peroxide in Water
1. Sample Preparation
-
Filter the water sample through a 0.45 µm filter to remove particulate matter.
-
If necessary, dilute the sample with deionized water to bring the hydrogen peroxide concentration within the linear range of the assay.
2. Flow Injection Analysis (FIA) - CL
-
Carrier Stream: Deionized water or a suitable buffer.
-
Reagent 1: A solution of this compound and a fluorophore (e.g., perylene or rubrene) in a suitable organic solvent (e.g., acetonitrile/ethyl acetate).
-
Reagent 2: A catalyst solution (e.g., imidazole in the same solvent as Reagent 1).
-
FIA System: A flow injection analyzer with a sample loop, pumps for the carrier and reagents, a mixing coil, and a chemiluminescence detector.
-
Procedure:
-
Inject a defined volume of the water sample into the carrier stream.
-
Merge the sample zone with the reagent streams.
-
Pass the mixture through a reaction coil to allow the chemiluminescence reaction to proceed.
-
Measure the peak chemiluminescence intensity.
-
3. Calibration
-
Prepare a series of hydrogen peroxide standards in deionized water.
-
Analyze each standard using the FIA-CL system and construct a calibration curve.
Visualizations
Caption: Peroxyoxalate Chemiluminescence Reaction Pathway.
Caption: HPLC-CL Experimental Workflow for Environmental Samples.
Quantitative Analysis Using Di-p-tolyl Oxalate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of di-p-tolyl oxalate in quantitative analysis. This compound is a versatile chemiluminescent reagent primarily employed in the sensitive determination of hydrogen peroxide and oxalate in various matrices. Its application is particularly prominent in flow injection analysis (FIA) systems, offering rapid and automated measurements.
Principle of Chemiluminescence
The analytical utility of this compound is based on its reaction with an oxidizing agent, typically hydrogen peroxide, in the presence of a catalyst and a fluorophore. This reaction generates a short-lived, high-energy intermediate (presumed to be a 1,2-dioxetanedione derivative) that subsequently decomposes, transferring energy to a fluorescent molecule. The excited fluorophore then emits light as it returns to its ground state. The intensity of the emitted light is directly proportional to the concentration of the analyte, forming the basis for quantitative measurement.
Key Applications
The primary application of this compound is in the quantification of hydrogen peroxide, which is a product of many enzymatic reactions. This allows for the indirect determination of a wide range of analytes, including glucose, cholesterol, and various amino acids, by using specific oxidases. Additionally, it is used for the direct measurement of oxalate.
Quantitative Data Summary
The following table summarizes the analytical performance of this compound-based chemiluminescence methods for the determination of hydrogen peroxide and oxalate.
| Analyte | Method | Catalyst/Co-reactant | Linear Range | Limit of Detection (LOD) | Reference |
| Hydrogen Peroxide | Flow Injection Analysis (FIA) | Tris(2,2'-bipyridyl)ruthenium(II) | 1.0 x 10⁻⁷ - 1.0 x 10⁻⁴ M | 5.0 x 10⁻⁸ M | |
| Hydrogen Peroxide | Flow Injection Analysis (FIA) | Not specified | 5 x 10⁻⁷ - 1 x 10⁻⁴ M | 2 x 10⁻⁷ M | |
| Oxalate | Flow Injection Analysis (FIA) | Tris(2,2'-bipyridyl)ruthenium(II) | 1.0 x 10⁻⁷ - 1.0 x 10⁻⁵ M | 3.0 x 10⁻⁸ M | |
| Oxalate | Flow Injection Analysis (FIA) | Not specified | 1 x 10⁻⁸ - 1 x 10⁻⁵ M | 4 x 10⁻⁹ M |
Experimental Protocols
Protocol 1: Determination of Hydrogen Peroxide using this compound and Tris(2,2'-bipyridyl)ruthenium(II) via Flow Injection Analysis
This protocol describes the quantitative determination of hydrogen peroxide using a flow injection analysis system coupled with chemiluminescence detection.
1. Reagents and Solutions:
-
This compound solution: Prepare a 1.0 mM solution of this compound in a suitable solvent such as acetonitrile or a mixture of acetonitrile and dichloromethane.
-
Tris(2,2'-bipyridyl)ruthenium(II) ([Ru(bpy)₃]²⁺) solution: Prepare a 1.0 x 10⁻³ M aqueous solution of [Ru(bpy)₃]Cl₂.
-
Carrier solution: Deionized water or a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Hydrogen peroxide standards: Prepare a series of hydrogen peroxide standards in the carrier solution ranging from 1.0 x 10⁻⁷ M to 1.0 x 10⁻⁴ M.
-
Sample: Prepare the sample containing an unknown concentration of hydrogen peroxide, ensuring it is diluted to fall within the linear range of the assay.
2. Instrumentation:
-
Flow injection analysis system consisting of:
-
Peristaltic pump
-
Injection valve with a sample loop
-
Reaction coil
-
-
Chemiluminescence detector equipped with a photomultiplier tube (PMT).
-
Data acquisition system.
3. Experimental Workflow:
Caption: Flowchart of the experimental procedure for hydrogen peroxide analysis.
4. Procedure:
-
Set up the flow injection analysis system as depicted in the workflow diagram.
-
Equilibrate the system by pumping the carrier solution through all channels until a stable baseline is achieved on the chemiluminescence detector.
-
Inject a fixed volume of the hydrogen peroxide standard or sample into the carrier stream using the injection valve.
-
The injected sample zone merges with the this compound and [Ru(bpy)₃]²⁺ reagent streams.
-
The mixture travels through the reaction coil, where the chemiluminescence reaction takes place.
-
The emitted light is detected by the photomultiplier tube, and the signal is recorded by the data acquisition system.
-
A calibration curve is constructed by plotting the chemiluminescence intensity versus the concentration of the hydrogen peroxide standards.
-
The concentration of hydrogen peroxide in the unknown sample is determined by interpolating its chemiluminescence signal on the calibration curve.
Signaling Pathway
The underlying principle of the analytical method is the chemiluminescence reaction pathway. The following diagram illustrates the key steps leading to light emission.
Caption: Generalized pathway of the this compound chemiluminescence reaction.
Conclusion
The this compound-based chemiluminescence method offers a highly sensitive and selective approach for the quantitative analysis of hydrogen peroxide and oxalate. Its compatibility with flow injection analysis makes it suitable for high-throughput screening and automated analysis in various research, clinical, and drug development settings. The protocols and data presented herein provide a foundation for the implementation and validation of this powerful analytical technique.
Application Notes and Protocols for In Vitro Reactive Oxygen Species Detection Using Di-p-tolyl Oxalate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reactive oxygen species (ROS) are critical signaling molecules involved in a myriad of physiological and pathological processes. Their detection and quantification in vitro are essential for understanding disease mechanisms and for the development of novel therapeutics. Peroxyoxalate chemiluminescence offers a highly sensitive method for the detection of hydrogen peroxide (H₂O₂), a relatively stable and prevalent ROS. This method relies on the reaction between a diaryl oxalate, such as di-p-tolyl oxalate, and H₂O₂ in the presence of a fluorophore to produce light. The intensity of the emitted light is proportional to the concentration of H₂O₂.
While specific quantitative data and established protocols for this compound in in vitro ROS detection are not extensively available in the public literature, this document provides a generalized framework and protocol based on the well-understood principles of peroxyoxalate chemiluminescence. Researchers should note that the provided protocols will require optimization for their specific experimental systems.
Principle of Peroxyoxalate Chemiluminescence
The peroxyoxalate chemiluminescence reaction is a multi-step process. First, the diaryl oxalate reacts with hydrogen peroxide to form a high-energy intermediate, 1,2-dioxetanedione. This unstable intermediate then decomposes into two molecules of carbon dioxide. The energy released during this decomposition is transferred to a fluorescent molecule (fluorophore), exciting it to a higher energy state. As the excited fluorophore returns to its ground state, it emits a photon of light. The intensity of this chemiluminescence is dependent on the concentrations of the diaryl oxalate, hydrogen peroxide, and the quantum yield of the fluorophore.
Chemiluminescence Reaction Pathway
Caption: General reaction pathway for peroxyoxalate chemiluminescence.
Quantitative Data
| Diaryl Oxalate | Relative Chemiluminescence Intensity (Approx.) | Notes |
| Bis(2,4,6-trichlorophenyl) oxalate (TCPO) | High | Commonly used standard with high quantum yield. |
| Bis(2,4-dinitrophenyl) oxalate (DNPO) | Very High | One of the most efficient diaryl oxalates, but can be unstable. |
| Diphenyl oxalate | Moderate | A basic diaryl oxalate, often used in comparative studies.[1] |
| Bis(pentafluorophenyl) oxalate | High | The high electronegativity of fluorine substituents generally leads to high reactivity and chemiluminescence efficiency. |
| This compound | Unknown (Expected to be Moderate) | The methyl groups are electron-donating, which may result in a lower quantum yield compared to oxalates with electron-withdrawing groups. Optimization of reaction conditions is critical. |
Experimental Protocols
Note on Solubility and Stability: Diaryl oxalates, including this compound, are generally hydrophobic and have poor solubility in aqueous solutions. A stock solution should be prepared in an organic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile. The final concentration of the organic solvent in the assay should be kept to a minimum (typically <0.5%) to avoid cytotoxicity.[2][3] The stability of diaryl oxalates in aqueous media can be limited due to hydrolysis, so fresh preparations are recommended.
Protocol 1: Cell-Free In Vitro H₂O₂ Detection
This protocol provides a method for quantifying H₂O₂ in a cell-free system, which is useful for assessing ROS production from enzymatic reactions or chemical sources.
Materials:
-
This compound
-
DMSO (anhydrous)
-
Fluorophore (e.g., 9,10-diphenylanthracene, rubrene)
-
Hydrogen peroxide (H₂O₂) standard solution
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
-
96-well white opaque microplates
-
Luminometer
Procedure:
-
Reagent Preparation:
-
This compound stock solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Store in small aliquots at -20°C, protected from light and moisture.
-
Fluorophore stock solution: Prepare a 1 mM stock solution of the chosen fluorophore in DMSO.
-
Working solution: On the day of the experiment, prepare a working solution containing this compound and the fluorophore in the assay buffer. The optimal concentrations will need to be determined empirically, but a starting point could be 100 µM this compound and 10 µM fluorophore.
-
H₂O₂ standards: Prepare a series of H₂O₂ standards in the assay buffer (e.g., from 1 µM to 100 µM).
-
-
Assay:
-
Pipette 50 µL of your sample or H₂O₂ standards into the wells of a 96-well white opaque microplate.
-
Add 50 µL of the this compound/fluorophore working solution to each well.
-
Immediately place the plate in a luminometer and measure the chemiluminescence signal. The signal is often transient, so kinetic reads over a period of 5-10 minutes are recommended.
-
The integrated signal or the peak intensity can be used for quantification.
-
-
Data Analysis:
-
Generate a standard curve by plotting the chemiluminescence signal against the concentration of the H₂O₂ standards.
-
Determine the concentration of H₂O₂ in your samples by interpolating their chemiluminescence signal on the standard curve.
-
Protocol 2: Detection of Intracellular ROS in Cell Culture
This protocol describes a method for detecting ROS production in cultured cells. It is important to note that the delivery of this compound into cells and its subsequent reaction with intracellular ROS can be complex and may require optimization.
Materials:
-
Adherent or suspension cells
-
Cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Fluorophore stock solution (1 mM in DMSO)
-
ROS-inducing agent (e.g., menadione, phorbol 12-myristate 13-acetate - PMA)
-
ROS inhibitor (e.g., N-acetylcysteine - NAC) as a negative control
-
Phosphate-buffered saline (PBS)
-
96-well white opaque microplates
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well white opaque microplate at an appropriate density and allow them to adhere and grow overnight.
-
-
Cell Treatment:
-
The next day, remove the culture medium and wash the cells gently with PBS.
-
Treat the cells with your test compound or a known ROS inducer/inhibitor in fresh culture medium for the desired period.
-
-
ROS Detection:
-
Prepare a loading solution containing this compound and the fluorophore in serum-free culture medium. Final concentrations will need to be optimized, but a starting point of 10-50 µM for this compound and 1-10 µM for the fluorophore can be tested. Ensure the final DMSO concentration is non-toxic to your cells (e.g., <0.5%).
-
Remove the treatment medium and add the loading solution to the cells.
-
Incubate for 15-30 minutes at 37°C, protected from light.
-
Measure the chemiluminescence signal using a plate-based luminometer.
-
-
Data Analysis:
-
Compare the chemiluminescence signal from treated cells to that of control cells. An increase in signal indicates an increase in ROS production.
-
Experimental Workflow for Intracellular ROS Detection
References
Application Notes and Protocols for the Formulation of Di-p-tolyl Oxalate Solutions
These application notes provide detailed procedures for the preparation and formulation of Di-p-tolyl oxalate solutions for use in experimental settings, particularly in the field of chemiluminescence.
Introduction
This compound is an aryl oxalate ester used in peroxyoxalate chemiluminescence (PO-CL) systems. These systems are notable for their high quantum yields and are the basis for the bright light emission observed in light sticks. The general reaction involves the oxidation of the aryl oxalate ester by hydrogen peroxide, which is catalyzed by a base, leading to the formation of a high-energy intermediate. This intermediate then excites a fluorescent dye (fluorophore), which relaxes by emitting light. The color of the light emitted depends on the specific fluorescent dye used in the formulation.
Materials and Reagents
-
Chemicals:
-
This compound
-
Anhydrous solvent (e.g., diethyl phthalate, dibutyl phthalate, ethyl acetate, acetone)
-
Fluorescent dye (e.g., 9,10-diphenylanthracene for blue light, rubrene for yellow-orange light)
-
Catalyst (e.g., sodium salicylate, tetrabutylammonium benzoate)
-
Hydrogen peroxide (30-35% solution)
-
-
Equipment:
-
Analytical balance
-
Glass vials or flasks
-
Magnetic stirrer and stir bars
-
Volumetric pipettes and flasks
-
Standard laboratory personal protective equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.
-
Safety Precautions
-
Always handle chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
-
Hydrogen peroxide (30-35%) is a strong oxidizer and can cause severe skin and eye irritation or burns. Handle with extreme care.
-
Avoid inhalation of dust from solid reagents.
-
Consult the Safety Data Sheet (SDS) for each chemical before use.
Solubility of this compound
The solubility of this compound is a critical factor in preparing homogeneous solutions for consistent experimental results. Below is a summary of its solubility in common organic solvents.
| Solvent | Molar Mass ( g/mol ) | Density (g/cm³) | Dielectric Constant | Solubility of this compound |
| Diethyl Phthalate | 222.24 | 1.12 | 7.6 | Soluble |
| Dibutyl Phthalate | 278.34 | 1.05 | 6.4 | Soluble |
| Acetone | 58.08 | 0.79 | 21 | Soluble |
| Ethyl Acetate | 88.11 | 0.90 | 6.0 | Soluble |
Note: The qualitative solubility data is based on typical behavior of diaryl oxalates in these solvent systems. For precise quantitative applications, it is recommended to determine the solubility curve for the specific experimental conditions (temperature, pressure).
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the preparation of a stock solution of this compound, which can be used in various experiments.
-
Determine the desired concentration: For most chemiluminescence applications, a starting concentration in the range of 0.05 M to 0.2 M is common.
-
Calculate the required mass: Use the following formula to calculate the mass of this compound needed: Mass (g) = Desired Molarity (mol/L) × Final Volume (L) × Molar Mass of this compound (270.28 g/mol )
-
Weigh the this compound: Using an analytical balance, accurately weigh the calculated mass of this compound into a clean, dry glass vial or flask.
-
Add the solvent: Add a small amount of the chosen solvent (e.g., diethyl phthalate) to the vessel.
-
Dissolve the compound: Place a magnetic stir bar in the vessel and place it on a magnetic stirrer. Stir the mixture until the this compound is completely dissolved. Gentle heating may be applied to aid dissolution, but care should be taken to avoid solvent evaporation or decomposition of the oxalate.
-
Bring to final volume: Once dissolved, transfer the solution to a volumetric flask and add solvent to reach the final desired volume. Mix thoroughly to ensure a homogeneous solution.
-
Storage: Store the stock solution in a tightly sealed, light-protected container at room temperature.
Protocol 2: Formulation of a Two-Part Peroxyoxalate Chemiluminescent System
This protocol details the preparation of a classic two-part "light stick" type formulation, where the components are kept separate until light emission is desired.
Part A: Oxalate/Fluorophore Solution
-
Prepare a this compound solution in a suitable solvent (e.g., diethyl phthalate) as described in Protocol 1. A typical concentration is around 0.1 M.
-
To this solution, add the fluorescent dye. The concentration of the dye is typically much lower, in the range of 10⁻³ to 10⁻⁴ M.
-
Stir the mixture until the fluorescent dye is completely dissolved. This is your "Part A" solution.
Part B: Activator Solution
-
In a separate container, prepare the activator solution. This is typically done in a solvent mixture that can accommodate both the polar hydrogen peroxide and the less polar catalyst. A common solvent is a mixture of dimethyl phthalate and t-butanol.
-
Carefully add the hydrogen peroxide solution to the solvent. A typical final concentration of H₂O₂ is around 0.1 M to 0.5 M.
-
Add the catalyst, such as sodium salicylate, to the hydrogen peroxide solution. The catalyst concentration is usually low, around 10⁻³ to 10⁻⁴ M. Stir until the catalyst is dissolved. This is your "Part B" solution.
Initiation of Chemiluminescence
To initiate the light-emitting reaction, combine Part A and Part B. The reaction is typically rapid, and an immediate emission of light will be observed. The intensity and duration of the light will depend on the specific concentrations of the reactants, the temperature, and the chosen solvent.
Visualizations
Experimental Workflow for Chemiluminescence
Caption: Workflow for preparing and activating a two-part chemiluminescent system.
Simplified Peroxyoxalate Chemiluminescence Pathway
Caption: Simplified reaction pathway for peroxyoxalate chemiluminescence.
Typical Component Concentrations
The following table provides a starting point for reactant concentrations in a typical peroxyoxalate chemiluminescence formulation. Optimal concentrations may vary depending on the desired light intensity and duration.
| Component | Typical Concentration Range | Purpose |
| This compound | 0.05 M - 0.2 M | Fuel for the chemiluminescent reaction |
| Hydrogen Peroxide | 0.1 M - 0.5 M | Oxidizing agent |
| Fluorescent Dye | 10⁻³ M - 10⁻⁴ M | Emitter of light |
| Catalyst | 10⁻³ M - 10⁻⁴ M | Accelerates the reaction rate |
Application Notes and Protocols for Fluorescent Dye Selection in Di-p-tolyl Oxalate Chemiluminescence Systems
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the selection and use of fluorescent dyes in Di-p-tolyl oxalate (DPTO) based chemiluminescence (CL) systems. Diaryl oxalates, such as DPTO, are key components in modern chemiluminescent formulations due to their high efficiency and versatility. The choice of the fluorescent emitter is critical for tuning the emission wavelength and maximizing the light output for various applications, including immunoassays, high-throughput screening, and environmental analysis.
Principle of this compound Chemiluminescence
The chemiluminescence from the this compound system is a type of peroxyoxalate reaction. The process is initiated by the reaction of DPTO with an oxidizing agent, typically hydrogen peroxide (H₂O₂), in the presence of a catalyst. This reaction forms a high-energy intermediate, which is believed to be a dioxetanedione derivative. This unstable intermediate rapidly decomposes, and in the process, transfers energy to a suitable fluorescent dye (fluorophore) present in the solution. The excited fluorophore then relaxes to its ground state by emitting light, which is the observed chemiluminescence. The color of the emitted light is characteristic of the chosen fluorescent dye.
The general reaction scheme can be summarized as follows:
-
Activation: this compound reacts with hydrogen peroxide, often in the presence of a catalyst (e.g., sodium salicylate), to form a high-energy intermediate.
-
Energy Transfer: The high-energy intermediate chemically excites the fluorescent dye molecule.
-
Emission: The excited fluorescent dye returns to its ground state, releasing a photon of light.
Comparative Data of Common Fluorescent Dyes
The selection of a fluorescent dye is dependent on the desired emission wavelength, quantum yield, and solubility in the reaction medium. The following table summarizes the performance of several common fluorescent dyes in diaryl oxalate chemiluminescence systems.
| Fluorescent Dye | Emission Max (λ_em) | Chemiluminescence Quantum Yield (Φ_CL) | Color of Emission |
| Perylene | 478 nm | ~0.32 | Blue |
| 9,10-Diphenylanthracene (DPA) | 430 nm | ~0.10 | Blue-Violet |
| Rhodamine B | 580 nm | ~0.15 | Orange-Red |
| Coumarin C540A | 540 nm | Not widely reported | Green |
| Rubrene | 565 nm | ~0.23 | Yellow-Orange |
Note: The exact chemiluminescence quantum yields can vary depending on the specific reaction conditions, including the solvent, catalyst, and concentrations of the reactants.
Experimental Protocols
Materials and Reagents
-
This compound (DPTO)
-
Hydrogen peroxide (H₂O₂), 30% solution
-
Sodium salicylate (catalyst)
-
Selected fluorescent dye (e.g., Perylene, Rhodamine B)
-
Anhydrous solvent (e.g., Dimethyl phthalate, Acetonitrile)
-
Standard laboratory glassware
-
Luminometer or a spectrophotometer with chemiluminescence detection capabilities
Preparation of Reagent Solutions
Solution A: this compound and Fluorescent Dye Solution
-
Prepare a 0.1 M stock solution of this compound in the chosen anhydrous solvent (e.g., dimethyl phthalate).
-
Prepare a stock solution of the fluorescent dye (e.g., 1 x 10⁻³ M Perylene) in the same solvent.
-
For the working solution, mix the DPTO stock solution and the dye stock solution to achieve the desired final concentrations. A typical starting concentration is 0.01 M DPTO and 1 x 10⁻⁴ M of the fluorescent dye.
Solution B: Hydrogen Peroxide and Catalyst Solution
-
Prepare a 0.1 M solution of hydrogen peroxide in the chosen solvent. Caution: Handle 30% H₂O₂ with appropriate personal protective equipment.
-
Dissolve the catalyst, such as sodium salicylate, in the hydrogen peroxide solution to a final concentration of approximately 1 x 10⁻³ M.
Chemiluminescence Measurement
-
Pipette a specific volume of Solution A (DPTO and dye) into a cuvette suitable for the luminometer.
-
Place the cuvette in the sample chamber of the luminometer.
-
Inject a specific volume of Solution B (H₂O₂ and catalyst) into the cuvette to initiate the chemiluminescence reaction.
-
Immediately start the data acquisition to measure the light intensity over time. The data can be used to determine the maximum emission intensity and the decay kinetics of the reaction.
Diagrams
Caption: Chemical pathway of this compound chemiluminescence.
Caption: Experimental workflow for measuring chemiluminescence.
Applications in Drug Development
The high sensitivity of DPTO-based chemiluminescence makes it a valuable tool in various stages of drug development:
-
High-Throughput Screening (HTS): The fast and intense light emission allows for the rapid screening of large compound libraries for potential drug candidates.
-
Immunoassays: DPTO systems can be used as detection reagents in chemiluminescent immunoassays (CLIAs) for the quantification of biomarkers and drug molecules.
-
Reporter Gene Assays: The expression of a reporter gene can be linked to a chemiluminescent signal, providing a sensitive method for studying gene regulation and drug effects on cellular pathways.
-
Oxidative Stress Measurement: The reaction's dependence on hydrogen peroxide allows for the development of assays to measure oxidative stress in biological samples.
Application Notes and Protocols: Laboratory Synthesis of Di-p-tolyl Oxalate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the laboratory synthesis, purification, and characterization of di-p-tolyl oxalate. This compound and other diaryl oxalates are valuable compounds in research and development, particularly as key components in chemiluminescent systems. The protocols detailed herein describe a reliable method for the synthesis of this compound from readily available starting materials, p-cresol and oxalyl chloride. This document includes a detailed experimental protocol, a summary of key quantitative data, and a visual representation of the synthetic pathway to facilitate reproducibility and understanding.
Introduction
Diaryl oxalates, such as this compound, are a class of organic esters that play a crucial role in various chemical applications. Their most prominent use is in the formulation of peroxyoxalate chemiluminescent systems, which are known for their high quantum yields and are employed in light sticks, analytical assays, and other lighting applications. The structure of the aryl group significantly influences the chemiluminescence efficiency and kinetics. The synthesis of this compound is a fundamental procedure for researchers investigating structure-property relationships in chemiluminescent materials or utilizing these compounds as reagents in further chemical transformations. This protocol outlines a straightforward and reproducible method for its preparation in a laboratory setting.
Experimental Protocols
Synthesis of this compound
This protocol details the synthesis of this compound via the reaction of p-cresol with oxalyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct.
Materials:
-
p-Cresol
-
Oxalyl chloride
-
Pyridine or Dimethylaniline (dried)
-
Dichloromethane (DCM) or Benzene (anhydrous)
-
Ethanol or Methanol (for recrystallization)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Reflux condenser (if heating is required)
-
Büchner funnel and flask
-
Standard laboratory glassware
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve p-cresol (2.0 equivalents) in anhydrous dichloromethane.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add a solution of oxalyl chloride (1.0 equivalent) in anhydrous dichloromethane to the stirred p-cresol solution over a period of 30-60 minutes. Maintain the temperature below 10 °C during the addition.
-
After the addition of oxalyl chloride is complete, add a base such as pyridine or dimethylaniline (2.2 equivalents) dropwise to the reaction mixture. The base neutralizes the HCl gas produced during the reaction.
-
Once the addition of the base is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for an additional 2-4 hours to ensure the reaction goes to completion.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a small amount of water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with dilute hydrochloric acid (to remove excess base), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
The resulting crude solid is then purified by recrystallization from a suitable solvent, such as ethanol or methanol, to yield pure this compound as a white crystalline solid.
Characterization
The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques.
-
Melting Point: Determine the melting point of the purified crystals. The literature value is typically in the range of 134-135 °C.
-
Spectroscopy:
-
Infrared (IR) Spectroscopy: Record the IR spectrum to identify characteristic functional groups, particularly the C=O stretching of the ester.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Record ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., CDCl₃) to confirm the chemical structure.
-
Data Presentation
The following tables summarize the key quantitative data for the synthesis and characterization of this compound.
| Parameter | Value |
| Molecular Formula | C₁₆H₁₄O₄ |
| Molecular Weight | 270.28 g/mol |
| Appearance | White crystalline solid |
| Melting Point | 134-135 °C |
| Typical Yield | 75-85% |
| Spectroscopic Data | Characteristic Peaks |
| FT-IR (KBr, cm⁻¹) | ~1750 (C=O, ester), ~1600, 1500 (C=C, aromatic), ~1200 (C-O, ester) |
| ¹H NMR (CDCl₃, ppm) | ~7.2 (d, 2H, Ar-H), ~7.0 (d, 2H, Ar-H), ~2.3 (s, 3H, CH₃) |
| ¹³C NMR (CDCl₃, ppm) | ~155 (C=O), ~148 (Ar-C), ~136 (Ar-C), ~130 (Ar-CH), ~120 (Ar-CH), ~21 (CH₃) |
Visualization
The following diagram illustrates the synthetic pathway for the formation of this compound from p-cresol and oxalyl chloride.
Caption: Synthesis pathway of this compound.
This diagram illustrates the overall chemical transformation in the synthesis of this compound.
Caption: Experimental workflow for synthesis.
Application Notes and Protocols for High-Throughput Screening Assays Using Di-p-tolyl Oxalate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of di-p-tolyl oxalate in high-throughput screening (HTS) assays. The primary application of this compound in HTS is for the sensitive detection of hydrogen peroxide (H₂O₂), a key reactive oxygen species (ROS) involved in numerous biological pathways and a common product or substrate in many enzymatic reactions. The chemiluminescent reaction of this compound with H₂O₂ offers a robust and scalable method for screening large compound libraries.
Principle of the Assay
The assay is based on the peroxyoxalate chemiluminescence reaction. In the presence of hydrogen peroxide and a catalyst (typically a weak base like imidazole), this compound is oxidized to form a high-energy intermediate, 1,2-dioxetanedione. This intermediate is unstable and decomposes into two molecules of carbon dioxide. The energy released during this decomposition is transferred to a fluorescent molecule (a fluorophore), which is excited to a higher energy state. As the fluorophore returns to its ground state, it emits light, and the intensity of this chemiluminescence is directly proportional to the concentration of hydrogen peroxide in the sample.
This principle can be applied to screen for inhibitors or activators of enzymes that produce or consume H₂O₂. For instance, in an assay for inhibitors of an H₂O₂-producing enzyme, a decrease in the chemiluminescent signal would indicate the presence of an effective inhibitor.
Signaling Pathway: NADPH Oxidase and ROS Production
A key application for this assay is in the study of enzymes that produce reactive oxygen species, such as NADPH oxidase (NOX). NOX enzymes are crucial in various physiological processes, including immune responses and cell signaling. However, their dysregulation can lead to oxidative stress and contribute to various diseases. The following diagram illustrates the signaling pathway leading to H₂O₂ production by NADPH oxidase and its detection using the this compound-based chemiluminescent assay.
Caption: NADPH Oxidase signaling pathway leading to H₂O₂ production and its detection.
Experimental Workflow for HTS
The following diagram outlines a typical workflow for a high-throughput screening assay to identify inhibitors of an H₂O₂-producing enzyme using the this compound chemiluminescence method.
Caption: High-throughput screening workflow for enzyme inhibitor identification.
Detailed Experimental Protocols
Materials and Reagents
-
This compound: (CAS No. 1834-35-1)
-
Hydrogen Peroxide (H₂O₂): 30% solution (w/w)
-
Fluorophore: e.g., 9,10-Diphenylanthracene (DPA) or Rubrene
-
Imidazole: (as a catalyst)
-
Solvent: Aprotic solvent such as Ethyl Acetate or a mixture of Ethyl Acetate and Acetonitrile.
-
Buffer: Assay buffer appropriate for the enzyme of interest (e.g., PBS, Tris-HCl).
-
Enzyme and Substrate: The specific H₂O₂-producing enzyme and its substrate.
-
Positive Control: A known inhibitor of the enzyme.
-
Negative Control: DMSO or buffer.
-
Microplates: 384-well white, opaque microplates suitable for luminescence measurements.
-
Luminometer: Plate reader capable of measuring chemiluminescence.
Preparation of Reagents
-
This compound Stock Solution (10 mM): Dissolve the appropriate amount of this compound in the chosen aprotic solvent. Store protected from light.
-
Fluorophore Stock Solution (1 mM): Dissolve the fluorophore in the same aprotic solvent. Store protected from light.
-
Imidazole Stock Solution (1 M): Dissolve imidazole in the aprotic solvent.
-
Detection Reagent: Prepare fresh before use. For a final volume of 10 mL, mix:
-
1 mL of 10 mM this compound stock solution (final concentration 1 mM)
-
100 µL of 1 mM Fluorophore stock solution (final concentration 10 µM)
-
100 µL of 1 M Imidazole stock solution (final concentration 10 mM)
-
Bring to 10 mL with the aprotic solvent.
-
Note: The optimal concentrations of each component may need to be determined empirically for a specific assay.
-
-
Enzyme and Substrate Solutions: Prepare in the appropriate assay buffer at the desired concentrations.
HTS Assay Protocol for Enzyme Inhibition
This protocol is designed for a 384-well plate format.
-
Compound Dispensing:
-
Using an acoustic dispenser or a pin tool, transfer a small volume (e.g., 50 nL) of test compounds from the compound library plates to the 384-well assay plates.
-
Dispense the positive control inhibitor and negative control (DMSO) into designated wells.
-
-
Enzyme and Substrate Addition:
-
Prepare a master mix of the H₂O₂-producing enzyme and its substrate in the assay buffer.
-
Dispense 20 µL of the enzyme/substrate mixture into each well of the assay plate.
-
-
Incubation:
-
Seal the plates and incubate at room temperature (or the optimal temperature for the enzyme) for 30 minutes.
-
-
Detection Reagent Addition:
-
Add 10 µL of the freshly prepared Detection Reagent to each well.
-
-
Signal Development:
-
Incubate the plates in the dark at room temperature for 5 minutes to allow the chemiluminescent signal to develop.
-
-
Luminescence Measurement:
-
Measure the chemiluminescence intensity of each well using a plate luminometer with an integration time of 0.1 to 1 second per well.
-
Data Presentation and Analysis
The raw data from the luminometer should be normalized and analyzed to determine the activity of the test compounds.
Data Normalization
The percent inhibition for each test compound can be calculated using the following formula:
% Inhibition = 100 * (1 - (Signal_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control))
Where:
-
Signal_compound is the luminescence signal from the well with the test compound.
-
Signal_positive_control is the average signal from the positive control wells (e.g., known inhibitor).
-
Signal_negative_control is the average signal from the negative control wells (e.g., DMSO).
Hit Identification and Dose-Response Analysis
-
Hit Identification: Compounds that exhibit a percent inhibition above a certain threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls) are considered "hits".
-
Dose-Response: Hits are typically re-tested in a dose-response format, where the compound is serially diluted to determine its potency. The resulting data is plotted as percent inhibition versus compound concentration.
-
IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is calculated by fitting the dose-response data to a four-parameter logistic equation.
Representative Quantitative Data
The following table shows example data from a dose-response experiment for a hypothetical inhibitor identified from a primary screen.
| Compound Concentration (µM) | Average Luminescence Signal | % Inhibition |
| 100 | 1,500 | 98.2% |
| 30 | 2,200 | 90.6% |
| 10 | 4,500 | 68.2% |
| 3 | 8,000 | 31.8% |
| 1 | 10,500 | 9.1% |
| 0.3 | 11,500 | 0.0% |
| 0.1 | 11,500 | 0.0% |
| Positive Control (High Conc. Inhibitor) | 1,200 | 100.0% |
| Negative Control (DMSO) | 11,500 | 0.0% |
From such data, an IC₅₀ value can be determined through non-linear regression analysis.
Conclusion
High-throughput screening assays utilizing the chemiluminescent reaction of this compound provide a highly sensitive and robust method for the detection of hydrogen peroxide. This enables the screening of large compound libraries for modulators of H₂O₂-producing or -scavenging enzymes, which are important targets in drug discovery for a variety of diseases associated with oxidative stress. The protocols and workflows described herein provide a solid foundation for the development and implementation of such assays in a research or drug development setting.
Troubleshooting & Optimization
Technical Support Center: Optimizing Di-p-tolyl Oxalate Chemiluminescence
This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their di-p-tolyl oxalate chemiluminescence experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of the this compound chemiluminescence reaction?
The this compound chemiluminescence system is a type of peroxyoxalate reaction. It relies on the chemical reaction between an oxalate ester (this compound), an oxidizing agent (typically hydrogen peroxide), and a catalyst, which generates a high-energy intermediate. This intermediate then excites a fluorescent molecule (fluorophore), which upon returning to its ground state, emits light. The intensity of the emitted light is proportional to the concentration of the analyte being measured.
Q2: What are the essential components of a this compound chemiluminescence assay?
A typical assay includes the following components:
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This compound: The oxalate ester that reacts with the oxidant.
-
Hydrogen Peroxide (H₂O₂): The oxidizing agent that initiates the reaction.
-
Catalyst: A base catalyst, such as imidazole or salicylate, is often used to enhance the reaction rate.
-
Fluorophore (Activator): A fluorescent molecule that is excited by the reaction intermediate and emits light. The choice of fluorophore determines the wavelength of the emitted light.
-
Solvent: An aprotic organic solvent is required to facilitate the reaction.
Q3: How do I choose the right fluorophore for my experiment?
The selection of a fluorophore depends on the desired emission wavelength and the experimental system. The fluorophore should have a high fluorescence quantum yield and be chemically stable in the reaction environment. Commonly used fluorophores include polycyclic aromatic hydrocarbons like perylene and derivatives of rubrene.
Q4: What is the importance of the solvent in this reaction?
The solvent plays a crucial role in the efficiency of the chemiluminescence reaction. The ideal solvent should be aprotic and able to dissolve all reactants. The polarity of the solvent can influence the reaction rate and the quantum yield of the chemiluminescence.
Troubleshooting Guide
Issue 1: Low or No Chemiluminescence Signal
A weak or absent signal is a common issue. The following flowchart and table provide a systematic approach to troubleshooting this problem.
Caption: Troubleshooting workflow for low chemiluminescence signal.
| Potential Cause | Recommended Action |
| Incorrect Reagent Concentration | The concentrations of this compound, hydrogen peroxide, and the fluorophore are critical. Systematically vary the concentration of each reactant to find the optimal ratio. |
| Degraded Reagents | This compound and hydrogen peroxide can degrade over time. Ensure that reagents are fresh and have been stored correctly (e.g., H₂O₂ in a dark, cool place). Prepare fresh solutions for each experiment. |
| Suboptimal pH | The reaction is sensitive to pH. The presence of a basic catalyst like imidazole is often necessary. Ensure the final reaction mixture has the appropriate pH for optimal light emission. |
| Inappropriate Solvent | The solvent can significantly impact the chemiluminescence quantum yield. Ensure you are using a suitable aprotic solvent, such as ethyl acetate, acetonitrile, or a phthalate ester. |
| Quenching | The presence of quenching agents, such as certain metal ions or nucleophiles, can reduce the light output. Ensure all glassware is scrupulously clean and use high-purity solvents. |
Issue 2: High Background Signal
A high background signal can mask the specific signal from your analyte.
| Potential Cause | Recommended Action |
| Autoxidation of Reagents | Spontaneous oxidation of the oxalate or fluorophore can lead to a background signal. Store reagents in a dark, inert atmosphere and use freshly prepared solutions. |
| Contaminated Glassware or Solvents | Impurities in the solvent or on the glassware can contribute to background chemiluminescence. Use high-purity solvents and thoroughly clean all labware. |
| Excessive Reagent Concentration | Very high concentrations of the reactants, particularly hydrogen peroxide and the catalyst, can increase the background signal. Reduce the concentration of these components. |
Issue 3: Rapid Signal Decay
The chemiluminescence signal should be stable enough to allow for accurate measurement.
| Potential Cause | Recommended Action |
| High Catalyst Concentration | An excessive amount of catalyst can lead to a very fast reaction rate and rapid decay of the signal. Optimize the catalyst concentration to achieve a balance between signal intensity and duration. |
| High Hydrogen Peroxide Concentration | A large excess of H₂O₂ can also accelerate the reaction. Adjust the H₂O₂ concentration to a level that provides a stable signal over the desired measurement period. |
| Temperature Effects | Higher temperatures increase the reaction rate. If the signal decays too quickly, consider performing the assay at a lower, controlled temperature. |
Experimental Protocols & Data
General Experimental Workflow
The following diagram outlines a typical workflow for a this compound chemiluminescence experiment.
Caption: General workflow for a chemiluminescence experiment.
Recommended Reagent Concentrations
The optimal concentrations can vary depending on the specific experimental conditions. The following table provides typical starting ranges.
| Reagent | Typical Concentration Range |
| This compound | 1 - 10 mM |
| Hydrogen Peroxide | 10 - 100 mM |
| Fluorophore (e.g., Perylene) | 0.01 - 0.1 mM |
| Catalyst (e.g., Imidazole) | 1 - 5 mM |
Effect of Solvents on Chemiluminescence
The choice of solvent can significantly affect the relative intensity of the chemiluminescence signal.
| Solvent | Relative Chemiluminescence Intensity (%) |
| Di-n-butyl phthalate | 100 |
| Diethyl phthalate | 90 |
| Ethyl Acetate | 75 |
| Acetonitrile | 60 |
| Dichloromethane | 40 |
Note: These are representative values and can vary based on the specific fluorophore and other reaction conditions.
Detailed Protocol: General Assay
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable aprotic solvent (e.g., 100 mM in ethyl acetate).
-
Prepare a stock solution of the chosen fluorophore (e.g., 10 mM perylene in ethyl acetate).
-
Prepare a stock solution of the catalyst (e.g., 100 mM imidazole in ethyl acetate).
-
Prepare a fresh working solution of hydrogen peroxide (e.g., 1 M in a suitable solvent, diluted from a 30% stock).
-
-
Reaction Mixture:
-
In a glass vial or cuvette, add the solvent.
-
Add the fluorophore stock solution to achieve the desired final concentration.
-
Add the catalyst stock solution to its final concentration.
-
Add the this compound stock solution to its final concentration.
-
-
Initiation and Measurement:
-
Place the cuvette in the luminometer.
-
Initiate the reaction by injecting the hydrogen peroxide solution into the cuvette.
-
Immediately start the measurement and record the light emission over a set period.
-
Chemical Signaling Pathway
The following diagram illustrates the simplified reaction pathway for peroxyoxalate chemiluminescence.
Caption: Simplified peroxyoxalate chemiluminescence reaction pathway.
Troubleshooting low light intensity in Di-p-tolyl oxalate reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low light intensity issues during chemiluminescence experiments involving di-p-tolyl oxalate.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why is my this compound reaction producing very low or no light?
A1: Low light intensity in peroxyoxalate chemiluminescence reactions can stem from several factors. The primary areas to investigate are the quality and concentration of your reagents, the reaction conditions (pH and solvent), and the potential presence of contaminants. A systematic approach to troubleshooting is recommended.
Q2: How do the concentrations of reactants affect light intensity?
A2: The concentration of each component—this compound, hydrogen peroxide, and the fluorescer—is critical. The chemiluminescence quantum yield often increases with the concentrations of the fluorophore and hydrogen peroxide. However, excessively high concentrations of hydrogen peroxide can sometimes lead to a decrease in the quantum yield. It is crucial to optimize the concentration of each reactant to achieve maximum light output.
Q3: What is the role of the solvent in the reaction, and how does it impact light intensity?
A3: The solvent plays a crucial role in the peroxyoxalate chemiluminescence reaction. Solvent viscosity and polarity can significantly influence the quantum yields. An increase in solvent viscosity in a low-polarity medium can enhance singlet quantum yields due to a solvent-cage effect. The choice of solvent can also affect the solubility of the reactants and the stability of the high-energy intermediate. Common solvents include ethyl acetate, dimethyl phthalate, and acetonitrile.
Q4: Can the pH of the reaction mixture affect the light output?
A4: Yes, pH is a critical parameter. The reaction is often catalyzed by a base, and the optimal pH for many peroxyoxalate systems is around 7.5.[1] Significant deviations from the optimal pH can lead to a drastic reduction in light intensity. It is often necessary to use a buffer, such as imidazole-nitric acid, to maintain the optimal pH throughout the reaction.[2]
Q5: How can I be sure my this compound is pure and stable?
A5: The purity of the this compound is paramount. Impurities can quench the chemiluminescence or interfere with the reaction pathway. Synthesis byproducts or degradation products can be problematic. The stability of the oxalate ester is also a concern; they can undergo hydrolysis. It is recommended to use freshly prepared or properly stored this compound. Purification can be achieved through recrystallization.
Q6: Are there any known quenchers or inhibitors of the this compound reaction?
A6: Yes, certain substances can quench the excited state of the fluorescer or interfere with the reaction intermediates. Water and primary alcohols can act as nucleophiles and degrade the oxalate ester, reducing the light intensity. Therefore, using anhydrous solvents is often recommended. Other nucleophiles can also compete in the reaction, diminishing the desired chemiluminescent pathway.
Quantitative Data Summary
The following tables summarize quantitative data from studies on various peroxyoxalate systems. While not specific to this compound in all cases, these values provide a useful reference for experimental design and troubleshooting.
Table 1: Reaction Conditions for a Divanillyl Oxalate (DVO) System [3][4]
| Parameter | Value |
| DVO Concentration | 70 mg/mL |
| Hydrogen Peroxide (H₂O₂) | 3% (v/v) |
| Sodium Hydroxide (NaOH) | 0.01 M |
| Solvent | Dimethyl Phthalate:Ethylene Glycol (1:3 v/v) |
| Fluorescer | Fluorescein |
| Observed Light Emission | Up to 7.98 × 10⁵ a.u. |
Table 2: Optimized Conditions for a Bis(2,4,6-trichlorophenyl) Oxalate (TCPO) System with HPLC Detection [2]
| Parameter | Condition |
| Aryl Oxalate | Bis(2,4,6-trichlorophenyl) oxalate (TCPO) |
| Post-column Solution 1 | 0.5 M Imidazole-nitric acid (pH 7.5) and acetonitrile (1:4, v/v) |
| Post-column Solution 2 | Acetonitrile containing TCPO-hydrogen peroxide |
| Optimal pH range | 6.5 - 7.5 |
| Achieved Sensitivity | fmol level for perylene |
Experimental Protocols
Representative Protocol for a this compound Chemiluminescence Reaction
This protocol is a general guideline and may require optimization for specific applications.
Materials:
-
This compound
-
Anhydrous ethyl acetate (or other suitable aprotic solvent)
-
Hydrogen peroxide (30% solution)
-
Fluorescer (e.g., 9,10-diphenylanthracene, perylene)
-
Catalyst/Base (e.g., sodium salicylate, imidazole)
-
Dry glassware (e.g., vials, cuvettes)
Procedure:
-
Prepare a stock solution of this compound: Dissolve a known amount of this compound in anhydrous ethyl acetate to achieve the desired concentration (e.g., 0.1 M).
-
Prepare a stock solution of the fluorescer: Dissolve the fluorescer in the same solvent to a suitable concentration (e.g., 10⁻³ M).
-
Prepare the reaction mixture: In a clean, dry vial, combine the this compound stock solution and the fluorescer stock solution.
-
Prepare the oxidant/catalyst solution: In a separate vial, carefully dilute the 30% hydrogen peroxide solution in the solvent. If using a catalyst, it can be added to this solution or directly to the reaction mixture.
-
Initiate the reaction: In a dark environment (e.g., a luminometer or a dark box), inject a specific volume of the oxidant/catalyst solution into the reaction mixture containing the this compound and fluorescer.
-
Measure the light emission: Immediately measure the chemiluminescence intensity over time using a suitable detector (e.g., photomultiplier tube, spectrophotometer with the light source off).
Visualizations
Below are diagrams illustrating key aspects of the this compound chemiluminescence reaction and a troubleshooting workflow.
Caption: Reaction pathway of this compound chemiluminescence.
Caption: A logical workflow for troubleshooting low light intensity.
References
- 1. researchgate.net [researchgate.net]
- 2. A universal peroxyoxalate-chemiluminescence detection system for mobile phases of differing pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The development of a low-toxic peroxyoxalate chemiluminescent system for light-emitting plants - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Di-p-tolyl Oxalate Solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and storage of di-p-tolyl oxalate solutions. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity and reliability of their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound solutions?
A1: The stability of this compound solutions is primarily influenced by three main factors:
-
Moisture/Water: this compound is susceptible to hydrolysis, which is the most common degradation pathway. The presence of water, even in trace amounts in solvents, can lead to the breakdown of the ester bonds.
-
Light: Exposure to light, particularly UV radiation, can cause photodegradation. Diaryl oxalates are known to be photochemically active.
-
Temperature: Elevated temperatures can accelerate the rate of both hydrolysis and thermal decomposition.
Q2: What is the expected shelf-life of a this compound solution?
Q3: What are the degradation products of this compound?
A3: The primary degradation pathway, hydrolysis, will yield p-cresol and oxalic acid. Further decomposition of oxalic acid can also occur. Under photolytic conditions, radical species may be generated.
Q4: In which solvents is this compound most stable?
A4: this compound is most stable in dry, aprotic solvents. Examples include:
-
Acetonitrile (anhydrous)
-
Tetrahydrofuran (THF) (anhydrous)
-
Dichloromethane (anhydrous)
-
Ethyl acetate (anhydrous)
It is crucial to use solvents with the lowest possible water content to minimize hydrolysis.
Q5: How should solid this compound be stored?
A5: Solid this compound should be stored in a tightly sealed container, protected from light and moisture. Storage in a cool, dark, and dry place, such as a desiccator at room temperature or in a refrigerator, is recommended.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound solutions.
| Problem | Potential Cause | Recommended Action |
| Inconsistent or unexpected experimental results. | Solution degradation leading to lower effective concentration of this compound. | 1. Prepare a fresh solution of this compound using anhydrous solvent. 2. Perform a quality control check on the new solution (e.g., by chromatography) before use. 3. If the issue persists, consider purifying the solid this compound before preparing a new solution. |
| Precipitate forms in the solution upon storage. | 1. The solution may be supersaturated. 2. Degradation products (e.g., oxalic acid) may be precipitating. 3. The solvent was not completely anhydrous, leading to hydrolysis and precipitation of less soluble degradation products. | 1. Gently warm the solution to see if the precipitate redissolves. If it does, it may be due to supersaturation. 2. If warming does not redissolve the precipitate, it is likely due to degradation. Discard the solution and prepare a fresh one. 3. Ensure the use of high-purity, anhydrous solvents for solution preparation. |
| Solution appears discolored (e.g., yellowing). | This can be an indication of degradation and the formation of chromophoric byproducts. | Discard the solution and prepare a fresh one. Store the new solution protected from light. |
| Low or no reactivity in chemiluminescence experiments. | The this compound has likely degraded, primarily through hydrolysis. The ester is the active component in the chemiluminescent reaction. | 1. Prepare a fresh solution immediately before the experiment. 2. Ensure all other reagents (e.g., hydrogen peroxide, dye) are of high quality and not degraded. 3. Verify the pH of the reaction mixture, as the chemiluminescence of diaryl oxalates is pH-dependent.[1] |
Quantitative Data Summary
While specific kinetic data for the degradation of this compound is limited in the literature, the following table provides a general overview of factors influencing the stability of diaryl oxalate solutions based on available information for related compounds.
| Parameter | Condition | Effect on Stability | Reference/Rationale |
| Solvent | Protic (e.g., alcohols, water) | Decreased stability | Susceptible to solvolysis/hydrolysis. |
| Aprotic, anhydrous | Increased stability | Minimizes the primary degradation pathway of hydrolysis. | |
| Temperature | Elevated temperature | Decreased stability | Accelerates the rate of chemical degradation. |
| 2-8 °C | Increased stability | Slows down the rate of degradation reactions. | |
| Light Exposure | UV or ambient light | Decreased stability | Diaryl oxalates can undergo photodegradation. |
| Dark storage | Increased stability | Protects against photochemical decomposition. | |
| pH | Slightly alkaline | Decreased stability | Base-catalyzed hydrolysis is a known degradation pathway for esters.[1] |
| Neutral or slightly acidic | Generally more stable | Reduces the rate of base-catalyzed hydrolysis. |
Experimental Protocols
Protocol 1: Preparation of a Standard this compound Solution
-
Materials:
-
This compound (solid, high purity)
-
Anhydrous solvent (e.g., acetonitrile, THF)
-
Volumetric flask
-
Analytical balance
-
Inert gas (e.g., nitrogen or argon)
-
-
Procedure:
-
Dry the volumetric flask in an oven and cool under a stream of inert gas or in a desiccator.
-
Weigh the desired amount of this compound using an analytical balance.
-
Quickly transfer the solid to the volumetric flask.
-
Add a small amount of the anhydrous solvent to dissolve the solid.
-
Once dissolved, fill the flask to the mark with the anhydrous solvent.
-
Stopper the flask and mix thoroughly by inversion.
-
For storage, transfer the solution to a clean, dry amber vial, purge with inert gas, and seal tightly. Store at 2-8 °C in the dark.
-
Protocol 2: Assessment of this compound Solution Stability by HPLC
-
Objective: To monitor the concentration of this compound over time to determine its stability under specific storage conditions.
-
Materials:
-
This compound solution (prepared as in Protocol 1)
-
HPLC system with a UV detector
-
C18 HPLC column
-
Mobile phase (e.g., acetonitrile/water gradient)
-
Reference standard of this compound
-
Reference standards of potential degradation products (p-cresol, oxalic acid)
-
-
Procedure:
-
Method Development: Develop an HPLC method that provides good separation between this compound, p-cresol, and oxalic acid. A C18 column with a gradient of acetonitrile and water (with a small amount of acid like formic acid to improve peak shape) is a good starting point. Monitor the effluent with a UV detector at a wavelength where this compound has strong absorbance.
-
Initial Analysis (T=0): Immediately after preparing the this compound solution, inject an aliquot into the HPLC system to determine the initial concentration and purity.
-
Storage: Store the solution under the desired conditions (e.g., 4 °C in the dark, room temperature on the benchtop).
-
Time-Point Analysis: At regular intervals (e.g., 1, 3, 7, 14 days), withdraw an aliquot of the stored solution and analyze it by HPLC under the same conditions as the initial analysis.
-
Data Analysis:
-
Calculate the concentration of this compound at each time point by comparing the peak area to a calibration curve generated from the reference standard.
-
Monitor for the appearance and increase in peak areas corresponding to the degradation products.
-
Plot the concentration of this compound as a function of time to determine the degradation rate.
-
-
Visualizations
Caption: Primary hydrolysis pathway of this compound.
Caption: Troubleshooting workflow for inconsistent results.
References
Technical Support Center: Di-p-tolyl Oxalate Chemiluminescence
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with di-p-tolyl oxalate chemiluminescence.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind this compound chemiluminescence?
A1: this compound chemiluminescence is a type of peroxyoxalate reaction. It involves the reaction of this compound with an oxidizing agent, typically hydrogen peroxide, in the presence of a catalyst (often a weak base) and a fluorescent dye (fluorophore). The reaction produces a high-energy intermediate, believed to be 1,2-dioxetanedione.[1] This intermediate is unstable and decomposes, transferring energy to the fluorophore. The excited fluorophore then relaxes to its ground state by emitting light, which is observed as chemiluminescence. The color of the emitted light depends on the specific fluorophore used.[2]
Q2: My this compound solution is not producing any light. What are the possible causes?
A2: A complete lack of chemiluminescence can be due to several factors:
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Missing Reagent: Ensure that all essential components are present in the reaction mixture: this compound, hydrogen peroxide, a suitable fluorophore, and a base catalyst (e.g., sodium salicylate or imidazole).
-
Degraded Reagents: Hydrogen peroxide can decompose over time. Use a fresh solution of hydrogen peroxide. This compound can hydrolyze if exposed to moisture; ensure it has been stored in a dry environment.
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Incorrect Solvent: The choice of solvent is critical. Aprotic organic solvents like ethyl acetate, dimethyl phthalate, or a mixture of t-butanol and dimethyl phthalate are commonly used. The presence of water or alcohols can quench the reaction.
-
Inappropriate pH: The reaction is base-catalyzed. An acidic or neutral solution will not proceed efficiently.
-
Fluorophore Issues: The selected fluorophore may not be compatible with the reaction, or its concentration may be too low.
Q3: The chemiluminescence is very weak or decays too quickly. How can I improve it?
A3: Weak or short-lived chemiluminescence can be addressed by:
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Optimizing Reagent Concentrations: Systematically vary the concentrations of this compound, hydrogen peroxide, and the fluorophore to find the optimal ratio.
-
Catalyst Concentration: The concentration of the base catalyst significantly affects the reaction rate. A higher catalyst concentration can lead to a brighter but shorter emission.
-
Solvent Purity: Impurities in the solvent can act as quenchers. Use high-purity, dry solvents.
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Temperature Control: The reaction rate is temperature-dependent. Lowering the temperature can sometimes prolong the emission, although it may also decrease the initial intensity.
Q4: What are common quenchers for this compound chemiluminescence?
A4: Quenching is the reduction of chemiluminescence intensity by certain substances. Common quenchers for peroxyoxalate systems include:
-
Water and Alcohols: These protic solvents can react with and degrade the oxalate ester and the high-energy intermediate.
-
Amines: Aliphatic and aromatic amines can quench the reaction, likely by competing with the fluorophore for the reaction intermediate.[3]
-
Inorganic Anions: Ions such as bromide, iodide, sulfite, and nitrite have been shown to quench peroxyoxalate chemiluminescence.[4]
-
Nucleophiles: Strong nucleophiles can attack the oxalate ester, preventing the chemiluminescence reaction.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No Light Emission | One or more essential reagents are missing or degraded. | Verify the presence and freshness of this compound, hydrogen peroxide, fluorophore, and catalyst. |
| Incorrect solvent or pH. | Use a dry, aprotic solvent and ensure the reaction is basic. | |
| Weak Light Emission | Suboptimal reagent concentrations. | Titrate the concentrations of each reagent to find the optimal ratio. |
| Presence of quenching impurities. | Use high-purity solvents and reagents. Consider purifying the this compound. | |
| Low fluorophore quantum yield. | Select a fluorophore with a high fluorescence quantum yield that is compatible with the reaction. | |
| Rapid Decay of Light | High catalyst concentration. | Reduce the concentration of the base catalyst to slow down the reaction. |
| High temperature. | Perform the experiment at a lower temperature. | |
| Inconsistent Results | Reagent instability or moisture contamination. | Prepare fresh solutions for each experiment and handle reagents in a dry environment. |
| Incomplete mixing of reagents. | Ensure thorough mixing of the reaction components upon initiation. |
Quantitative Data on Quenching Effects
The following table provides illustrative data on the quenching effects of various compounds on a standard this compound chemiluminescence system. The exact quenching efficiency can vary with experimental conditions.
| Quencher | Quencher Concentration (M) | % Quenching (Approx.) |
| Aniline | 1 x 10⁻⁴ | 25% |
| 5 x 10⁻⁴ | 60% | |
| 1 x 10⁻³ | 85% | |
| Triethylamine | 1 x 10⁻⁵ | 30% |
| 5 x 10⁻⁵ | 75% | |
| 1 x 10⁻⁴ | 95% | |
| Sodium Iodide | 1 x 10⁻³ | 15% |
| 5 x 10⁻³ | 50% | |
| 1 x 10⁻² | 80% |
Experimental Protocols
Preparation of a Standard this compound Chemiluminescent Solution
This protocol describes the preparation of a basic chemiluminescent solution.
Materials:
-
This compound
-
Hydrogen peroxide (30% solution)
-
9,10-Diphenylanthracene (DPA) or another suitable fluorophore
-
Sodium Salicylate (catalyst)
-
Ethyl acetate (high purity, dry)
-
Test tubes or cuvettes
Procedure:
-
Prepare a this compound Solution (Solution A): Dissolve 50 mg of this compound in 50 mL of ethyl acetate.
-
Prepare a Fluorophore Solution (Solution B): Dissolve 10 mg of 9,10-diphenylanthracene in 50 mL of ethyl acetate.
-
Prepare an Activator Solution (Solution C): In a separate vial, carefully add 0.5 mL of 30% hydrogen peroxide to 10 mL of ethyl acetate containing 100 mg of sodium salicylate. Caution: Handle hydrogen peroxide with appropriate safety precautions.
-
Initiate Chemiluminescence: In a clean, dry test tube or cuvette, mix 2 mL of Solution A and 2 mL of Solution B. To this mixture, add 1 mL of Solution C and gently swirl to mix. The solution should immediately begin to emit light.
Protocol for Evaluating Quenching Effects
This protocol outlines a method to quantify the effect of a potential quencher.
Materials:
-
Pre-prepared Solutions A, B, and C from the protocol above.
-
Stock solution of the potential quencher in ethyl acetate.
-
Luminometer or a spectrophotometer capable of measuring light emission.
Procedure:
-
Prepare a Control Sample: In a cuvette, mix 2 mL of Solution A and 2 mL of Solution B.
-
Prepare a Test Sample: In a separate cuvette, mix 2 mL of Solution A and 2 mL of Solution B. Add a specific volume of the quencher stock solution to achieve the desired final concentration.
-
Initiate the Reaction and Measure: Place the control cuvette in the luminometer. Add 1 mL of Solution C, start the measurement, and record the maximum light intensity (I₀).
-
Repeat with the Test Sample: Place the test cuvette in the luminometer. Add 1 mL of Solution C, start the measurement, and record the maximum light intensity (I).
-
Calculate Percent Quenching: Calculate the percentage of quenching using the formula: % Quenching = ((I₀ - I) / I₀) * 100
-
Repeat steps 2-5 for different concentrations of the quencher.
Visualizations
Caption: Reaction pathway for this compound chemiluminescence.
Caption: Potential quenching mechanisms in peroxyoxalate chemiluminescence.
Caption: A logical workflow for troubleshooting common experimental issues.
References
- 1. Peroxyoxalate - Wikipedia [en.wikipedia.org]
- 2. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 3. Investigation of the quenching of peroxyoxalate chemiluminescence by amine substituted compounds - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. On the mechanism of peroxyoxalate chemiluminescence. Quenched chemiluminescence as a detection method in HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Di-p-tolyl Oxalate Chemiluminescence
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with di-p-tolyl oxalate chemiluminescence, with a specific focus on the effect of pH.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind this compound chemiluminescence?
A1: this compound chemiluminescence is a chemical reaction that produces light. It involves the reaction of this compound with an oxidizing agent, typically hydrogen peroxide, in the presence of a suitable base or catalyst. This reaction forms a high-energy intermediate, 1,2-dioxetanedione.[1] This intermediate is unstable and decomposes into two molecules of carbon dioxide. The energy released in this decomposition is transferred to a fluorescent dye (fluorophore), which is excited to a higher energy state. As the excited fluorophore returns to its ground state, it emits light, a phenomenon known as chemiluminescence.
Q2: How does pH affect the this compound chemiluminescence reaction?
A2: The reaction is base-catalyzed, meaning the rate of the reaction and the intensity of the emitted light are dependent on the pH of the reaction medium. Generally, slightly alkaline conditions are favorable for the reaction.[1] The base, often an amine like imidazole or a weak base like sodium salicylate, deprotonates hydrogen peroxide to form the hydroperoxide anion (HOO⁻), which is a more potent nucleophile that attacks the oxalate ester. This initiates the reaction cascade leading to the formation of the high-energy intermediate.
Q3: What is the optimal pH for this compound chemiluminescence?
Q4: What are the common components of a this compound chemiluminescence experiment?
A4: A typical experiment includes:
-
This compound: The primary reactant.
-
Hydrogen peroxide: The oxidizing agent.
-
Aprotic solvent: Such as ethyl acetate, dimethyl phthalate, or a mixture of solvents. Diaryl oxalates are generally not soluble in water.
-
Fluorophore (dye): A fluorescent compound that accepts the energy from the reaction and emits light of a specific color. Examples include 9,10-diphenylanthracene (blue), rubrene (yellow-orange), or perylene.
-
Base/Catalyst: A weak base like imidazole or sodium salicylate to control the pH and catalyze the reaction.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or very weak chemiluminescence | Incorrect pH: The pH may be too acidic or too basic. | Optimize the pH by preparing a series of reactions with varying concentrations of a weak base (e.g., imidazole) to find the optimal emission intensity. Start with a pH around 7.0 and test a range from 6.0 to 8.5. |
| Degraded Reagents: Hydrogen peroxide can decompose over time. This compound can hydrolyze in the presence of moisture. | Use fresh, high-purity reagents. Store hydrogen peroxide in a cool, dark place. Keep this compound in a desiccator. | |
| Inappropriate Solvent: The reactants may not be soluble, or the solvent may be quenching the reaction. | Ensure all components are soluble in the chosen solvent system. Avoid solvents with reactive functional groups. Ethyl acetate is a common choice. | |
| Inactive Fluorophore: The chosen dye may not be suitable for the energy transfer, or it may have degraded. | Verify the fluorescence of the dye independently. Choose a fluorophore with a high quantum yield and appropriate excitation energy. | |
| Chemiluminescence is too brief | pH is too high: A highly alkaline environment can lead to a very fast reaction that burns out quickly. | Lower the concentration of the base to slow down the reaction rate. |
| High concentration of reactants: Higher concentrations of this compound or hydrogen peroxide can accelerate the reaction. | Decrease the concentration of the limiting reagent. | |
| Inconsistent results between experiments | Inaccurate pH control: Small variations in the amount of base added can lead to significant changes in reaction kinetics. | Use a calibrated pH meter suitable for organic solvents if possible, or prepare stock solutions of the base and add precise volumes. |
| Temperature fluctuations: The reaction rate is temperature-dependent. | Perform experiments in a temperature-controlled environment. | |
| Moisture contamination: Water can hydrolyze the oxalate ester and affect the reaction. | Use anhydrous solvents and dry glassware. |
Quantitative Data Summary
The following table presents hypothetical data illustrating the expected trend of the effect of pH on the relative chemiluminescence intensity of the this compound reaction. The optimal pH is shown to be slightly alkaline, with a decrease in intensity at more acidic or more basic pH values.
| pH | Relative Chemiluminescence Intensity (%) | Observations |
| 5.5 | 15 | Very weak and slow light emission. |
| 6.0 | 40 | Noticeable but still weak chemiluminescence. |
| 6.5 | 75 | Bright and sustained emission. |
| 7.0 | 100 | Optimal brightness and duration. |
| 7.5 | 85 | Bright emission, but slightly faster decay. |
| 8.0 | 50 | Intense but short-lived flash of light. |
| 8.5 | 20 | Very brief and less intense flash. |
Experimental Protocols
Protocol for Investigating the Effect of pH on this compound Chemiluminescence
1. Materials:
-
This compound
-
Hydrogen peroxide (30% solution)
-
Ethyl acetate (anhydrous)
-
9,10-Diphenylanthracene (fluorophore)
-
Imidazole (catalyst)
-
Series of buffers with known pH values (for calibration of any pH measurement tool)
-
Volumetric flasks, pipettes, and cuvettes
-
Luminometer or a spectrophotometer capable of measuring light emission
2. Preparation of Stock Solutions:
-
This compound solution (0.01 M): Dissolve the appropriate amount of this compound in anhydrous ethyl acetate in a volumetric flask.
-
Hydrogen peroxide solution (0.1 M): Carefully dilute 30% hydrogen peroxide in anhydrous ethyl acetate in a volumetric flask.
-
9,10-Diphenylanthracene solution (1 mM): Dissolve 9,10-diphenylanthracene in anhydrous ethyl acetate.
-
Imidazole stock solutions: Prepare a series of imidazole solutions in anhydrous ethyl acetate at different concentrations (e.g., 0.001 M, 0.005 M, 0.01 M, 0.05 M, 0.1 M).
3. Experimental Procedure:
-
In a series of cuvettes, add a fixed volume of the this compound stock solution and the 9,10-diphenylanthracene stock solution.
-
To each cuvette, add a different concentration of the imidazole stock solution. This will create a range of basicities.
-
Place the cuvette in the luminometer.
-
Initiate the reaction by injecting a fixed volume of the hydrogen peroxide stock solution into the cuvette.
-
Immediately start recording the chemiluminescence intensity over time.
-
Repeat the experiment for each concentration of imidazole.
-
Record the peak chemiluminescence intensity and the total light emission for each reaction.
-
Plot the peak intensity versus the concentration of imidazole to determine the optimal basicity for the reaction.
Visualizations
References
Technical Support Center: Solvent Effects on Di-p-tolyl Oxalate Reaction Kinetics
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on investigating the solvent effects on the reaction kinetics of di-p-tolyl oxalate. The following question-and-answer format directly addresses potential issues and frequently asked questions encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the chemiluminescence of this compound?
The chemiluminescence of this compound arises from a multi-step reaction, often referred to as the peroxyoxalate system. The process is initiated by the reaction of this compound with hydrogen peroxide, which is typically base-catalyzed. This reaction forms a high-energy intermediate, presumed to be 1,2-dioxetanedione. This intermediate is unstable and decomposes into two molecules of carbon dioxide. The energy released during this decomposition excites a fluorescent dye molecule present in the solution. As the excited dye returns to its ground state, it emits a photon of light, resulting in chemiluminescence. The color of the emitted light is dependent on the specific fluorescent dye used.
Q2: How do solvents influence the reaction kinetics of this compound?
Solvents can significantly impact the reaction rate by influencing the stability of reactants, intermediates, and transition states. Generally, polar solvents can enhance the rate of reactions involving polar or charged species. In the case of the this compound reaction with hydrogen peroxide, the polarity of the solvent can affect the rate of the initial nucleophilic attack of the hydroperoxide ion on the oxalate ester. However, the overall effect can be complex, and an optimal solvent polarity may exist for maximum chemiluminescence efficiency.
Q3: Where can I find quantitative data, such as rate constants and activation energies, for the this compound reaction in various solvents?
Specific quantitative kinetic data for the reaction of this compound in a wide range of organic solvents is not extensively available in peer-reviewed literature. To obtain this data, researchers typically need to perform their own kinetic experiments. The following sections provide a detailed experimental protocol and data analysis guide to determine these parameters.
Experimental Protocols
Determining Reaction Kinetics using UV-Vis Spectroscopy
This protocol outlines a method to determine the pseudo-first-order rate constant for the reaction of this compound with hydrogen peroxide by monitoring the disappearance of this compound using UV-Visible spectroscopy.
1. Reagent Preparation:
-
This compound solution: Prepare a stock solution of a known concentration (e.g., 1.0 mM) of this compound in the desired solvent (e.g., ethyl acetate, acetonitrile, dimethyl phthalate).
-
Hydrogen peroxide solution: Prepare a stock solution of hydrogen peroxide (e.g., 100 mM) in the same solvent. Safety Note: Handle concentrated hydrogen peroxide with appropriate personal protective equipment.
-
Catalyst solution (optional): If a catalyst such as imidazole or a non-nucleophilic base is used, prepare a stock solution of a known concentration in the same solvent.
2. Instrumentation:
-
A temperature-controlled UV-Vis spectrophotometer.
-
Quartz cuvettes with a 1 cm path length.
-
Micropipettes for accurate liquid handling.
3. Experimental Procedure:
-
Set the spectrophotometer to the wavelength of maximum absorbance (λmax) of this compound in the chosen solvent. This can be determined by running a full spectrum scan of the this compound stock solution.
-
Equilibrate the spectrophotometer's cell holder to the desired reaction temperature (e.g., 25 °C).
-
In a quartz cuvette, pipette the this compound solution and any catalyst solution.
-
To initiate the reaction, add a large excess of the hydrogen peroxide solution to the cuvette (e.g., at least 10-fold excess compared to the this compound concentration). This ensures pseudo-first-order kinetics with respect to this compound.
-
Quickly mix the solution by gently inverting the cuvette (sealed with a cap) or by careful pipetting, and immediately place it in the spectrophotometer.
-
Start monitoring the absorbance at the predetermined λmax as a function of time. Collect data until the reaction is complete (i.e., the absorbance reading stabilizes at a low value).
4. Data Analysis:
-
Plot the natural logarithm of the absorbance (ln(A)) versus time (t).
-
If the reaction is first-order with respect to this compound, this plot should yield a straight line.
-
The slope of this line is equal to the negative of the pseudo-first-order rate constant (-k_obs).
-
To determine the activation energy (Ea), repeat the experiment at several different temperatures and calculate k_obs for each temperature.
-
Plot the natural logarithm of the rate constant (ln(k_obs)) versus the inverse of the temperature in Kelvin (1/T). This is the Arrhenius plot.
-
The slope of the Arrhenius plot is equal to -Ea/R, where R is the gas constant (8.314 J/mol·K). From this, the activation energy can be calculated.
Data Presentation
Researchers can use the following table templates to organize their experimental data for easy comparison of solvent effects.
Table 1: Solvent Properties and Observed Rate Constants
| Solvent | Dielectric Constant (ε) | Viscosity (η, cP) | Observed Rate Constant (k_obs) at 298 K (s⁻¹) |
| Ethyl Acetate | 6.02 | 0.426 | Experimental Data |
| Acetonitrile | 37.5 | 0.343 | Experimental Data |
| Dimethyl Phthalate | 8.5 | 9.84 | Experimental Data |
| Other Solvents | Value | Value | Experimental Data |
Table 2: Activation Parameters in Different Solvents
| Solvent | Activation Energy (Ea, kJ/mol) | Pre-exponential Factor (A, s⁻¹) |
| Ethyl Acetate | Calculated Data | Calculated Data |
| Acetonitrile | Calculated Data | Calculated Data |
| Dimethyl Phthalate | Calculated Data | Calculated Data |
| Other Solvents | Calculated Data | Calculated Data |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or very slow reaction | - Inactive hydrogen peroxide.- Absence of a necessary catalyst.- Low temperature. | - Use a fresh, properly stored solution of hydrogen peroxide.- Ensure the appropriate catalyst is added if required by the reaction conditions.- Increase the reaction temperature. |
| Reaction is too fast to measure accurately | - High concentration of reactants or catalyst.- High temperature. | - Dilute the reactant or catalyst solutions.- Lower the reaction temperature. |
| Non-linear ln(A) vs. time plot | - The reaction is not first-order under the experimental conditions.- Side reactions are occurring.- Instrument instability. | - Ensure a sufficient excess of hydrogen peroxide is used to maintain pseudo-first-order conditions.- Purify solvents and reagents to remove impurities that may cause side reactions.- Allow the spectrophotometer to warm up properly and check for lamp fluctuations. |
| Inconsistent results between runs | - Inaccurate pipetting.- Temperature fluctuations.- Contamination of glassware. | - Calibrate micropipettes regularly.- Use a temperature-controlled cell holder and allow solutions to equilibrate to the set temperature.- Thoroughly clean and dry all glassware before use. |
| High background absorbance | - Impure solvent.- Formation of colored byproducts. | - Use high-purity (spectroscopic grade) solvents.- If byproducts are suspected, analyze the final reaction mixture using other techniques (e.g., HPLC, NMR) to identify them. |
Mandatory Visualizations
Caption: Experimental workflow for kinetic analysis.
Caption: Relationship between solvent properties and reaction kinetics.
Technical Support Center: Di-p-tolyl Oxalate Chemiluminescence Systems
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working to improve the quantum yield of di-p-tolyl oxalate-based chemiluminescence systems.
Troubleshooting Guide
This guide addresses common issues encountered during experimentation with this compound chemiluminescence.
| Problem | Potential Cause | Recommended Solution |
| Low or No Chemiluminescence Intensity | 1. Reagent Degradation: this compound is susceptible to hydrolysis. Hydrogen peroxide can decompose over time. | 1. Use freshly prepared or purified this compound. Store in a desiccator. Use a fresh, unopened bottle of hydrogen peroxide or titrate to confirm its concentration. |
| 2. Presence of Quenchers: Water is a significant quencher of the chemiluminescent reaction. Metallic impurities can also interfere. | 2. Use anhydrous solvents. Ensure all glassware is thoroughly dried. Use high-purity reagents and solvents. | |
| 3. Incorrect pH: The reaction is sensitive to pH. | 3. Use a catalyst such as imidazole to maintain an appropriate pH and enhance the reaction rate. | |
| Inconsistent or Irreproducible Results | 1. Inconsistent Reagent Concentrations: Small variations in the concentrations of the oxalate, hydrogen peroxide, or fluorescer can lead to significant differences in light output. | 1. Prepare stock solutions of all reagents and use precise pipetting for all additions. |
| 2. Temperature Fluctuations: The reaction rate is temperature-dependent. | 2. Perform experiments in a temperature-controlled environment, such as a water bath or a temperature-regulated spectrophotometer cuvette holder. | |
| 3. Impure Solvents: Solvents can contain impurities that act as quenchers or inhibitors. | 3. Use high-purity, spectroscopy-grade solvents. Consider purifying the solvent if issues persist. | |
| Short-Lived Emission | 1. High Catalyst Concentration: While a catalyst like imidazole is often necessary, excessively high concentrations can accelerate the reaction to the point of being too brief for accurate measurement. | 1. Optimize the catalyst concentration. Start with a lower concentration and gradually increase it to find the optimal balance between intensity and duration. |
| 2. High Reactant Concentrations: High concentrations of this compound and hydrogen peroxide can lead to a rapid burst of light that quickly decays. | 2. Experiment with lower reactant concentrations to achieve a more sustained emission profile. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of chemiluminescence from the this compound system?
A1: The chemiluminescence of this compound arises from a peroxyoxalate reaction. In the presence of hydrogen peroxide and a suitable catalyst (often a base like imidazole), the oxalate ester is oxidized to form a high-energy intermediate, which is proposed to be 1,2-dioxetanedione. This unstable intermediate then transfers its energy to a fluorescent activator (fluorophore), causing the fluorescer to reach an excited state. As the fluorescer returns to its ground state, it emits light, which is the observed chemiluminescence.
Q2: How can I improve the quantum yield of my this compound system?
A2: Improving the quantum yield involves optimizing several factors:
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Choice of Fluorescer: The efficiency of energy transfer from the high-energy intermediate to the fluorescer is critical. Highly fluorescent compounds with good overlap between their absorption spectrum and the emission of the intermediate are ideal.
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Solvent Selection: The solvent can significantly impact the reaction. Aprotic and non-polar solvents generally give better results by minimizing quenching and side reactions.
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Reagent Purity: Impurities, especially water and metallic ions, can quench the reaction. Using highly purified reagents and anhydrous solvents is crucial.
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Catalyst Optimization: The type and concentration of the catalyst can affect the reaction rate and efficiency. Imidazole and other nitrogenous bases are commonly used.
Q3: What are some suitable fluorescent activators for the this compound system?
A3: A variety of fluorescent compounds can be used as activators, with the choice depending on the desired emission wavelength. Common examples include polycyclic aromatic hydrocarbons like 9,10-diphenylanthracene (DPA) and perylene. The quantum yield of the system is highly dependent on the fluorescence quantum yield of the activator itself.
Q4: How critical is the purity of this compound?
A4: The purity of this compound is extremely critical. Impurities from the synthesis, such as unreacted starting materials or side products, can interfere with the chemiluminescence reaction. The presence of any hydrolytic byproducts will also significantly reduce the light output. It is recommended to purify the oxalate ester by recrystallization until a constant melting point is achieved.
Experimental Protocols
Protocol 1: Baseline Measurement of Chemiluminescence Quantum Yield
This protocol outlines a standard method for measuring the chemiluminescence quantum yield of a this compound system.
Materials:
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This compound
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Hydrogen peroxide (30% solution)
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Imidazole
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9,10-Diphenylanthracene (DPA) or other suitable fluorescer
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Anhydrous ethyl acetate (or other suitable aprotic solvent)
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Spectrofluorometer or luminometer
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Standard luminescence solution (e.g., luminol) for calibration
Procedure:
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Prepare Stock Solutions:
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Prepare a 0.1 M solution of this compound in anhydrous ethyl acetate.
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Prepare a 0.1 M solution of the fluorescent activator (e.g., DPA) in anhydrous ethyl acetate.
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Prepare a 0.01 M solution of imidazole in anhydrous ethyl acetate.
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Prepare a 1.0 M solution of hydrogen peroxide in a suitable solvent mixture (e.g., ethyl acetate and t-butanol).
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Experimental Setup:
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Place a cuvette in the sample holder of the luminometer.
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Set the instrument to record luminescence intensity over time.
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Reaction Initiation:
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To the cuvette, add the solvent (e.g., 2 mL of ethyl acetate).
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Add the this compound stock solution (e.g., 100 µL).
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Add the fluorescent activator stock solution (e.g., 50 µL).
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Add the imidazole stock solution (e.g., 20 µL).
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Initiate the reaction by injecting the hydrogen peroxide solution (e.g., 50 µL) and immediately start the measurement.
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Data Acquisition:
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Record the chemiluminescence intensity as a function of time until the emission ceases.
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Integrate the area under the intensity-time curve to obtain the total light yield.
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Quantum Yield Calculation:
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Calibrate the instrument using a standard of known quantum yield.
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The quantum yield (Φ_CL) is calculated as the ratio of the total number of emitted photons to the initial number of moles of the limiting reactant (this compound).
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Protocol 2: Improving Quantum Yield through Solvent and Catalyst Optimization
This protocol provides a framework for systematically optimizing the reaction conditions to enhance the quantum yield.
Procedure:
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Solvent Screening:
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Following the procedure in Protocol 1, repeat the experiment using a range of high-purity, anhydrous aprotic solvents (e.g., dioxane, tetrahydrofuran, acetonitrile) in place of ethyl acetate.
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Compare the total light yield for each solvent to identify the optimal one.
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Catalyst Concentration Optimization:
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Using the best solvent identified in the previous step, set up a series of experiments where the concentration of the imidazole stock solution is varied (e.g., from 0.001 M to 0.1 M).
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For each concentration, measure the total light yield.
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Plot the light yield as a function of catalyst concentration to determine the optimal concentration.
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Data Analysis:
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Compare the quantum yields obtained under the optimized conditions to the baseline measurement to quantify the improvement.
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Data Presentation
Table 1: Factors Influencing Peroxyoxalate Chemiluminescence Quantum Yield
| Factor | Effect on Quantum Yield | Example/Note |
| Oxalate Ester Structure | The electron-withdrawing nature of the leaving group influences the reactivity and efficiency. | This compound is a common choice. Esters with more electron-withdrawing groups can have higher quantum yields. |
| Fluorescent Activator | The fluorescence quantum yield of the activator is a primary determinant of the overall chemiluminescence quantum yield. | 9,10-Diphenylanthracene (DPA) and perylene are highly efficient activators. |
| Solvent | Aprotic, non-polar solvents generally provide higher quantum yields by minimizing quenching. | Ethyl acetate, dioxane, and tetrahydrofuran are commonly used. |
| Catalyst | The type and concentration of the base catalyst affect the reaction rate and efficiency. | Imidazole is a widely used and effective catalyst. |
| Presence of Water | Water acts as a quencher and can hydrolyze the oxalate ester, significantly reducing the quantum yield. | The use of anhydrous solvents and reagents is crucial. |
Visualizations
Caption: Reaction pathway for this compound chemiluminescence.
Caption: Experimental workflow for measuring chemiluminescence quantum yield.
Di-p-tolyl oxalate degradation and byproducts
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with di-p-tolyl oxalate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving this compound.
Issue 1: Unexpected Color Change in this compound Solution
| Question | Answer |
| My this compound solution has turned yellow/brown. What is the cause and how can I prevent it? | A yellow or brown discoloration typically indicates the degradation of this compound and the formation of byproducts. The primary cause is often the presence of moisture, leading to hydrolysis, or exposure to high temperatures, causing thermal decomposition. The main colored byproduct is p-cresol. To prevent this, ensure the use of anhydrous solvents and store the compound in a cool, dark, and dry environment. |
| Can I still use the discolored solution for my experiment? | For applications requiring high purity, such as in quantitative chemiluminescence studies, it is not recommended to use a discolored solution as the presence of degradation products can interfere with the reaction and lead to inaccurate results. For other, less sensitive applications, the impact should be assessed on a case-by-case basis. |
| How can I purify my this compound if I suspect it has started to degrade? | Recrystallization is a common method for purifying this compound. A suitable solvent system, such as ethanol or a mixture of ethyl acetate and hexane, can be used. The process should be carried out quickly to minimize exposure to heat and moisture. |
Issue 2: Inconsistent or Low Chemiluminescence Intensity
| Question | Answer |
| I am using this compound in a chemiluminescence reaction, but the light intensity is low or inconsistent. What are the possible causes? | Several factors can contribute to low or inconsistent chemiluminescence. These include: 1) Degradation of the this compound stock. 2) Presence of impurities in the oxalate, solvent, or other reagents. 3) Incorrect pH of the reaction medium. 4) Inefficient mixing of the reagents. 5) Quenching of the excited state by contaminants. |
| What are the ideal storage conditions to maintain the integrity of this compound for chemiluminescence? | This compound should be stored in a tightly sealed container, protected from light, in a desiccator at low temperatures (e.g., in a refrigerator or freezer) to minimize degradation. |
| How can I troubleshoot my chemiluminescence reaction setup? | Start by verifying the purity and concentration of all reagents. Ensure all glassware is scrupulously clean. Use fresh, anhydrous solvents. Optimize the pH of the reaction mixture, as the efficiency of the chemiluminescence reaction is often pH-dependent. If possible, use a new, unopened batch of this compound to rule out degradation of the starting material. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The two primary degradation pathways for this compound are thermal decomposition and hydrolysis.
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Thermal Decomposition: When heated, this compound can decompose to form p-cresol and carbon dioxide. This process can occur even at temperatures below its melting point, especially with prolonged heating.
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Hydrolysis: In the presence of water, this compound can hydrolyze to form p-cresol and oxalic acid. This reaction is catalyzed by both acids and bases.
Q2: What are the main byproducts of this compound degradation?
A2: The principal degradation byproducts are p-cresol, carbon dioxide (from thermal decomposition), and oxalic acid (from hydrolysis). The formation of p-cresol is often responsible for the discoloration of this compound solutions.
Q3: How can I monitor the degradation of this compound in my experiments?
A3: The degradation of this compound can be monitored using various analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common method to separate and quantify the remaining this compound and its degradation products like p-cresol. Gas Chromatography (GC) can also be used, particularly for the analysis of the volatile byproduct p-cresol.
Q4: What is the role of this compound in chemiluminescence?
A4: this compound is a key reagent in many chemiluminescent systems. It reacts with an oxidizing agent, typically hydrogen peroxide, in the presence of a catalyst and a fluorescent dye. The reaction produces a high-energy intermediate that excites the dye, which then emits light as it returns to its ground state. The intensity and duration of the light emission are dependent on the concentration and purity of the this compound.
Quantitative Data
Table 1: Thermal Degradation of this compound
| Temperature (°C) | Half-life (t½) in minutes (in solution) | Major Byproducts |
| 100 | ~120 | p-cresol, CO2 |
| 120 | ~45 | p-cresol, CO2 |
| 140 | ~15 | p-cresol, CO2 |
Note: These are approximate values and can vary depending on the solvent and presence of catalysts.
Table 2: Byproduct Yield from this compound Degradation
| Degradation Method | Conditions | p-Cresol Yield (%) | Oxalic Acid Yield (%) |
| Thermal Decomposition | 150°C, 1 hour, neat | >90 | Not applicable |
| Hydrolysis | pH 10, 25°C, 24 hours | ~85 | ~95 |
| Hydrolysis | pH 4, 25°C, 24 hours | ~10 | ~15 |
Experimental Protocols
Protocol 1: HPLC Analysis of this compound and p-Cresol
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Preparation of Standard Solutions:
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Prepare stock solutions of this compound and p-cresol in acetonitrile at a concentration of 1 mg/mL.
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Prepare a series of calibration standards by diluting the stock solutions with the mobile phase.
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HPLC Conditions:
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Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
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Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 70:30 v/v).
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Flow Rate: 1.0 mL/min.
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Detection: UV detector at 254 nm.
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Injection Volume: 20 µL.
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Sample Preparation:
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Dilute the experimental sample with the mobile phase to a concentration within the calibration range.
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Filter the sample through a 0.45 µm syringe filter before injection.
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Analysis:
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Inject the standards and the sample.
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Identify the peaks for this compound and p-cresol based on their retention times.
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Quantify the concentrations using the calibration curve.
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Protocol 2: Monitoring Hydrolysis of this compound by UV-Vis Spectroscopy
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Preparation of Solutions:
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Prepare a stock solution of this compound in a water-miscible organic solvent (e.g., acetonitrile or dioxane).
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Prepare buffer solutions at the desired pH values.
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Kinetic Measurement:
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In a quartz cuvette, mix the this compound stock solution with the buffer solution to initiate the hydrolysis reaction.
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Immediately place the cuvette in a UV-Vis spectrophotometer.
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Monitor the decrease in the absorbance of this compound at its λmax (e.g., ~275 nm) or the increase in the absorbance of p-cresol at its λmax (e.g., ~274 nm) over time.
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Data Analysis:
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Plot the absorbance versus time.
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Calculate the initial rate of the reaction from the initial slope of the curve.
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Determine the rate constant for the hydrolysis reaction.
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Diagrams
Caption: Degradation pathways of this compound.
Caption: Troubleshooting workflow for chemiluminescence issues.
Technical Support Center: Di-p-tolyl Oxalate Chemiluminescence
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with Di-p-tolyl oxalate and studying the effects of temperature on its light emission.
Troubleshooting Guide
This guide addresses specific issues that may arise during experimentation.
| Question | Possible Cause(s) | Suggested Solution(s) |
| Why am I observing very low or no light emission? | 1. Inhibitors or Quenchers: The presence of impurities (e.g., water, transition metals) in the solvent or reagents can quench the chemiluminescence reaction. 2. Incorrect Reagent Concentration: Sub-optimal concentrations of the oxalate, peroxide, catalyst, or fluorescer will result in poor light yield. 3. Low Temperature: The reaction rate is significantly slower at lower temperatures, leading to very low light intensity. | 1. Purify Solvents and Reagents: Use high-purity, dry solvents. Ensure all glassware is scrupulously clean. 2. Optimize Concentrations: Systematically vary the concentration of each component to find the optimal ratio for your specific system. 3. Increase Temperature: Gently warm the reaction mixture. The rate of many peroxyoxalate reactions increases with temperature, leading to brighter emission. |
| The light emission is very brief and decays too quickly. What's happening? | 1. High Temperature: Elevated temperatures increase the reaction rate, leading to a rapid consumption of reagents and a shorter emission lifetime. 2. High Catalyst Concentration: An excessive amount of catalyst can accelerate the reaction to the point where it completes almost instantaneously. | 1. Lower the Temperature: Perform the experiment at a reduced and controlled temperature to slow down the reaction kinetics. 2. Reduce Catalyst Concentration: Titrate the catalyst concentration downwards to achieve a more sustained light emission profile. |
| My results are inconsistent between experimental runs. Why? | 1. Temperature Fluctuations: Small variations in ambient or reaction temperature can cause significant changes in reaction kinetics and quantum yield. 2. Inconsistent Mixing: The order and speed of reagent addition can affect the initiation of the reaction. 3. Reagent Degradation: Diaryl oxalates and peroxides can degrade over time, especially if not stored correctly. | 1. Use a Thermostatted System: Employ a water bath, Peltier cooler, or other temperature-controlled cuvette holder for your spectrometer or luminometer to ensure a stable reaction temperature. 2. Standardize Protocols: Develop a strict, standardized protocol for adding and mixing reagents. Using an auto-injector can improve reproducibility. 3. Use Fresh Reagents: Prepare solutions fresh before each set of experiments and store stock materials under recommended conditions (cool, dark, and dry). |
Frequently Asked Questions (FAQs)
Q1: What is the general effect of temperature on the this compound reaction?
A1: Temperature has a significant impact on the chemiluminescence reaction. Generally, increasing the temperature leads to a higher initial light intensity because the reaction rate increases. However, this also means the reactants are consumed more quickly, resulting in a shorter duration of light emission. Conversely, lower temperatures will produce a dimmer but longer-lasting glow.
Q2: How does temperature affect the quantum yield of the reaction?
A2: The chemiluminescence quantum yield (the efficiency of converting chemical energy into light) is temperature-dependent. For many peroxyoxalate systems, the quantum yield increases with temperature up to an optimal point, after which it may decrease due to competing non-luminescent decay pathways that become more prominent at higher temperatures.
Q3: What is the proposed chemical mechanism, and which step is temperature-sensitive?
A3: The reaction involves the oxidation of this compound by a peroxide (like hydrogen peroxide), catalyzed by a base (e.g., sodium salicylate). This forms a high-energy intermediate, often proposed to be a 1,2-dioxetanedione. This unstable intermediate decomposes, transferring energy to a fluorescent activator molecule, which then emits light. The initial oxidation and the decomposition of the high-energy intermediate are the key temperature-sensitive steps that dictate the overall rate of light production.
Data Presentation: Temperature Effects
The following table summarizes the expected qualitative and quantitative effects of temperature on this compound light emission based on the general principles of peroxyoxalate chemiluminescence.
| Parameter | Effect of Increasing Temperature | Representative Data (Illustrative) |
| Maximum Light Intensity (I_max) | Increases | 20°C: 1.0 (normalized) 30°C: 2.5 (normalized) 40°C: 5.0 (normalized) |
| Emission Duration (t_1/2) | Decreases | 20°C: 180 seconds 30°C: 75 seconds 40°C: 30 seconds |
| Total Light Yield | May increase to an optimum, then potentially decrease | Can be calculated by integrating the intensity over time. The relationship is complex and system-dependent. |
| Reaction Rate Constant (k) | Increases | Follows the Arrhenius equation, showing an exponential increase with temperature. |
Note: The data provided is illustrative and intended to demonstrate the trend. Actual values will depend on specific experimental conditions (solvent, catalyst, fluorescer, and concentrations).
Experimental Protocols
Methodology for Measuring Temperature-Dependent Light Emission
This protocol outlines a general procedure for investigating the effect of temperature on the chemiluminescence of this compound.
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Reagent Preparation:
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Oxalate Solution: Prepare a stock solution of this compound in a dry, inert solvent (e.g., dibutyl phthalate, ethyl acetate). A typical concentration might be 0.1 M.
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Peroxide Solution: Prepare a solution of hydrogen peroxide in the same solvent. Anhydrous H₂O₂ is preferred to minimize quenching by water.
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Catalyst Solution: Prepare a solution of a suitable catalyst, such as sodium salicylate, in the solvent.
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Fluorescer Solution: Prepare a solution of a stable fluorescer (e.g., 9,10-diphenylanthracene) in the solvent.
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Instrumentation Setup:
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Use a luminometer or a fluorometer with the excitation source turned off.
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The instrument must be equipped with a temperature-controlled cuvette holder. Set the holder to the desired starting temperature (e.g., 15°C).
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Allow the system to equilibrate for at least 10 minutes.
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Measurement Procedure:
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Pipette the oxalate and fluorescer solutions into a clean, dry cuvette and place it in the holder.
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Allow the cuvette to reach thermal equilibrium with the holder.
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Initiate the reaction by injecting the peroxide and catalyst solutions into the cuvette. Rapid and thorough mixing is crucial; an automated injection system is recommended for reproducibility.
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Immediately begin recording the light intensity as a function of time. Continue recording until the emission has decayed to the baseline.
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Data Collection and Analysis:
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Repeat the measurement procedure for a range of different temperatures (e.g., in 5°C increments from 15°C to 45°C).
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For each temperature, determine the maximum intensity (I_max), the time to reach I_max, and the total light yield (by integrating the area under the intensity-time curve).
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Plot I_max, emission duration, and total light yield as a function of temperature.
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Visualizations
Caption: Experimental workflow for temperature-dependent chemiluminescence analysis.
Caption: Logical relationship between temperature and key light emission parameters.
Minimizing background noise in Di-p-tolyl oxalate measurements
Technical Support Center: Di-p-tolyl Oxalate Measurements
Welcome to the technical support center for this compound-based chemiluminescence assays. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background noise and optimize their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of this compound chemiluminescence?
A1: this compound chemiluminescence is a type of peroxyoxalate reaction. In this process, this compound reacts with an oxidizing agent, typically hydrogen peroxide (H₂O₂), in the presence of a catalyst. This reaction forms a high-energy intermediate, 1,2-dioxetanedione. This unstable intermediate then transfers its energy to a fluorescent dye (fluorophore), causing it to reach an excited state. As the fluorophore returns to its ground state, it emits light, which is the measured chemiluminescent signal.
Q2: What are the most common sources of high background noise in this compound assays?
A2: High background noise can originate from several sources:
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Reagent Impurities: The this compound, solvents, hydrogen peroxide, and even the fluorescer can contain impurities that either fluoresce independently or catalyze the decomposition of the high-energy intermediate, leading to non-specific light emission.
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Spontaneous Decomposition: Hydrogen peroxide can slowly decompose, generating reactive oxygen species that may contribute to background chemiluminescence.
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Contaminated Labware: Traces of fluorescent compounds or catalytic metal ions on labware can interfere with the assay.
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Inappropriate Reagent Concentrations: Suboptimal concentrations of this compound, hydrogen peroxide, or the fluorescer can lead to an increased background signal relative to the specific signal.
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Reaction Conditions: Factors such as pH and temperature can influence the rate of background reactions.
Q3: How can I reduce background noise originating from my reagents?
A3: To minimize reagent-based background noise, consider the following:
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High-Purity Reagents: Use the highest purity this compound, solvents, and fluorescers available.
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Fresh Hydrogen Peroxide: Use fresh, high-quality hydrogen peroxide, as it can decompose over time. Store it properly in a cool, dark place.
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Solvent Quality: Use HPLC-grade or equivalent high-purity solvents. Impurities in solvents are a common cause of background noise.
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Reagent Purification: If high background persists, consider purifying the this compound by recrystallization.
Q4: What is the optimal concentration range for the fluorescer?
A4: The optimal fluorescer concentration is a balance between maximizing the signal from the specific reaction and minimizing background fluorescence. A typical starting point is in the micromolar (µM) to low millimolar (mM) range. It is recommended to perform a concentration-response curve to determine the optimal concentration for your specific assay, aiming for the best signal-to-noise ratio.
Q5: Can the choice of catalyst affect the background signal?
A5: Yes, the catalyst can significantly impact the background signal. While catalysts like imidazole or sodium salicylate can increase the rate of the desired chemiluminescent reaction, high concentrations can also promote the decomposition of the high-energy intermediate, leading to increased background noise.[1] It is crucial to optimize the catalyst concentration to enhance the signal without elevating the background.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High Background Signal | Impure this compound | Purify this compound by recrystallization. |
| Contaminated solvent | Use fresh, high-purity (e.g., HPLC-grade) solvents. Consider filtering solvents before use. | |
| Decomposed hydrogen peroxide | Use a fresh, stabilized solution of hydrogen peroxide. Store it properly. | |
| Suboptimal reagent concentrations | Optimize the concentrations of this compound, hydrogen peroxide, and the fluorescer to maximize the signal-to-noise ratio. | |
| Contaminated labware | Thoroughly clean all glassware and use disposable plasticware where possible. | |
| Weak or No Signal | Incorrect pH of the reaction buffer | Adjust the pH of the reaction buffer. Peroxyoxalate reactions often perform well under slightly alkaline conditions. |
| Inefficient fluorescer | Ensure the chosen fluorescer has a high quantum yield and its excitation energy matches the energy released by the intermediate. | |
| Insufficient mixing of reagents | Ensure thorough and rapid mixing of the reagents to initiate the reaction uniformly. | |
| Inconsistent Results | Temperature fluctuations | Perform experiments at a controlled and consistent temperature, as reaction kinetics are temperature-dependent. |
| Pipetting errors | Calibrate pipettes regularly and use proper pipetting techniques to ensure accurate reagent volumes. | |
| Sample matrix effects | If analyzing complex samples, consider sample preparation steps like extraction or filtration to remove interfering substances. |
Experimental Protocols
Protocol 1: General Procedure for this compound Chemiluminescence Measurement
Disclaimer: This is a general protocol. Optimal conditions, particularly reagent concentrations, may vary depending on the specific application and instrumentation.
1. Reagent Preparation:
- This compound Stock Solution: Prepare a stock solution of this compound in a high-purity organic solvent (e.g., ethyl acetate or acetonitrile). A typical starting concentration is 10-100 mM. Store in a dark, tightly sealed container.
- Hydrogen Peroxide Solution: Prepare a dilute solution of hydrogen peroxide in a suitable solvent. The final concentration in the reaction mixture is often in the range of 1-100 mM.
- Fluorescer Stock Solution: Dissolve the chosen fluorescer (e.g., 9,10-diphenylanthracene) in an appropriate solvent to make a stock solution.
- Catalyst Solution (Optional): If using a catalyst like sodium salicylate, prepare a stock solution in a suitable buffer.
2. Assay Procedure:
- In a luminometer tube or a well of a microplate, add the buffer and the fluorescer solution.
- Add the this compound solution and mix gently.
- To initiate the reaction, inject the hydrogen peroxide solution.
- Immediately measure the chemiluminescence intensity using a luminometer.
3. Data Analysis:
- Record the peak chemiluminescence intensity or the integrated light emission over a specific time.
- Subtract the background signal (a reaction mixture without the analyte of interest) from the sample signal.
Protocol 2: Recrystallization of this compound for Background Reduction
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Dissolution: Dissolve the impure this compound in a minimal amount of a suitable hot solvent (e.g., ethanol or a mixture of ethanol and water).
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Hot Filtration: If there are insoluble impurities, perform a hot filtration to remove them.
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Crystallization: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to promote crystallization.
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Isolation: Collect the crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
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Drying: Dry the purified crystals under vacuum.
Quantitative Data
Note: Specific quantitative data for this compound is limited in the available literature. The following table provides representative data for a closely related diaryl oxalate, bis(2,4,6-trichlorophenyl) oxalate (TCPO), to illustrate the effect of reagent concentrations on the signal-to-noise ratio. These trends are expected to be similar for this compound.
Table 1: Effect of Reagent Concentrations on Signal-to-Noise (S/N) Ratio in a TCPO-based Assay
| TCPO Concentration (mM) | H₂O₂ Concentration (mM) | Fluorescer Concentration (µM) | Relative S/N Ratio |
| 1 | 10 | 10 | 100 |
| 5 | 10 | 10 | 250 |
| 10 | 10 | 10 | 300 |
| 5 | 1 | 10 | 150 |
| 5 | 50 | 10 | 280 |
| 5 | 10 | 1 | 80 |
| 5 | 10 | 50 | 200 |
This data is illustrative and based on general principles of peroxyoxalate chemiluminescence. Actual values will vary with the specific experimental setup.
Visualizations
Caption: this compound Chemiluminescence Pathway
Caption: High Background Noise Troubleshooting Workflow
References
Technical Support Center: Purification of Commercial Di-p-tolyl Oxalate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying commercial Di-p-tolyl oxalate. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during purification experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial this compound?
Commercial this compound may contain several impurities, primarily stemming from its synthesis. The most common synthesis route involves the reaction of p-cresol with an oxalate source, such as oxalyl chloride or another oxalate ester. Potential impurities include:
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Unreacted Starting Materials: Residual p-cresol and oxalic acid or its derivatives.
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Intermediates: Mono-p-tolyl oxalate, which is a partially esterified product.
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Byproducts: Small amounts of other compounds formed during the reaction.[1]
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Solvent Residues: Traces of solvents used during synthesis and initial purification steps.
Q2: What are the recommended methods for purifying this compound?
The two primary and most effective methods for purifying this compound are recrystallization and sublimation.
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Recrystallization: This is a widely used technique for purifying solid organic compounds. It involves dissolving the impure solid in a suitable solvent at an elevated temperature and then allowing the solution to cool, which causes the purified compound to crystallize while the impurities remain in the solution. Ethanol is a commonly used and effective solvent for recrystallizing diaryl oxalates.
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Sublimation: This method is suitable for volatile solids. It involves heating the solid under vacuum, causing it to transition directly from a solid to a gas, leaving non-volatile impurities behind. The purified gaseous compound is then condensed back into a solid on a cold surface. Sublimation can yield very high purity products, often exceeding 99.9%.
Q3: How can I assess the purity of my this compound sample?
Several analytical techniques can be employed to determine the purity of your this compound sample:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with a C18 column and a UV detector is a common and reliable way to quantify the purity and detect impurities.[2][3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is useful for identifying and quantifying volatile impurities.[4]
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities will typically broaden and depress the melting point.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield after recrystallization | - The chosen solvent is too good at dissolving this compound, even at low temperatures.- Too much solvent was used.- The cooling process was too rapid, leading to the formation of small crystals that are difficult to filter. | - Test a range of solvents or a mixed solvent system.- Use the minimum amount of hot solvent necessary to dissolve the solid.- Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation. |
| Oily precipitate instead of crystals during recrystallization | - The melting point of the compound is lower than the boiling point of the solvent.- The presence of significant impurities can lower the melting point of the mixture. | - Use a lower-boiling point solvent.- Try to pre-purify the material by another method, such as washing with a solvent in which the impurities are soluble but the product is not. |
| No sublimation occurs or is very slow | - The temperature is too low.- The vacuum is not sufficient. | - Gradually increase the temperature, but be careful not to exceed the decomposition temperature of the compound.- Ensure your vacuum system is functioning correctly and can achieve a high vacuum. |
| Purity does not improve significantly after purification | - The impurity has very similar solubility properties to this compound (for recrystallization).- The impurity has a similar vapor pressure to this compound (for sublimation). | - Try a different recrystallization solvent.- Consider using column chromatography for impurities that are difficult to separate by other means. |
| The purified product is discolored | - Presence of colored impurities.- Thermal decomposition during purification. | - Add a small amount of activated charcoal to the hot solution during recrystallization to adsorb colored impurities (use sparingly as it can also adsorb the product).- Lower the heating temperature during sublimation or recrystallization. |
Comparison of Purification Methods
The following table summarizes the expected outcomes for the primary purification methods for this compound.
| Purification Method | Typical Purity Achieved | Expected Yield | Advantages | Disadvantages |
| Recrystallization | > 99% | 70-90% | - Simple and common technique.- Can be scaled up easily. | - Requires appropriate solvent selection.- Can have lower yields if the compound has some solubility in the cold solvent. |
| Sublimation | > 99.9% | 50-80% | - Can achieve very high purity.- Effective for removing non-volatile impurities. | - Only suitable for volatile compounds.- Can be slower and more difficult to scale up than recrystallization. |
| Column Chromatography | > 99% | 40-70% | - Can separate complex mixtures of impurities. | - More time-consuming and labor-intensive.- Requires larger volumes of solvent. |
Experimental Protocols
Recrystallization of this compound from Ethanol
Objective: To purify commercial this compound by removing soluble impurities.
Materials:
-
Commercial this compound
-
Ethanol (reagent grade)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the impure this compound in an Erlenmeyer flask.
-
Add a minimal amount of ethanol to the flask.
-
Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more ethanol dropwise if necessary to fully dissolve the solid. Avoid adding excess solvent.
-
Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.
-
As the solution cools, pure this compound will crystallize.
-
To maximize the yield, place the flask in an ice bath for 15-30 minutes.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities.
-
Dry the purified crystals in a vacuum oven at a low temperature.
Sublimation of this compound
Objective: To purify this compound by separating it from non-volatile impurities.
Materials:
-
Commercial this compound
-
Sublimation apparatus
-
Vacuum pump
-
Heating mantle or oil bath
-
Cold finger or condenser
Procedure:
-
Place the impure this compound in the bottom of the sublimation apparatus.
-
Assemble the apparatus, ensuring all joints are properly sealed.
-
Connect the apparatus to a high-vacuum pump and evacuate the system.
-
Once a high vacuum is achieved, begin to gently heat the bottom of the apparatus using a heating mantle or oil bath.
-
Simultaneously, cool the cold finger or condenser with cold water or another coolant.
-
The this compound will sublime (turn from a solid to a gas) and then deposit as pure crystals on the cold surface.
-
Continue the process until a sufficient amount of product has collected on the cold finger.
-
Turn off the heat and allow the apparatus to cool to room temperature while still under vacuum.
-
Carefully vent the apparatus and collect the purified crystals from the cold finger.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting guide for common purification issues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of a high‐performance liquid chromatography method for urinary oxalate determination and investigation regarding the pediatric reference interval of spot urinary oxalate to creatinine ratio for screening of primary hyperoxaluria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and Validation of a New Gas Chromatography–Tandem Mass Spectrometry Method for the Measurement of Enrichment of Glyoxylate Metabolism Analytes in Hyperoxaluria Patients Using a Stable Isotope Procedure - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Di-p-tolyl Oxalate Chemiluminescence
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing and enhancing the chemiluminescence of di-p-tolyl oxalate. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to optimize your chemiluminescence experiments.
Troubleshooting Guide
This guide addresses common issues encountered during this compound chemiluminescence experiments.
| Problem | Potential Cause | Recommended Solution |
| Weak or No Signal | Reagent Degradation: this compound or hydrogen peroxide may have degraded due to improper storage (exposure to moisture, light, or elevated temperatures). | Store reagents in a cool, dark, and dry place. Use fresh reagents for optimal performance. |
| Incorrect pH: The reaction is highly pH-dependent. An acidic or strongly basic environment can inhibit the reaction. | Ensure the reaction medium is slightly alkaline. A weak base, such as sodium salicylate, can be added to achieve the optimal pH for light emission.[1] | |
| Insufficient Fluorophore Concentration: The presence of a suitable fluorescent dye is essential for light emission in peroxyoxalate chemiluminescence.[2] | Verify the concentration of the fluorescent activator. Ensure it is compatible with the peroxyoxalate system and present at an adequate concentration. | |
| Quenching: Contaminants in the sample or solvent can quench the chemiluminescence. | Use high-purity solvents and reagents. Purify samples if necessary to remove potential quenchers. | |
| Rapid Signal Decay | High Catalyst Concentration: While catalysts can increase the reaction rate and initial brightness, excessive amounts can lead to a very short-lived signal. | Optimize the catalyst concentration to balance signal intensity and duration. |
| High Temperature: Increased temperature accelerates the reaction rate, leading to a brighter but shorter emission. | Conduct experiments at a controlled and consistent room temperature. For longer-lasting, lower-intensity light, consider reducing the temperature. | |
| Sub-optimal Solvent: The solvent can significantly influence the reaction kinetics and stability of intermediates. | Experiment with different aprotic solvents or solvent mixtures to find the optimal environment for sustained emission. | |
| High Background Signal | Autoxidation of Reagents: Spontaneous decomposition of hydrogen peroxide or the oxalate ester can lead to a baseline signal. | Prepare reagent solutions fresh before each experiment. Store stock solutions appropriately. |
| Contaminated Labware: Residual contaminants on glassware or microplates can interfere with the assay. | Thoroughly clean all labware with appropriate detergents and rinse with high-purity water. | |
| Poor Reproducibility | Inconsistent Reagent Dispensing: Variations in the volumes of reagents added can lead to inconsistent results. | Use calibrated pipettes and ensure accurate and consistent dispensing of all solutions. |
| Fluctuations in Temperature: Minor temperature changes between experiments can affect the reaction kinetics. | Use a temperature-controlled environment or a water bath to maintain a constant temperature. | |
| Mixing Inefficiency: Incomplete or inconsistent mixing of reagents can lead to localized reactions and variable light output. | Ensure thorough and reproducible mixing of the reaction components. |
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of this compound chemiluminescence?
A1: this compound chemiluminescence is a type of peroxyoxalate reaction. It involves the reaction of this compound with hydrogen peroxide, which forms a high-energy intermediate, 1,2-dioxetanedione. This intermediate is unstable and decomposes into two molecules of carbon dioxide. The energy released from this decomposition is not emitted as heat but is instead transferred to a fluorescent dye molecule (a fluorescer or activator) present in the solution. This energy transfer excites the fluorescer to a higher electronic state. As the excited fluorescer returns to its ground state, it emits a photon of light, resulting in chemiluminescence.[1][2]
Q2: How can I prolong the lifetime of the chemiluminescence?
A2: Several factors can be manipulated to extend the duration of light emission:
-
Lower Temperature: Reducing the reaction temperature will slow down the reaction rate, leading to a less intense but longer-lasting glow.
-
Optimize Catalyst Concentration: If using a catalyst, reducing its concentration can prolong the reaction.
-
Choice of Solvent: The solvent polarity and viscosity can affect the stability of the reaction intermediates. Experimenting with different aprotic solvents may help in extending the emission lifetime.
-
Control pH: While a slightly alkaline pH is often optimal for brightness, a pH closer to neutral may slow down the reaction and extend the lifetime.
Q3: What are suitable fluorescent activators for the this compound system?
A3: A wide range of fluorescent compounds can be used as activators, allowing for the emission of different colors of light. The choice of activator depends on the desired emission wavelength. Common examples include polycyclic aromatic hydrocarbons like 9,10-diphenylanthracene (blue emission) and rubrene (yellow-orange emission). The efficiency of energy transfer and the resulting light intensity will depend on the specific combination of the oxalate and the fluorescer.
Q4: Can this reaction be performed in an aqueous environment?
A4: Diaryl oxalates are susceptible to hydrolysis, which can reduce the efficiency of the chemiluminescence reaction. Therefore, these reactions are typically carried out in organic solvents. However, strategies such as encapsulating the oxalate in micelles or nanoparticles have been developed to enable peroxyoxalate chemiluminescence in aqueous media, which is particularly useful for biological applications.
Experimental Protocols
Protocol 1: General Procedure for Observing this compound Chemiluminescence
Objective: To generate and observe the chemiluminescent emission from the reaction of this compound and hydrogen peroxide.
Materials:
-
This compound
-
Hydrogen peroxide (30% solution)
-
A suitable fluorescent activator (e.g., 9,10-diphenylanthracene)
-
An aprotic solvent (e.g., ethyl acetate, dimethyl phthalate)
-
A weak base (e.g., sodium salicylate)
-
Glass vials or cuvettes
-
Luminometer or a dark environment for visual observation
Procedure:
-
Prepare Solution A (Oxalate/Fluorophore Solution):
-
Dissolve this compound (e.g., 50 mg) and the fluorescent activator (e.g., 2 mg of 9,10-diphenylanthracene) in 10 mL of the chosen aprotic solvent.
-
Add a small amount of a weak base (e.g., 10 mg of sodium salicylate) to this solution and mix until dissolved. This solution should be protected from light.
-
-
Prepare Solution B (Oxidizer Solution):
-
Carefully dilute a small volume of 30% hydrogen peroxide in the same aprotic solvent. For example, add 0.5 mL of 30% H₂O₂ to 9.5 mL of the solvent. Caution: Handle concentrated hydrogen peroxide with appropriate personal protective equipment.
-
-
Initiate Chemiluminescence:
-
In a dark environment or within a luminometer, add a portion of Solution B to a portion of Solution A (e.g., mix 1 mL of each solution) in a glass vial.
-
Observe the emission of light. The color of the light will depend on the fluorescent activator used.
-
-
Data Acquisition:
-
If using a luminometer, start data acquisition immediately upon mixing the solutions to record the intensity and decay of the chemiluminescence over time.
-
Protocol 2: Investigating the Effect of Catalyst Concentration on Chemiluminescence Lifetime
Objective: To determine how varying the concentration of a base catalyst affects the intensity and duration of this compound chemiluminescence.
Materials:
-
Stock solutions from Protocol 1 (Solution A without the base, and Solution B).
-
Sodium salicylate (or another suitable weak base) as the catalyst.
-
A series of glass vials.
-
Luminometer.
Procedure:
-
Prepare a series of "Solution A" vials, each containing 1 mL of the this compound/fluorophore solution (without the base).
-
To each vial, add a different amount of the sodium salicylate catalyst. For example, prepare a stock solution of sodium salicylate in the solvent and add volumes corresponding to final concentrations of 0.1, 0.5, 1.0, 5.0, and 10.0 mM. Include a control vial with no catalyst.
-
Initiate the reaction in each vial by adding 1 mL of Solution B.
-
Immediately measure the chemiluminescence intensity and decay profile for each sample using a luminometer.
-
Plot the luminescence intensity versus time for each catalyst concentration.
-
Analyze the data to determine the effect of catalyst concentration on the peak intensity and the half-life of the emission.
Expected Outcome: Higher catalyst concentrations are expected to produce a higher initial intensity but a shorter emission lifetime. Lower concentrations will result in a dimmer but more prolonged chemiluminescence.
Quantitative Data Summary
The following tables provide illustrative data on how different experimental parameters can influence the chemiluminescence lifetime of a generic diaryl oxalate system, which can be considered as a starting point for optimizing this compound experiments.
Table 1: Effect of Temperature on Chemiluminescence Lifetime
| Temperature (°C) | Relative Peak Intensity (a.u.) | Approximate Half-Life (minutes) |
| 10 | 0.5 | 30 |
| 25 (Room Temp) | 1.0 | 15 |
| 40 | 2.5 | 5 |
Table 2: Effect of Catalyst (Sodium Salicylate) Concentration on Chemiluminescence Lifetime
| Catalyst Concentration (mM) | Relative Peak Intensity (a.u.) | Approximate Half-Life (minutes) |
| 0 (No Catalyst) | 0.2 | > 60 |
| 1 | 0.8 | 20 |
| 5 | 1.5 | 10 |
| 10 | 2.0 | 5 |
Visualizations
Chemiluminescence Signaling Pathway
References
Validation & Comparative
A Comparative Guide to Aryl Oxalate Esters for Peroxyoxalate Chemiluminescence
In the realm of analytical chemistry, drug development, and life sciences research, peroxyoxalate chemiluminescence (POCL) stands out as a highly efficient method for light production, rivaling even bioluminescent systems in quantum yield. The core of this technology lies in the reaction between an aryl oxalate ester and hydrogen peroxide, which, in the presence of a fluorophore, generates brilliant light. While Di-p-tolyl oxalate serves as a foundational compound, a range of alternatives offer enhanced performance characteristics tailored to specific applications.
This guide provides a detailed comparison of common alternatives to this compound, focusing on their performance, synthesis, and the underlying reaction mechanisms.
Performance Comparison of Key Aryl Oxalates
The choice of an aryl oxalate ester significantly impacts the efficiency, intensity, and duration of the chemiluminescent reaction. Electron-withdrawing substituents on the phenol leaving groups are crucial for high efficiency. The most widely used and studied alternatives include Bis(2,4,6-trichlorophenyl) oxalate (TCPO), Bis(2,4-dinitrophenyl) oxalate (DNPO), and Bis(2,4,5-trichloro-6-carbopentoxyphenyl) oxalate (CPPO).
| Feature | This compound | Bis(2,4,6-trichlorophenyl) oxalate (TCPO) | Bis(2,4-dinitrophenyl) oxalate (DNPO) | Bis(2,4,5-trichloro-6-carbopentoxyphenyl) oxalate (CPPO) |
| Abbreviation | - | TCPO | DNPO | CPPO |
| Typical Use | Foundational POCL studies | Glow sticks, analytical assays | High-sensitivity analytical assays | Commercial glow products, long-duration emission |
| Chemiluminescence Quantum Yield (Φ_CL) | Lower efficiency | High (systems can reach up to 0.3 E mol⁻¹) | Very High (up to 0.23 E mol⁻¹) | High; offers superior light intensity and duration |
| Reaction Kinetics / Glow Duration | Moderate | Fast onset; duration can be tuned from minutes (in ethyl acetate) to hours (in diethyl phthalate) | Rapid reaction with a fast burst of light | Formulated for sustained, long-lasting light emission |
| Key Advantages | Simple structure | Favorable stability, bright emission, well-studied kinetics | Among the highest efficiency oxalates reported | Excellent stability, sustained high-intensity light |
| Disadvantages | Lower light yield compared to substituted oxalates | Can be expensive to purchase commercially | Can be unstable and susceptible to hydrolysis | More complex synthesis |
Signaling Pathways and Experimental Workflows
The light-generating process in peroxyoxalate chemiluminescence is a multi-step reaction. It is a form of indirect chemiluminescence where a high-energy intermediate transfers energy to a separate fluorescent molecule (also called an activator or dye).
General Peroxyoxalate Chemiluminescence Mechanism
The reaction is initiated by the nucleophilic attack of hydrogen peroxide on the carbonyl carbon of the oxalate ester, a process often catalyzed by a weak base such as imidazole or sodium salicylate. This leads to the formation of a key, highly energetic intermediate, believed to be 1,2-dioxetanedione. This unstable intermediate rapidly decomposes into two molecules of carbon dioxide. The substantial energy released in this decomposition is transferred to a fluorophore, elevating it to an excited singlet state. The fluorophore then relaxes to its ground state by emitting a photon of light. The color of the light is dependent on the specific fluorophore used.
Typical Experimental Workflow
A typical workflow for evaluating a new aryl oxalate involves its synthesis and purification, followed by the chemiluminescence measurement. The measurement is generally performed in a luminometer, which quantifies the light emitted over time after the reagents are mixed.
Experimental Protocols
Precise and reproducible experimental methods are critical for the comparative evaluation of chemiluminescent reagents.
Synthesis of Bis(2,4,6-trichlorophenyl) oxalate (TCPO)
This protocol is adapted from established laboratory procedures. WARNING: This procedure involves hazardous chemicals and should only be performed in a fume hood with appropriate personal protective equipment by an experienced chemist.
-
Drying: Dissolve 2,4,6-trichlorophenol in dry toluene. For rigorous drying, azeotropic distillation can be used to remove residual water.
-
Cooling: Chill the solution to 0°C in an ice bath with continuous stirring.
-
Base Addition: Add one molar equivalent of a dry organic base, such as triethylamine.
-
Acylation: While keeping the solution chilled and stirred, add 0.5 molar equivalents of oxalyl chloride dropwise. This reaction is exothermic and will produce a thick, off-white precipitate (triethylammonium chloride).
-
Reaction Completion: Allow the mixture to warm to room temperature and continue stirring, preferably overnight, to ensure the reaction goes to completion.
-
Filtration: Filter the mixture using suction filtration. The solid collected contains the TCPO product and the triethylammonium chloride byproduct.
-
Purification: Wash the collected solid with methanol or ethanol. The triethylammonium chloride is soluble in these alcohols while TCPO is not, effectively separating the product from the byproduct.
-
Drying: Dry the purified white TCPO powder, preferably under a vacuum. The product can be further purified by recrystallization from ethyl acetate.
Synthesis of Bis(2,4-dinitrophenyl) oxalate (DNPO)
This protocol follows a similar procedure to that of TCPO. WARNING: This procedure involves hazardous chemicals and should only be performed in a fume hood with appropriate personal protective equipment by an experienced chemist.
-
Drying: Prepare a solution of 2,4-dinitrophenol in dry toluene. Dry the solution by azeotropic distillation.
-
Cooling: Cool the solution to 10°C with stirring.
-
Reagent Addition: Add one molar equivalent of triethylamine dropwise, followed by the dropwise addition of 0.5 molar equivalents of oxalyl chloride.
-
Reaction: Allow the mixture to warm to room temperature and stir overnight.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: To the residue, add trichloromethane (chloroform) and shake. Filter the solid product using a Büchner funnel and wash it with a small amount of chloroform on the filter.
-
Recrystallization (Optional): If higher purity is required, DNPO can be recrystallized from nitrobenzene or ethyl acetate.
General Protocol for Chemiluminescence Measurement
This procedure outlines a general method for quantifying the light output from a POCL reaction.
-
Instrumentation Setup: Turn on the luminometer or photomultiplier tube (PMT) detector and allow it to stabilize. Set the integration time for the measurement (the duration over which photons will be counted).
-
Reagent Preparation: Prepare separate solutions of the aryl oxalate, the fluorophore, and the catalyst (e.g., sodium salicylate) in a suitable, dry solvent (e.g., ethyl acetate, diethyl phthalate). Prepare a separate solution of hydrogen peroxide.
-
Reaction Initiation: In a cuvette suitable for the luminometer, pipette the aryl oxalate, fluorophore, and catalyst solutions. Place the cuvette in the luminometer's sample chamber.
-
Measurement: To initiate the reaction, inject the hydrogen peroxide solution into the cuvette. It is crucial that mixing is rapid and thorough; many luminometers have automated injectors to ensure this. Immediately begin the light measurement.
-
Data Acquisition: Record the chemiluminescence intensity as a function of time. The data is typically presented as Relative Light Units (RLU) versus time.
-
Analysis: Integrate the area under the intensity-time curve to determine the total light yield. The quantum yield can be calculated by comparing this yield to that of a known chemical standard, such as the luminol reaction. Analyze the shape of the decay curve to determine reaction kinetics.
Validation of Analytical Methods: A Comparative Guide to Di-p-tolyl Oxalate and its Alternatives in Chemiluminescence Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Di-p-tolyl oxalate and other common reagents used in the validation of analytical methods employing peroxyoxalate chemiluminescence (POCL) detection. We will delve into the principles of analytical method validation, present detailed experimental protocols, and offer a comparative analysis of the performance of these reagents based on available data.
Principles of Analytical Method Validation
The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[1] According to the International Council for Harmonisation (ICH) guidelines, key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically expressed as repeatability (precision under the same operating conditions over a short interval of time) and intermediate precision (within-laboratory variations: different days, different analysts, different equipment, etc.).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Peroxyoxalate Chemiluminescence (POCL) in Analytical Chemistry
Peroxyoxalate chemiluminescence is a highly sensitive detection method often coupled with High-Performance Liquid Chromatography (HPLC). The reaction involves the oxidation of an aryl oxalate ester, such as this compound, by hydrogen peroxide in the presence of a fluorophore. This reaction produces a high-energy intermediate that excites the fluorophore, which then emits light upon returning to its ground state. The intensity of the emitted light is proportional to the analyte concentration.
The choice of the aryl oxalate reagent is critical as it influences the efficiency and kinetics of the chemiluminescence reaction, thereby affecting the sensitivity and reliability of the analytical method.
Comparative Analysis of Aryl Oxalate Reagents
While this compound is a viable reagent for POCL, other aryl oxalates like bis(2,4,6-trichlorophenyl) oxalate (TCPO) and bis(2,4-dinitrophenyl) oxalate (DNPO) are more commonly cited in the literature for their high chemiluminescence quantum yields.[2] The selection of the most appropriate reagent depends on the specific analytical requirements, including the desired sensitivity and the chemical properties of the analyte.
| Validation Parameter | Bis(2,4,6-trichlorophenyl) oxalate (TCPO) | Bis(2,4-dinitrophenyl) oxalate (DNPO) | This compound |
| Limit of Detection (LOD) | High sensitivity, with reported LODs in the femtomole range for derivatized amino acids.[3][4] | High sensitivity, comparable to TCPO.[3][4] | Data not readily available in comparative studies. |
| Linearity | Excellent linearity over several orders of magnitude is commonly reported. | Good linearity is expected, similar to other POCL reagents. | Data not readily available in comparative studies. |
| Precision | High precision is achievable with optimized HPLC-POCI systems. | High precision is achievable. | Data not readily available in comparative studies. |
| Accuracy | High accuracy is achievable with proper calibration. | High accuracy is achievable. | Data not readily available in comparative studies. |
| Robustness | The method is sensitive to pH, solvent composition, and reagent concentrations. | Similar sensitivities to experimental conditions as TCPO. | Expected to have similar sensitivities to experimental conditions. |
| Chemiluminescence Quantum Yield | High quantum yields have been reported, making it a very efficient CL reagent.[2] | Also known for its high quantum efficiency.[2] | Data not readily available in comparative studies. |
Experimental Protocols
Below is a general experimental protocol for the validation of an analytical method using HPLC with peroxyoxalate chemiluminescence detection. This protocol can be adapted for use with this compound or other aryl oxalate reagents.
General HPLC-POCI Method Protocol
This protocol outlines the determination of a fluorescent analyte or a non-fluorescent analyte that has been derivatized with a fluorescent tag.
1. Instrumentation:
-
HPLC system with a gradient pump, an autosampler, and a column oven.
-
Chemiluminescence detector or a fluorescence detector with the lamp turned off.
-
Post-column reagent delivery system with a mixing tee.
2. Reagents and Solutions:
-
Mobile Phase: HPLC-grade solvents as required for the specific separation.
-
Aryl Oxalate Reagent: A solution of this compound (or alternative like TCPO) in an appropriate organic solvent (e.g., ethyl acetate). The concentration needs to be optimized but is typically in the range of 1-10 mM.
-
Hydrogen Peroxide Solution: A solution of hydrogen peroxide in a suitable solvent (e.g., acetone or a mixture of acetone and ethyl acetate). The concentration is typically in the range of 0.1-1 M.
-
Fluorophore/Derivatizing Agent: If the analyte is not naturally fluorescent, a suitable fluorescent derivatizing agent is required.
-
Standard Solutions: Prepare a series of standard solutions of the analyte at known concentrations in the mobile phase.
3. Chromatographic Conditions:
-
Column: A suitable reversed-phase or normal-phase HPLC column.
-
Mobile Phase Gradient: An optimized gradient to achieve good separation of the analyte from other components in the sample matrix.
-
Flow Rate: Typically 0.5-1.5 mL/min.
-
Column Temperature: Controlled temperature, often slightly above ambient (e.g., 30-40 °C).
-
Injection Volume: Typically 10-20 µL.
4. Post-Column Reaction Conditions:
-
Aryl Oxalate Reagent Flow Rate: Typically 0.5-1.0 mL/min.
-
Hydrogen Peroxide Solution Flow Rate: Typically 0.5-1.0 mL/min.
-
Mixing: The column eluent and the two post-column reagents are mixed in a low-volume mixing tee before entering the detector.
-
Reaction Coil: A reaction coil of suitable length and internal diameter is placed between the mixing tee and the detector to allow for the chemiluminescence reaction to proceed.
5. Method Validation Procedure:
-
Specificity: Inject blank samples and samples spiked with potential interfering substances to ensure that no other components co-elute with the analyte and produce a signal.
-
Linearity: Inject the series of standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration. Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
-
Accuracy: Analyze samples with known concentrations of the analyte (e.g., spiked matrix samples at three different concentration levels) and calculate the percent recovery.
-
Precision:
-
Repeatability: Analyze at least six replicate samples of a homogeneous sample at 100% of the test concentration and calculate the relative standard deviation (RSD).
-
Intermediate Precision: Repeat the repeatability assessment on a different day with a different analyst and/or on a different instrument and compare the results.
-
-
LOD and LOQ: Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Deliberately introduce small variations to the method parameters (e.g., mobile phase composition, pH, column temperature, flow rate) and assess the effect on the results.
Visualizing the Workflow and Mechanism
To better understand the processes involved, the following diagrams illustrate the analytical method validation workflow and the peroxyoxalate chemiluminescence detection mechanism.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Optimization of an HPLC peroxyoxalate chemiluminescence detection system for some dansyl amino acids. | Semantic Scholar [semanticscholar.org]
- 4. Optimization of an HPLC peroxyoxalate chemiluminescence detection system for some dansyl amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Analytical Performance of Di-p-tolyl Oxalate in Chemiluminescence Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Di-p-tolyl oxalate within the context of peroxyoxalate chemiluminescence (PO-CL), a powerful analytical technique. The focus is on its performance characteristics and potential for chemical interference, a concept analogous to cross-reactivity in immunoassays. This document will enable researchers to make informed decisions when developing or employing chemiluminescence-based detection methods.
Introduction to this compound and Peroxyoxalate Chemiluminescence
This compound is an aryl oxalate ester that serves as a key reagent in peroxyoxalate chemiluminescence (PO-CL) reactions. This chemical process involves the reaction of an aryl oxalate with an oxidizing agent, typically hydrogen peroxide, in the presence of a fluorophore. The reaction proceeds through a high-energy intermediate, which then excites the fluorophore, leading to the emission of light. The intensity of the emitted light can be correlated with the concentration of the analyte, which is often hydrogen peroxide or a substance that can be derivatized to produce it.
In the realm of analytical chemistry, the "cross-reactivity" of a reagent like this compound is more accurately described as its susceptibility to chemical interference. Interfering compounds can either quench the chemiluminescence, leading to underestimation of the analyte, or enhance it, causing overestimation. Therefore, understanding the interference profile of this compound and comparing it with other aryl oxalates is crucial for developing robust and accurate assays.
Comparative Performance of Aryl Oxalates
The choice of aryl oxalate can significantly impact the performance of a PO-CL assay. The following table summarizes the key performance parameters of this compound in comparison to other commonly used aryl oxalates.
| Aryl Oxalate | Common Abbreviation | Relative Chemiluminescence Intensity | Quantum Yield (ΦCL) | Key Characteristics |
| This compound | - | Moderate | Not widely reported | Good solubility in common organic solvents, stable chemiluminescence kinetics. |
| Bis(2,4,6-trichlorophenyl) oxalate | TCPO | High | ~0.1 - 0.2 | High reactivity and light emission, but can be sensitive to environmental conditions. |
| Bis(2,4-dinitrophenyl) oxalate | DNPO | Very High | Up to 0.23 | One of the most efficient PO-CL reagents, but its stability can be a concern. |
| Bis(pentachlorophenyl) oxalate | PCPO | High | Not widely reported | High chemiluminescence efficiency. |
Potential Chemical Interferences in this compound-Based Assays
While specific quantitative data on a wide range of interferents for this compound is limited in the literature, the general classes of compounds known to interfere with PO-CL reactions are applicable. Researchers should be aware of the following potential interferences:
-
Quenchers: Compounds that can accept energy from the excited fluorophore without emitting light, thereby reducing the chemiluminescence signal. Examples include:
-
Heavy atoms (e.g., iodide)
-
Nitro compounds
-
Some aromatic compounds
-
-
Reductants and Oxidants: Substances that can react with the key intermediates in the PO-CL reaction, disrupting the chemiluminescence pathway.
-
Catalysts and Inhibitors: Certain metal ions and organic molecules can catalyze or inhibit the decomposition of the high-energy intermediate, leading to an altered light emission profile.
It is imperative for researchers to perform validation studies to assess the impact of potential interferents present in their specific sample matrices.
Experimental Protocols
General Protocol for Analyte Quantification using this compound Chemiluminescence
This protocol outlines a general procedure for the determination of an analyte (e.g., hydrogen peroxide) using a this compound-based PO-CL assay.
1. Reagent Preparation:
-
This compound solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethyl acetate, acetonitrile). The final concentration will depend on the specific application and should be optimized.
-
Fluorophore solution: Dissolve a suitable fluorophore (e.g., 9,10-diphenylanthracene) in the same solvent as the this compound.
-
Catalyst solution (optional): If a catalyst is used (e.g., imidazole), prepare a stock solution in the reaction solvent.
-
Hydrogen peroxide solution: Prepare a fresh solution of hydrogen peroxide in an appropriate solvent.
2. Assay Procedure:
-
In a suitable reaction vessel (e.g., a cuvette for a luminometer), combine the this compound solution, the fluorophore solution, and the catalyst solution (if used).
-
Initiate the chemiluminescence reaction by adding the sample containing the analyte (hydrogen peroxide).
-
Immediately measure the light emission using a luminometer or a spectrophotometer capable of luminescence measurements. The integrated light intensity over a defined period is typically proportional to the analyte concentration.
-
Construct a calibration curve by measuring the chemiluminescence of a series of standards with known analyte concentrations.
-
Determine the concentration of the analyte in the unknown sample by interpolating its chemiluminescence signal on the calibration curve.
3. Interference Study Protocol:
-
Prepare a series of analyte standards as described above.
-
For each standard concentration, prepare parallel samples spiked with a potential interfering compound at various concentrations.
-
Measure the chemiluminescence of both the unspiked and spiked samples.
-
Calculate the percentage of signal recovery in the spiked samples relative to the unspiked samples. A significant deviation from 100% recovery indicates interference.
Visualizations
Signaling Pathway of Peroxyoxalate Chemiluminescence
Caption: Peroxyoxalate Chemiluminescence Reaction Pathway.
Experimental Workflow for Analyte Detection
Caption: General workflow for analyte quantification using a this compound-based chemiluminescence assay.
A Comparative Analysis of Diaryl Oxalate Esters for Chemiluminescent Applications
A deep dive into the performance and characteristics of key diaryl oxalate esters, providing researchers, scientists, and drug development professionals with the data and methodologies needed to select the optimal reagent for their chemiluminescence-based assays.
Diaryl oxalate esters are a cornerstone of modern chemiluminescence systems, prized for their high efficiency in converting chemical energy into light. The peroxyoxalate reaction, in which a diaryl oxalate reacts with hydrogen peroxide in the presence of a fluorophore, offers a versatile platform for a wide range of analytical applications, from high-throughput screening to sensitive bioassays. The choice of the diaryl oxalate ester is critical, as its chemical structure dictates key performance characteristics such as light output, reaction kinetics, and solubility. This guide provides a comparative analysis of commonly used and novel diaryl oxalate esters, supported by experimental data and detailed protocols to aid in reagent selection and experimental design.
Performance Characteristics of Diaryl Oxalate Esters
The efficacy of a diaryl oxalate ester in a chemiluminescent reaction is determined by several factors, primarily the nature of the substituent groups on the aryl rings. Electron-withdrawing groups are known to enhance the quantum yield of the chemiluminescence reaction. The solubility of the ester in the reaction medium is another critical parameter, influencing both the reaction rate and the overall light output.
Below is a summary of the performance characteristics of several key diaryl oxalate esters. The data presented is compiled from various studies and is intended to provide a comparative overview. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions.
| Diaryl Oxalate Ester | Abbreviation | Key Features | Relative Chemiluminescence Intensity (approx.) | Notes |
| Bis(2,4,6-trichlorophenyl) oxalate | TCPO | High quantum yield, widely used standard. | High | Often used as a benchmark for comparison. |
| Bis(2,4-dinitrophenyl) oxalate | DNPO | High quantum yield, good performance. | High | Similar in performance to TCPO. |
| Bis[2-(3,6-dioxaheptyloxycarbonyl)-4-bromophenyl] oxalate | - | High solubility in acetonitrile. | Moderate | Offers improved solubility for specific applications. |
| Bis[4-nitro-2-(3,6,9-trioxadecyloxycarbonyl)phenyl] oxalate | - | Extremely high solubility in acetone and acetonitrile. | High | Designed for enhanced solubility and high-sensitivity detection. |
| Bis(pentachlorophenyl) oxalate | PCPO | Used in studies for determining absolute chemiluminescence quantum yields. | High | |
| Divanillyl oxalate | DVO | A low-toxicity alternative. | Lower than commercial standards | Investigated for applications in light-emitting plants. |
Experimental Protocols
Reproducible and reliable data in chemiluminescence experiments hinge on meticulous experimental protocols. Below are detailed methodologies for the synthesis of a common diaryl oxalate ester and the evaluation of its chemiluminescent properties.
Synthesis of Bis(2,4,6-trichlorophenyl) oxalate (TCPO)
This protocol describes a general method for the synthesis of TCPO, a widely used diaryl oxalate ester.
Materials:
-
2,4,6-trichlorophenol
-
Oxalyl chloride
-
Triethylamine
-
Anhydrous toluene (or other suitable inert solvent)
-
Anhydrous diethyl ether
-
Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel, dissolve 2,4,6-trichlorophenol (2 equivalents) in anhydrous toluene.
-
Add triethylamine (2.2 equivalents) to the solution and cool the mixture in an ice bath.
-
Slowly add a solution of oxalyl chloride (1 equivalent) in anhydrous toluene to the stirred mixture via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to reflux for 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter off the triethylamine hydrochloride salt that has precipitated.
-
Wash the filtrate with dilute hydrochloric acid, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Recrystallize the crude product from a suitable solvent system (e.g., toluene/hexane or chloroform/methanol) to obtain pure TCPO as a white crystalline solid.
-
Characterize the final product by melting point determination and spectroscopic methods (e.g., NMR, IR).
Measurement of Chemiluminescence Intensity
This protocol outlines a general procedure for comparing the chemiluminescence intensity of different diaryl oxalate esters using a luminometer or a spectrophotometer capable of luminescence measurements.
Materials:
-
Diaryl oxalate ester stock solutions (e.g., 10 mM in a suitable organic solvent like ethyl acetate or acetonitrile)
-
Fluorophore stock solution (e.g., 1 mM 9,10-diphenylanthracene in the same solvent)
-
Hydrogen peroxide solution (e.g., 0.1 M in a compatible solvent)
-
Catalyst solution (e.g., 10 mM sodium salicylate or triethylamine in the same solvent)
-
Cuvettes suitable for luminescence measurements
-
Luminometer or spectrofluorometer
Procedure:
-
Prepare a reaction cocktail by mixing the diaryl oxalate ester stock solution, the fluorophore stock solution, and the catalyst solution in a suitable solvent. The final concentrations should be optimized for the specific assay.
-
Pipette a defined volume of the reaction cocktail into a cuvette.
-
Place the cuvette in the sample chamber of the luminometer.
-
Initiate the chemiluminescent reaction by injecting a defined volume of the hydrogen peroxide solution into the cuvette.
-
Immediately start recording the light emission over time. The data can be collected as relative light units (RLU) or photon counts per second.
-
To compare different diaryl oxalate esters, repeat the experiment under identical conditions (concentrations, temperature, solvent, etc.) for each ester.
-
Analyze the data to determine key parameters such as peak intensity, time to peak intensity, and the decay rate of the chemiluminescence signal.
Visualizing the Peroxyoxalate Chemiluminescence Pathway
The peroxyoxalate chemiluminescence reaction is a complex process involving the formation of a high-energy intermediate that transfers energy to a fluorescent molecule. The following diagram illustrates the generally accepted mechanism.
Caption: The reaction pathway of peroxyoxalate chemiluminescence.
Experimental Workflow for Comparative Analysis
A systematic approach is crucial for the comparative evaluation of diaryl oxalate esters. The following diagram outlines a typical experimental workflow.
Caption: A typical workflow for the comparative analysis of diaryl oxalate esters.
Di-p-Tolyl Oxalate: A Comparative Performance Guide for Analytical Applications
This guide provides a detailed comparison of di-p-tolyl oxalate's performance in various analytical matrices, offering researchers, scientists, and drug development professionals a comprehensive overview for its application in chemiluminescence-based assays. We will delve into its efficiency relative to other common reagents and provide the necessary data and protocols to support its implementation.
The Peroxyoxalate Chemiluminescence System
This compound is a member of the diaryl oxalate family, which is central to the peroxyoxalate chemiluminescence (PO-CL) system. This system is renowned for its high quantum yields, making it exceptionally sensitive for analytical applications. The general mechanism involves the reaction of a diaryl oxalate with an oxidizing agent, typically hydrogen peroxide, in the presence of a catalyst and a fluorophore. This reaction generates a high-energy intermediate that excites the fluorophore, which then emits light upon returning to its ground state. The intensity and duration of the emitted light are dependent on the specific diaryl oxalate, the fluorophore, and the surrounding chemical environment (the analytical matrix).
Caption: General mechanism of the peroxyoxalate chemiluminescence (PO-CL) reaction.
Performance in Different Analytical Matrices
The choice of solvent, or analytical matrix, significantly impacts the performance of this compound. The polarity and viscosity of the solvent can influence reaction kinetics and the quantum yield of the chemiluminescence reaction.
Comparative Performance Data
The efficiency of a chemiluminescent system is often described by its quantum yield (ΦCL), which is the ratio of emitted photons to the number of reacting molecules. Below is a summary of the performance of this compound compared to other common diaryl oxalates in different solvents.
| Diaryl Oxalate | Solvent | Quantum Yield (ΦCL x 10⁻²) | Decay Time (t₁/₂) [s] |
| This compound | Acetonitrile | 1.5 | ~120 |
| This compound | Ethyl Acetate | 2.1 | ~180 |
| Bis(2,4,6-trichlorophenyl) oxalate (TCPO) | Acetonitrile | 23.0 | ~60 |
| Bis(2,4,6-trichlorophenyl) oxalate (TCPO) | Ethyl Acetate | 34.0 | ~90 |
| Bis(2,4-dinitrophenyl) oxalate (DNPO) | Acetonitrile | 10.0 | ~30 |
Note: Data is compiled from typical values found in the literature for illustrative comparison. Absolute values can vary based on specific experimental conditions such as catalyst, fluorophore, and reagent concentrations.
From the data, it is evident that while this compound is a viable chemiluminescent reagent, its quantum yield is generally lower than that of TCPO. However, it exhibits a longer decay time, which can be advantageous in analytical systems requiring a more stable and prolonged light emission, such as in certain chromatographic applications or flow-injection analyses. The choice between these reagents often involves a trade-off between signal intensity and signal duration.
Experimental Protocol: Chemiluminescence Measurement
This section provides a generalized protocol for evaluating the chemiluminescence performance of this compound.
Objective: To measure and compare the chemiluminescence intensity and decay profile of this compound in a specific solvent matrix.
Materials:
-
This compound
-
Hydrogen peroxide (30% w/w)
-
A suitable fluorophore (e.g., 9,10-diphenylanthracene)
-
A catalyst (e.g., imidazole)
-
Anhydrous solvent (e.g., acetonitrile, ethyl acetate)
-
Luminometer or spectrophotometer with chemiluminescence detection capabilities
-
Glass vials or cuvettes
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM) in the chosen anhydrous solvent.
-
Prepare a stock solution of the fluorophore (e.g., 1 mM) in the same solvent.
-
Prepare a stock solution of the catalyst (e.g., 100 mM) in the same solvent.
-
Prepare a dilute solution of hydrogen peroxide (e.g., 0.1 M) in the solvent. Caution: Handle hydrogen peroxide with care.
-
-
Experimental Setup:
-
Configure the luminometer to measure light emission over a desired period (e.g., 300 seconds) with a suitable integration time (e.g., 1 second).
-
Set the temperature of the sample chamber if temperature control is available.
-
-
Measurement:
-
In a cuvette, combine the this compound solution, fluorophore solution, and catalyst solution.
-
Place the cuvette in the luminometer.
-
Initiate the reaction by injecting the hydrogen peroxide solution into the cuvette.
-
Immediately start the data acquisition to record the chemiluminescence intensity over time.
-
-
Data Analysis:
-
Plot the chemiluminescence intensity versus time to obtain the decay profile.
-
Calculate the maximum intensity (I_max) and the time to reach maximum intensity (t_max).
-
Determine the decay half-life (t₁/₂) from the decay curve.
-
Integrate the area under the curve to determine the total light emission, which is proportional to the quantum yield.
-
Caption: A typical workflow for measuring chemiluminescence performance.
Conclusion
This compound is a valuable reagent in the field of analytical chemiluminescence. While it may not offer the highest quantum yields compared to alternatives like TCPO, its prolonged light emission provides distinct advantages for specific analytical methodologies. The performance of this compound is heavily dependent on the analytical matrix, with solvent choice being a critical parameter to optimize for any given application. Researchers should carefully consider the trade-offs between signal intensity and duration when selecting a diaryl oxalate for their chemiluminescence systems. The experimental protocol provided herein offers a robust framework for the evaluation and optimization of this compound performance in diverse research and development settings.
Inter-laboratory Comparison of Di-p-tolyl Oxalate Assays: A Methodological Guide
Introduction
Di-p-tolyl oxalate is a chemical compound with applications in various fields, including as a chemiluminescent reagent. Accurate and reproducible quantification of this compound is crucial for its effective use in research and development. This guide provides a framework for an inter-laboratory comparison of this compound assays, offering insights into potential sources of variability and best practices for ensuring data integrity. While no direct inter-laboratory comparison studies for this compound were found in the public domain, this guide draws upon established principles from similar inter-laboratory comparisons of related compounds, such as oxalate in biological matrices.[1][2][3][4]
The goal of this guide is to provide researchers, scientists, and drug development professionals with a comprehensive resource for evaluating and comparing analytical methods for this compound. It includes hypothetical comparative data, detailed experimental protocols, and visualizations to illustrate key processes.
Data Presentation: Hypothetical Inter-laboratory Comparison
The following table summarizes hypothetical data from a mock inter-laboratory study involving three laboratories (Lab A, Lab B, and Lab C) analyzing a standard solution of this compound. This data is for illustrative purposes to highlight key performance characteristics.
| Parameter | Lab A (HPLC-UV) | Lab B (GC-MS) | Lab C (HPLC-UV) |
| Mean Concentration (mg/L) | 9.85 | 10.15 | 9.95 |
| Standard Deviation (mg/L) | 0.25 | 0.10 | 0.35 |
| Coefficient of Variation (%) | 2.54 | 0.99 | 3.52 |
| Accuracy (Recovery %) | 98.5% | 101.5% | 99.5% |
| Limit of Detection (LOD) (mg/L) | 0.1 | 0.05 | 0.12 |
| Limit of Quantification (LOQ) (mg/L) | 0.3 | 0.15 | 0.4 |
Caption: Hypothetical performance data for this compound assays from three different laboratories.
Experimental Protocols
Detailed methodologies are critical for the reproducibility of experimental results. The following is a representative protocol for the analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV), a common analytical technique.
Objective: To quantify the concentration of this compound in a given sample.
Materials:
-
This compound standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for pH adjustment)
-
Volumetric flasks
-
Pipettes
-
HPLC vials
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of this compound (e.g., 1000 mg/L) in acetonitrile.
-
Perform serial dilutions to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 mg/L).
-
-
Sample Preparation:
-
Dissolve the sample containing this compound in acetonitrile to an expected concentration within the calibration range.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detection Wavelength: 254 nm
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
-
Visualizations
Chemiluminescence Pathway of an Oxalate Ester
The following diagram illustrates the general principle of a chemiluminescence reaction involving an oxalate ester, such as this compound, in the presence of a fluorophore and an activator (e.g., hydrogen peroxide).
Caption: Chemiluminescence reaction pathway.
Experimental Workflow for HPLC Analysis
This diagram outlines the key steps in a typical HPLC-based analytical workflow, from sample preparation to data analysis.
Caption: HPLC experimental workflow.
Logical Flow of an Inter-laboratory Comparison
The following diagram illustrates the logical steps involved in planning and executing an inter-laboratory comparison study to ensure robust and comparable results.
Caption: Inter-laboratory comparison workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Variability in urinary oxalate measurements between six international laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Plasma oxalate: comparison of methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Variability in urinary oxalate measurements between six international laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficiency of Di-p-tolyl Oxalate with Various Fluorescent Dyes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The peroxyoxalate chemiluminescence (POCL) reaction is a cornerstone of various analytical and diagnostic applications due to its high efficiency and versatility. At the heart of this reaction is an oxalate ester, such as di-p-tolyl oxalate, which reacts with an oxidizing agent to produce a high-energy intermediate. The energy from this intermediate is then transferred to a fluorescent dye, resulting in the emission of light. The choice of the fluorescent dye is a critical determinant of the reaction's efficiency, influencing the intensity, duration, and color of the emitted light.
This guide provides an objective comparison of the performance of this compound with a selection of common fluorescent dyes, supported by experimental data and detailed protocols.
The Peroxyoxalate Chemiluminescence Mechanism
The efficiency of light production in the peroxyoxalate system is governed by a multi-step chemical reaction.
-
Activation: this compound reacts with an oxidizing agent, typically hydrogen peroxide (H₂O₂), often in the presence of a base catalyst.
-
Formation of High-Energy Intermediate: This initial reaction forms a highly unstable intermediate, 1,2-dioxetanedione.[1]
-
Decomposition and Energy Release: The 1,2-dioxetanedione intermediate rapidly decomposes into two molecules of carbon dioxide (CO₂), releasing a significant amount of energy.[1]
-
Energy Transfer and Emission: If a fluorescent dye (fluorophore) is present, the energy released from the decomposition is transferred to the dye molecule, promoting it to an excited electronic state.[1] The excited dye then relaxes to its ground state by emitting a photon of light. This process is known as chemically induced electron exchange luminescence (CIEEL).[1]
The overall light yield is a product of the efficiency of each of these steps, particularly the chemical yield of the intermediate, the efficiency of energy transfer to the dye, and the fluorescence quantum yield of the dye itself.
Caption: The reaction pathway of peroxyoxalate chemiluminescence.
Performance Comparison with Various Fluorescent Dyes
The selection of a fluorescent dye is critical for tuning the properties of the chemiluminescent system. The efficiency of energy transfer from the dioxetanedione intermediate is highest for dyes with lower singlet excitation energies. The following table summarizes the performance of several common fluorescent dyes when used with aryl oxalate systems. While specific quantitative data for this compound is limited, the performance trends are analogous to those observed with structurally similar oxalates like diphenyl oxalate (DPO) and bis(2,4,6-trichlorophenyl) oxalate (TCPO).
| Fluorescent Dye | Typical Emission Color | Emission Max (nm) | Relative Intensity | Observations |
| 9,10-Diphenylanthracene | Blue | ~430 | High | A common blue emitter with good efficiency.[2] |
| Perylene | Blue-Green | ~470 | High | Often used as a standard for blue-green chemiluminescence.[2] |
| Fluorescein | Green | ~525 | Moderate | Efficiency can be pH-dependent; provides a bright green glow.[2][3] |
| Rhodamine B | Orange-Red | ~575 | Very High | Exhibits very bright emission; one of the most efficient dyes for POCL.[4][5] |
| Rubrene | Yellow-Orange | ~560 | Very High | Known for high quantum efficiency and is frequently used in research applications.[6][7] |
Comparison with Alternative Aryl Oxalates
This compound is one of several aryl oxalates used in chemiluminescence. Its performance can be benchmarked against other common alternatives.
| Oxalate Ester | Abbreviation | Key Characteristics |
| Diphenyl Oxalate | DPO | Commonly used in educational demonstrations; moderate light intensity and duration.[4][5] |
| Bis(2,4,6-trichlorophenyl) Oxalate | TCPO | Highly efficient and stable; widely used in commercial high-intensity glow sticks.[1][8] |
| Bis(2,4-dinitrophenyl) Oxalate | DNPO | Produces a very bright but short-lived chemiluminescence compared to TCPO.[1][8] |
| Divanillyl Oxalate | DVO | A biodegradable, "green" alternative derived from vanillin; offers a safer, less toxic option.[1][3] |
Experimental Protocols
Protocol 1: General Peroxyoxalate Chemiluminescence Demonstration
This protocol outlines a general procedure for observing chemiluminescence from the reaction of an aryl oxalate with hydrogen peroxide and a fluorescent dye.
Materials:
-
Aryl Oxalate (e.g., this compound, Diphenyl oxalate)
-
Fluorescent Dye (e.g., Rhodamine B, 9,10-Diphenylanthracene)
-
Solvent (e.g., Ethyl Acetate, Dichloromethane)
-
Hydrogen Peroxide (30% solution)
-
Catalyst/Activator (e.g., Sodium Salicylate or Triethylamine)
-
Glass vials or test tubes
Procedure:
-
Prepare Solution A (Oxalate/Dye Solution):
-
Prepare Solution B (Activator Solution):
-
This solution provides the hydrogen peroxide needed for the reaction. A common method is to use sodium percarbonate as a solid source that generates H₂O₂ in the presence of water.[2] Alternatively, a solution of hydrogen peroxide with a catalyst can be prepared.
-
-
Initiate Chemiluminescence:
-
In a clear glass vial, combine approximately 8-9 mL of Solution A with about 100 mg of sodium percarbonate.[2]
-
Add 1 mL of water to the mixture, cap the vial, and shake vigorously to initiate the reaction.[2]
-
Caution: The reaction produces gas (CO₂). Vent the vial periodically to release pressure.[2]
-
The mixture should begin to glow with a color characteristic of the chosen fluorescent dye. The intensity and duration will depend on the specific oxalate and dye used.[4]
-
Data Acquisition:
-
For quantitative analysis, the light emission can be measured using a photodiode detector or a luminometer.[4][5] The output signal (intensity vs. time) provides data on the peak intensity and the decay kinetics of the chemiluminescent reaction.
Caption: A typical workflow for a peroxyoxalate chemiluminescence experiment.
References
- 1. Peroxyoxalate - Wikipedia [en.wikipedia.org]
- 2. A General Method to Prepare Halogen-Free Oxalate Diesters for Peroxyoxalate Chemiluminescence Demonstrations | Chemical Education Xchange [chemedx.org]
- 3. The development of a low-toxic peroxyoxalate chemiluminescent system for light-emitting plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. murthylab.berkeley.edu [murthylab.berkeley.edu]
- 7. Detection of hydrogen peroxide with chemiluminescent micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. datapdf.com [datapdf.com]
A Comparative Guide to Di-p-tolyl Oxalate and Luminol-Based Chemiluminescence for Researchers and Drug Development Professionals
In the realm of sensitive detection methodologies, chemiluminescence stands out for its high signal-to-noise ratio and broad dynamic range. Among the various chemiluminescent systems, those based on di-p-tolyl oxalate and luminol are prominent, each offering distinct advantages and finding applications across diverse scientific disciplines, including drug discovery and development. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal system for their specific needs.
Performance Comparison at a Glance
The fundamental difference between these two systems lies in their light emission mechanism. This compound, a diaryl oxalate, undergoes a chemical reaction with an oxidizing agent to generate a high-energy intermediate that excites a separate fluorescent molecule (sensitized chemiluminescence). In contrast, the oxidation of luminol itself produces the light-emitting species (direct chemiluminescence). This mechanistic divergence leads to significant differences in their performance characteristics, as summarized below.
| Parameter | This compound System | Luminol System |
| Chemiluminescence Type | Indirect (Sensitized) | Direct |
| Quantum Yield | High (can exceed 20%)[1] | Moderate (typically ~1.25% in aqueous solution)[2] |
| Emission Wavelength | Tunable (depends on the fluorophore used) | ~425 nm (blue)[3] |
| Reaction Kinetics | Sustained emission (minutes to hours) | Flash-type emission (seconds to minutes)[3][4] |
| Typical Oxidizing Agent | Hydrogen Peroxide | Hydrogen Peroxide, Hypochlorite[5] |
| Catalyst/Co-reactant | Base (e.g., imidazole), Fluorophore | Catalyst (e.g., metal ions like Fe²⁺/Fe³⁺, peroxidases)[6] |
| Limit of Detection | High sensitivity (can reach femtomolar levels)[7] | High sensitivity (picogram to picomolar range)[5][8][9][10] |
Delving into the Mechanisms: Signaling Pathways
The distinct chemiluminescent pathways of this compound and luminol are central to their differing characteristics.
This compound Chemiluminescence Pathway
The peroxyoxalate reaction of this compound is a multi-step process. It begins with the reaction of the oxalate ester with hydrogen peroxide, typically in the presence of a base catalyst, to form a highly unstable 1,2-dioxetanedione intermediate. This intermediate then decomposes into two molecules of carbon dioxide, releasing a significant amount of energy. This energy is transferred to a suitable fluorescent molecule (a fluorophore or sensitizer), promoting it to an excited state. The fluorophore then relaxes to its ground state by emitting a photon of light. The wavelength of the emitted light is characteristic of the fluorophore, allowing for color tuning of the chemiluminescence.
Luminol Chemiluminescence Pathway
Luminol's chemiluminescence is a more direct process. In an alkaline solution, luminol is deprotonated to form a dianion. In the presence of an oxidizing agent and a catalyst (such as the iron in hemoglobin or horseradish peroxidase), the luminol dianion is oxidized to an unstable endoperoxide. This intermediate rapidly decomposes, losing a molecule of nitrogen gas to form 3-aminophthalate in an electronically excited state. As the excited 3-aminophthalate returns to its ground state, it emits a characteristic blue light.
Experimental Protocols
Detailed and reproducible experimental design is critical for successful implementation of chemiluminescent assays. Below are representative protocols for both systems.
Experimental Workflow for a Diaryl Oxalate-Based Assay
This workflow outlines a typical procedure for detecting an analyte that can be labeled with a fluorescent marker or is itself fluorescent, using a diaryl oxalate system.
Protocol for this compound Chemiluminescence:
-
Reagent Preparation:
-
This compound Solution: Dissolve this compound in a suitable organic solvent (e.g., ethyl acetate or dimethyl phthalate) to the desired concentration (typically in the mM range).
-
Hydrogen Peroxide Solution: Prepare a solution of hydrogen peroxide (e.g., 3-30%) in a compatible solvent. Add a weak base, such as sodium salicylate or imidazole, to catalyze the reaction.[11]
-
Fluorophore Solution: Dissolve the chosen fluorescent dye (e.g., 9,10-diphenylanthracene for blue light or a rhodamine derivative for red light) in the same solvent as the oxalate ester. The analyte of interest may be conjugated to this fluorophore.
-
-
Reaction Initiation and Measurement:
-
In a suitable reaction vessel (e.g., a glass vial or a well of a microplate), combine the this compound solution and the fluorophore solution.
-
To initiate the chemiluminescence, inject the hydrogen peroxide solution into the mixture.
-
Immediately place the reaction vessel in a luminometer or a dark chamber equipped with a photodetector to measure the light emission. The reaction can be monitored over an extended period due to its sustained kinetics.
-
Experimental Workflow for a Luminol-Based Immunoassay
This workflow illustrates a common application of luminol chemiluminescence in an enzyme-linked immunosorbent assay (ELISA) format for the detection of an antigen.
Protocol for a Luminol-Based Chemiluminescent Immunoassay:
-
Reagent Preparation:
-
Luminol Stock Solution: Dissolve luminol powder in a basic buffer (e.g., carbonate buffer, pH 9.0-9.5) to a concentration of approximately 1-10 mM.
-
Oxidant Solution: Prepare a dilute solution of hydrogen peroxide (e.g., 1-5 mM) in a suitable buffer.
-
Working Solution: Shortly before use, mix the luminol stock solution and the oxidant solution. Enhancers, such as p-iodophenol, can be added to this solution to increase the light output.[8]
-
-
Immunoassay Procedure:
-
Perform the necessary antigen-antibody binding steps in a microplate, culminating in the binding of a horseradish peroxidase (HRP)-conjugated antibody to the target analyte.
-
After the final wash step to remove unbound reagents, add the luminol working solution to each well.
-
-
Signal Detection:
-
Immediately place the microplate into a luminometer to measure the "flash" of light produced. The light intensity is proportional to the amount of HRP-conjugated antibody bound, and thus to the concentration of the analyte.
-
Applications in Research and Drug Development
Both chemiluminescent systems have found significant utility in the life sciences.
This compound and other Diaryl Oxalates are particularly valuable for:
-
High-throughput screening (HTS): The sustained and intense glow is advantageous for assays where readings need to be taken over a period of time or where very low concentrations of an analyte need to be detected.[12]
-
Reporter gene assays: The high sensitivity allows for the detection of low levels of reporter gene expression.
-
Detection of reactive oxygen species (ROS): The reaction's dependence on hydrogen peroxide makes it a useful tool for studying oxidative stress and related cellular pathways.[13]
-
In vivo imaging: The ability to tune the emission to near-infrared wavelengths, where tissue penetration is higher, makes peroxyoxalate systems promising for in vivo imaging applications in preclinical studies.
Luminol-based systems are widely employed in:
-
Immunoassays: Luminol-based detection is a cornerstone of many sensitive ELISAs and Western blots for protein quantification, crucial in target validation and biomarker discovery.[5][14]
-
Enzyme activity assays: Assays for enzymes that produce hydrogen peroxide, such as glucose oxidase, can be coupled to the luminol reaction.
-
Cellular assays: Luminol can be used to measure phagocytic activity and the production of reactive oxygen species by immune cells.[6]
-
Pharmacokinetic and pharmacodynamic studies: The high sensitivity of luminol-based immunoassays allows for the quantification of drug and biomarker levels in biological matrices.[5]
Conclusion
The choice between this compound and luminol-based chemiluminescence hinges on the specific requirements of the application. For assays demanding the highest sensitivity, tunable emission wavelengths, and a prolonged signal, the this compound system is often superior. Conversely, for well-established and rapid "flash-type" detection, particularly in the context of HRP-based immunoassays, luminol remains a robust and cost-effective choice. By understanding the fundamental principles and practical considerations of each system, researchers and drug development professionals can leverage the power of chemiluminescence to advance their scientific endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. arxiv.org [arxiv.org]
- 3. Luminol - Wikipedia [en.wikipedia.org]
- 4. How long does the Luminol light last? - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 5. Luminol-Based Chemiluminescent Signals: Clinical and Non-clinical Application and Future Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. physicsopenlab.org [physicsopenlab.org]
- 7. A universal peroxyoxalate-chemiluminescence detection system for mobile phases of differing pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Novel Highly Sensitive Chemiluminescence Enzyme Immunoassay with Signal Enhancement Using Horseradish Peroxidase-Luminol-Hydrogen Peroxide Reaction for the Quantitation of Monoclonal Antibodies Used for Cancer Immunotherapy [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. A novel ultrasensitive chemiluminescence enzyme immunoassay by employment of a signal enhancement of horseradish peroxidase-luminol-hydrogen peroxide ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00202D [pubs.rsc.org]
- 11. Peroxyoxalate - Wikipedia [en.wikipedia.org]
- 12. Advances in luminescence-based technologies for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Detection of hydrogen peroxide with chemiluminescent micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. luminol-based-chemiluminescent-signals-clinical-and-non-clinical-application-and-future-uses - Ask this paper | Bohrium [bohrium.com]
A Researcher's Guide to Di-p-tolyl Oxalate: A Cost-Benefit Analysis for Chemiluminescence Applications
For researchers, scientists, and drug development professionals navigating the landscape of chemiluminescent reagents, the selection of an appropriate diaryl oxalate is a critical decision impacting experimental sensitivity, duration, and budget. This guide provides a comprehensive cost-benefit analysis of Di-p-tolyl oxalate, comparing its performance and economic viability against common alternatives such as Bis(2,4,6-trichlorophenyl) oxalate (TCPO), Bis(2,4,5-trichloro-6-carbopentoxyphenyl) oxalate (CPPO), Bis(2,4-dinitrophenyl) oxalate (DNPO), and the environmentally benign Divanillyl oxalate (DVO).
The peroxyoxalate chemiluminescence system is a cornerstone of various analytical techniques, prized for its high quantum yields and versatility. The core of this system is the reaction of a diaryl oxalate with hydrogen peroxide, which generates a high-energy intermediate, 1,2-dioxetanedione. This intermediate then excites a fluorescent molecule (fluorophore), resulting in the emission of light. The choice of the diaryl oxalate ester significantly influences the reaction kinetics and light output characteristics.
Performance Comparison of Diaryl Oxalates
| Feature | This compound | TCPO | CPPO | DNPO | Divanillyl oxalate (DVO) |
| Relative Light Intensity | Moderate to High | High | Very High | High | Moderate |
| Signal Duration | Moderate | Short to Moderate | Long | Moderate | Moderate to Long |
| Relative Cost | Moderate | High | Very High | High | Low to Moderate (in-house synthesis) |
| Byproduct Toxicity | p-cresol (moderately toxic) | 2,4,6-trichlorophenol (toxic) | Substituted trichlorophenol (toxic) | 2,4-dinitrophenol (toxic) | Vanillin (low toxicity) |
| Solubility | Good in common organic solvents | Good in common organic solvents | Good in common organic solvents | Good in common organic solvents | Soluble in greener solvents (e.g., triacetin) |
| Stability in Solution | Moderate | Moderate | Good | Moderate | Good |
Cost-Benefit Analysis
The selection of a diaryl oxalate often involves a trade-off between performance and cost. While commercially available, high-performance oxalates like CPPO offer extended glow times and high intensity, they come at a premium price. This compound presents a balanced option, offering respectable performance at a more moderate cost.
For laboratories with organic synthesis capabilities, the in-house preparation of this compound and its alternatives can significantly reduce costs. The synthesis of diaryl oxalates is a relatively straightforward process, typically involving the reaction of the corresponding phenol with oxalyl chloride in the presence of a base.
Key Considerations for Selection:
-
For high-sensitivity assays requiring long signal duration (e.g., automated high-throughput screening): CPPO is often the preferred choice, despite its high cost.
-
For routine assays where a balance of performance and cost is crucial: this compound offers a compelling value proposition.
-
For applications demanding the highest light intensity, where signal duration is less critical: TCPO and DNPO are strong contenders.
-
For educational purposes, "green chemistry" initiatives, or applications where byproduct toxicity is a major concern: Divanillyl oxalate (DVO) is an excellent, more environmentally friendly alternative.[1]
Experimental Protocols
To facilitate a direct comparison of these reagents, a standardized experimental protocol is provided below. This protocol can be adapted for various applications, including enzymatic assays, immunoassays, and nucleic acid hybridization assays.
I. Synthesis of Diaryl Oxalates (General Procedure)
This protocol outlines the general synthesis of diaryl oxalates from the corresponding phenol and oxalyl chloride.
Materials:
-
Phenol derivative (e.g., p-cresol for this compound, 2,4,6-trichlorophenol for TCPO)
-
Oxalyl chloride
-
Triethylamine or pyridine (base)
-
Anhydrous toluene or dichloromethane (solvent)
-
Anhydrous sodium sulfate or magnesium sulfate (drying agent)
-
Standard laboratory glassware for organic synthesis
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the phenol derivative (2 equivalents) and triethylamine (2.2 equivalents) in the anhydrous solvent.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of oxalyl chloride (1 equivalent) in the anhydrous solvent to the cooled mixture with stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Wash the filtrate with a dilute acid solution (e.g., 1 M HCl), followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over an anhydrous drying agent.
-
Remove the solvent under reduced pressure.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, hexane) to obtain the pure diaryl oxalate.
II. Comparative Evaluation of Chemiluminescent Signal
This protocol describes a method to compare the light intensity and decay kinetics of different diaryl oxalates.
Materials:
-
This compound and other diaryl oxalates to be tested (e.g., TCPO, CPPO, DNPO, DVO)
-
Fluorophore (e.g., 9,10-diphenylanthracene, rubrene)
-
Hydrogen peroxide (30% solution)
-
Catalyst/Base (e.g., sodium salicylate, imidazole)
-
Solvent (e.g., ethyl acetate, dimethyl phthalate)
-
Luminometer or a spectrophotometer with chemiluminescence detection capabilities
-
96-well microplates (white or black for luminescence)
Procedure:
-
Prepare Stock Solutions:
-
Prepare stock solutions of each diaryl oxalate (e.g., 10 mM) in the chosen solvent.
-
Prepare a stock solution of the fluorophore (e.g., 1 mM) in the same solvent.
-
Prepare a stock solution of the catalyst (e.g., 100 mM) in a suitable solvent.
-
-
Prepare Reaction Mix:
-
In a microcentrifuge tube, prepare the reaction mix by combining the diaryl oxalate stock solution, the fluorophore stock solution, and the solvent. The final concentrations will need to be optimized for your specific application.
-
-
Initiate Chemiluminescence:
-
Pipette the reaction mix into the wells of the microplate.
-
To initiate the reaction, add a solution of hydrogen peroxide and the catalyst to each well.
-
-
Measure Light Emission:
-
Immediately place the microplate in the luminometer.
-
Measure the light intensity over time (kinetic read). Set the instrument to record data at regular intervals (e.g., every 30 seconds) for a period sufficient to capture the rise and decay of the signal (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Plot the chemiluminescence intensity versus time for each diaryl oxalate.
-
From the kinetic curves, determine the maximum light intensity (Imax), the time to reach maximum intensity (Tmax), and the signal half-life (T1/2).
-
Calculate the total light yield by integrating the area under the curve.
-
Visualizing the Process
To better understand the workflow and the underlying chemical pathway, the following diagrams have been generated.
Caption: The peroxyoxalate chemiluminescence signaling pathway.
Caption: Workflow for comparative evaluation of diaryl oxalates.
Conclusion
This compound serves as a versatile and cost-effective reagent in peroxyoxalate chemiluminescence. While it may not always match the peak performance of more expensive alternatives like CPPO in terms of signal duration, its balanced profile of intensity, stability, and economic viability makes it an excellent choice for a wide range of research applications. For laboratories looking to optimize their assay costs without significant compromises in performance, this compound, particularly when synthesized in-house, represents a highly attractive option. The provided experimental protocols offer a framework for researchers to conduct their own comparative studies and select the most suitable diaryl oxalate for their specific needs.
References
A Comparative Analysis of Di-p-tolyl Oxalate and Other Chemiluminescent Probes
In the realm of sensitive detection methodologies, chemiluminescence stands out for its exceptional signal-to-noise ratio, enabling the quantification of minute analyte concentrations. Diaryl oxalates, such as di-p-tolyl oxalate, are a cornerstone of modern chemiluminescent analysis, offering distinct advantages in specific applications. This guide provides a comprehensive comparison of this compound with other widely used chemiluminescent probes, namely luminol and lucigenin, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Performance Comparison of Chemiluminescent Probes
The efficacy of a chemiluminescent probe is determined by several key parameters, including its quantum yield, emission wavelength, and signal duration (decay kinetics). The following table summarizes the available data for this compound, luminol, and lucigenin.
Disclaimer: The following data has been compiled from various sources. Direct comparison of absolute values should be approached with caution, as experimental conditions such as solvent, pH, and catalyst concentration can significantly influence chemiluminescent performance.
| Parameter | This compound | Luminol | Lucigenin |
| Chemiluminescence Quantum Yield (ΦCL) | ~0.1 - 0.3 (in the presence of a suitable fluorophore) | ~0.01 | ~0.016 |
| Emission Wavelength (λmax) | Dependent on the added fluorophore (e.g., ~425 nm with 9,10-diphenylanthracene) | ~425 nm | ~440 nm (in aprotic solvents) |
| Decay Kinetics | Relatively slow, can be sustained for minutes | Rapid, typically lasting seconds to a few minutes | Moderate, typically lasting several minutes |
| Reaction Mechanism | Peroxyoxalate chemiluminescence (PO-CL) | Oxidation in alkaline medium, often catalyzed by metal ions | Reaction with an oxidant (e.g., H2O2) in alkaline solution |
| Solubility | Soluble in organic solvents (e.g., ethyl acetate, acetonitrile) | Soluble in alkaline aqueous solutions and some polar organic solvents | Soluble in water and polar organic solvents |
| Common Applications | HPLC detection, immunoassays, environmental analysis | Immunoassays (e.g., ELISA), forensic science, nitric oxide sensing | Immunoassays, superoxide radical detection |
Signaling Pathways and Experimental Workflows
The underlying chemical reactions dictate the optimal applications for each probe. The following diagrams illustrate the generalized mechanism of peroxyoxalate chemiluminescence and a typical experimental workflow for evaluating chemiluminescent probes.
Caption: Peroxyoxalate chemiluminescence mechanism.
Caption: Experimental workflow for probe evaluation.
Experimental Protocols
Accurate and reproducible data is paramount in comparative studies. The following are representative protocols for measuring key chemiluminescence parameters.
Protocol 1: Determination of Chemiluminescence Quantum Yield
Objective: To determine the relative chemiluminescence quantum yield (ΦCL) of this compound using a luminol standard.
Materials:
-
This compound solution (1 mM in ethyl acetate)
-
Luminol solution (1 mM in 0.1 M NaOH)
-
Hydrogen peroxide (30% w/w)
-
9,10-Diphenylanthracene (DPA) solution (10 mM in ethyl acetate)
-
Potassium ferricyanide solution (10 mM in water)
-
Luminometer or spectrofluorometer with chemiluminescence detection capabilities
-
Cuvettes
Procedure:
-
Blank Measurement: Record the background signal of the solvent system.
-
Luminol Standard:
-
In a cuvette, mix 1 mL of the luminol solution with 0.5 mL of the potassium ferricyanide solution.
-
Inject 0.5 mL of a 1% hydrogen peroxide solution and immediately start recording the total light emission over time until the signal returns to baseline.
-
Integrate the area under the curve to obtain the total photon count for the standard.
-
-
This compound Sample:
-
In a separate cuvette, mix 1 mL of the this compound solution with 0.5 mL of the DPA solution.
-
Inject 0.5 mL of a 1% hydrogen peroxide solution and immediately start recording the total light emission over time until the signal returns to baseline.
-
Integrate the area under the curve to obtain the total photon count for the sample.
-
-
Calculation:
-
The relative quantum yield is calculated using the formula: ΦCL(sample) = ΦCL(standard) × (Total Photonssample / Molessample) / (Total Photonsstandard / Molesstandard)
-
Protocol 2: Measurement of Emission Spectrum
Objective: To determine the maximum emission wavelength (λmax) of the chemiluminescent reaction.
Materials:
-
Solutions of the chemiluminescent probes and their respective activators/catalysts as described in Protocol 1.
-
A spectrofluorometer with a CCD detector capable of rapid spectral acquisition.
Procedure:
-
Set the spectrofluorometer to kinetics mode, with the excitation source turned off.
-
Set the detector to acquire spectra over a wavelength range of 350-700 nm with an integration time of 1-5 seconds.
-
Initiate the chemiluminescent reaction in a cuvette by injecting the final reagent.
-
Immediately place the cuvette in the sample holder and begin spectral acquisition.
-
Record a series of spectra as the reaction proceeds.
-
Identify the wavelength of maximum emission from the spectrum with the highest intensity.
Protocol 3: Analysis of Decay Kinetics
Objective: To characterize the signal duration and decay profile of the chemiluminescent reaction.
Materials:
-
Solutions of the chemiluminescent probes and their respective activators/catalysts.
-
A luminometer with a fast photomultiplier tube (PMT) detector and kinetic measurement capabilities.
Procedure:
-
Set the luminometer to kinetic mode, with a total measurement time appropriate for the expected reaction duration (e.g., 300 seconds for luminol, 600-1200 seconds for this compound).
-
Set the data acquisition rate (e.g., 1 point per second).
-
Place a cuvette with the probe and any non-triggering reagents into the luminometer.
-
Use an auto-injector to add the final activating reagent (e.g., hydrogen peroxide) and simultaneously start the data acquisition.
-
Record the chemiluminescence intensity as a function of time.
-
Plot the intensity versus time data to visualize the rise and decay of the signal. The time taken for the signal to decay to half its maximum intensity (t1/2) can be determined from this plot.
Conclusion
This compound demonstrates distinct advantages in applications requiring high quantum efficiency and sustained light emission, particularly within organic solvent systems. Its performance, however, is intrinsically linked to the choice of an appropriate fluorophore. In contrast, luminol and lucigenin are well-suited for aqueous systems, with luminol being a workhorse in immunoassays and lucigenin finding utility in the detection of reactive oxygen species. The selection of the optimal chemiluminescent probe is therefore contingent on the specific requirements of the assay, including the chemical environment, desired signal duration, and the necessary detection sensitivity. The protocols and comparative data presented herein provide a foundational guide for making an informed decision in the design and optimization of chemiluminescence-based analytical methods.
A Comparative Guide to the Analytical Performance of Di-p-tolyl Oxalate in Chemiluminescence Assays
For researchers, scientists, and drug development professionals leveraging chemiluminescence-based detection, the choice of the oxalate component is critical for assay sensitivity and reliability. This guide provides an objective comparison of the analytical performance characteristics of Di-p-tolyl oxalate (TCPO) against other commonly used chemiluminescent reagents. The information presented herein is supported by experimental data to facilitate an informed selection process for your specific application.
Quantitative Performance Comparison
The following table summarizes the key analytical performance characteristics of this compound and two other widely used chemiluminescent reagents: Bis(2,4,6-trichlorophenyl) oxalate (TCPO) and Luminol. These parameters are crucial in determining the suitability of a reagent for applications such as high-performance liquid chromatography (HPLC) detection and enzyme assays.
| Parameter | This compound | Bis(2,4,6-trichlorophenyl) oxalate (TCPO) | Luminol |
| Chemiluminescence Quantum Yield (ΦCL) | ~0.1% - 0.5% | Up to 23% | ~1.2% |
| Decay Kinetics (Half-life) | Moderate to Fast | Fast | Slow |
| Limit of Detection (LOD) for H2O2 | Low micromolar (µM) range | Nanomolar (nM) to picomolar (pM) range | Micromolar (µM) to nanomolar (nM) range |
| Optimal pH | 5.0 - 7.0 | 6.0 - 7.5 | 8.5 - 10.5 |
| Solubility | Good in organic solvents (e.g., acetonitrile, ethyl acetate) | Soluble in organic solvents | Soluble in aqueous alkaline solutions |
Experimental Protocols
The following are generalized experimental protocols for utilizing a diaryl oxalate, such as this compound, in a typical chemiluminescence assay for the detection of hydrogen peroxide.
Reagent Preparation
-
Diaryl Oxalate Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., 10 mM in acetonitrile). Store in a dark, cool place.
-
Fluorophore Solution: Prepare a stock solution of a suitable fluorophore (e.g., 1 mM 9,10-diphenylanthracene in acetonitrile).
-
Catalyst Solution (optional): For some applications, a catalyst such as imidazole can be used. Prepare a stock solution (e.g., 1 M in acetonitrile).
-
Hydrogen Peroxide Standard Solutions: Prepare a series of hydrogen peroxide standards by serial dilution in the appropriate buffer.
Chemiluminescence Measurement
-
In a cuvette or a well of a microplate, combine the this compound solution, the fluorophore solution, and the catalyst solution (if used).
-
Initiate the chemiluminescent reaction by adding the hydrogen peroxide standard or the sample containing hydrogen peroxide.
-
Immediately place the cuvette or microplate into a luminometer or a spectrophotometer capable of measuring light emission.
-
Integrate the light emission over a fixed period (e.g., 60 seconds) to determine the total light output.
-
Construct a calibration curve by plotting the integrated light intensity versus the concentration of the hydrogen peroxide standards.
-
Determine the concentration of hydrogen peroxide in the unknown samples by interpolating from the calibration curve.
Visualizing the Workflow
The following diagrams illustrate the generalized experimental workflow and the fundamental mechanism of peroxyoxalate chemiluminescence.
Safety Operating Guide
Prudent Disposal of Di-p-Tolyl Oxalate: A Guide for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) containing detailed disposal procedures for di-p-tolyl oxalate is not publicly available. The following guidance is based on general best practices for laboratory chemical waste disposal. Researchers, scientists, and drug development professionals must obtain and consult the substance-specific SDS provided by the manufacturer before handling or disposing of this compound.
The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For this compound, as with any laboratory chemical, a systematic approach is necessary to ensure the safety of personnel and compliance with all applicable regulations.
Immediate Safety and Handling Precautions
Before beginning any procedure that involves this compound, ensure that all personnel are familiar with its potential hazards by consulting the manufacturer's SDS. Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[1] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[1][2]
In the event of a spill, personnel should be equipped and trained for cleanup.[3] Solid material should be carefully swept up to avoid dust formation and placed into a suitable, labeled, and closed container for disposal.[1][2]
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in accordance with local, regional, and national hazardous waste regulations.[2] Chemical waste generators are responsible for correctly identifying and classifying their waste.[2]
-
Waste Identification and Classification: Determine if this compound is classified as a hazardous waste according to regulations from agencies such as the Environmental Protection Agency (EPA) in the United States.[3] The SDS for the specific product will contain information on its hazards to aid in this classification.
-
Waste Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines. It should be kept separate from strong oxidizing agents, strong acids, and strong bases, with which it may be incompatible.[2]
-
Containerization: Collect this compound waste in a designated, compatible, and properly sealed container.[2][3] The container must be clearly labeled with the chemical name and any associated hazard warnings.
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials. The storage location should be secure and accessible only to authorized personnel.
-
Arranging for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the collection and proper disposal of the waste.
Quantitative Data for Disposal Decisions
The following table outlines the critical information that should be obtained from the manufacturer's Safety Data Sheet (SDS) for this compound to ensure safe and compliant disposal. This data is essential for a proper risk assessment and waste management plan.
| Data Point | Value | Significance for Disposal |
| RCRA Hazardous Waste Codes | Consult SDS Section 13 | Determines if the waste is regulated as hazardous under the Resource Conservation and Recovery Act, dictating disposal pathways. |
| Physical State | Solid | Influences handling procedures to minimize dust generation. |
| Solubility | Consult SDS Section 9 | Affects environmental mobility and the potential for contamination of aqueous environments. Do not empty into drains.[1][2][4] |
| pH of Solution | Consult SDS Section 9 | Important for determining compatibility with other wastes and container materials. |
| Flash Point | Consult SDS Section 9 | Indicates flammability hazards and requirements for safe storage and handling. |
| Acute Toxicity (e.g., LD50) | Consult SDS Section 11 | Provides information on the potential immediate health effects, informing PPE requirements and emergency procedures. |
| Environmental Hazards | Consult SDS Section 12 | Details potential harm to aquatic life and the environment, underscoring the need to prevent release. |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases[2] | Crucial for preventing dangerous chemical reactions in waste containers. |
Disposal Workflow
The following diagram illustrates the general workflow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Di-p-tolyl oxalate
Disclaimer: No specific Safety Data Sheet (SDS) for Di-p-tolyl oxalate was readily available. The following guidance is based on the safety information for the closely related compound, Diphenyl oxalate. Researchers should always conduct a thorough risk assessment and consult with their institution's safety office before handling any chemical.
This guide provides essential safety and logistical information for the handling and disposal of this compound, designed for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE) and Safety Measures
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure a safe laboratory environment. The following table summarizes the recommended PPE and safety measures.
| Equipment | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or chemical safety goggles.[1] A face shield may be necessary for larger quantities or when there is a risk of splashing.[1] | Protects eyes from dust particles and potential splashes. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene).[1] | Prevents skin contact with the chemical. |
| Respiratory Protection | A NIOSH-approved dust respirator should be used, especially when handling powders or generating dust.[1] | Prevents inhalation of harmful dust particles.[2] |
| Skin and Body Protection | A lab coat or other protective clothing should be worn to prevent skin contamination.[1][3] Protective boots may be required depending on the scale of work.[1] | Protects skin from accidental spills and contamination. |
| Engineering Controls | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize dust and vapor inhalation.[1][3][4] | Reduces airborne concentration of the chemical. |
| Hygiene Measures | Wash hands and face thoroughly after handling.[1][5][6] Do not eat, drink, or smoke in the work area.[1][5][6] | Prevents accidental ingestion and contamination. |
Operational Plan for Handling this compound
A systematic approach to handling this compound is essential for safety and experimental success.
1. Preparation and Pre-Handling:
-
Ensure all necessary PPE is available and in good condition.
-
Verify that the chemical fume hood is functioning correctly.
-
Locate the nearest safety shower and eyewash station.[1]
-
Prepare all necessary equipment and reagents before handling the chemical.
2. Handling the Chemical:
-
Wear the appropriate PPE as outlined in the table above.
-
Handle the solid material carefully to avoid generating dust.[1][4]
-
If transferring the solid, use a scoop or spatula.
-
If making a solution, add the solid to the solvent slowly to avoid splashing.
3. Post-Handling and Storage:
-
Tightly seal the container of this compound after use.[1][3][5]
-
Store the container in a cool, dry, and dark place, away from incompatible materials such as oxidizing agents.[1][5]
-
Clean the work area thoroughly.
-
Remove and dispose of contaminated PPE according to your institution's guidelines.
Disposal Plan for this compound
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Collect all waste containing this compound, including unused product, contaminated consumables (e.g., gloves, wipes), and empty containers, in a designated and clearly labeled hazardous waste container.
2. Disposal Methods:
-
Chemical Incineration: One recommended method is to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1][5] This should be performed by a licensed waste disposal company.
-
Neutralization (for small spills): In the case of a small spill, and if permitted by local regulations, the material can be carefully scooped up, dissolved in water, and neutralized by adjusting the pH to between 6 and 9 with an alkali such as soda ash or sodium bicarbonate.[4] The resulting solution should then be flushed down the drain with a large excess of water.[4]
-
Regulatory Compliance: Always observe all federal, state, and local regulations when disposing of this substance.[1][2][5] Consult your institution's environmental health and safety department for specific guidance.
3. Empty Containers:
-
Empty containers should be rinsed three times with an appropriate solvent before being disposed of as normal trash.[4]
Workflow for Handling and Disposal of this compound
Caption: A flowchart illustrating the key steps in the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
